(2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid
Description
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Properties
IUPAC Name |
[2-fluoro-5-(phenylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BFNO3/c15-12-7-6-9(8-11(12)14(18)19)13(17)16-10-4-2-1-3-5-10/h1-8,18-19H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJJUAJHTJOKIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660248 | |
| Record name | [2-Fluoro-5-(phenylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874289-41-5 | |
| Record name | [2-Fluoro-5-(phenylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid
Introduction
(2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid is a valuable synthetic intermediate in the fields of medicinal chemistry and drug development. Its utility primarily stems from its capacity to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone in the formation of carbon-carbon bonds.[1] The strategic placement of the fluorine atom can modulate the physicochemical properties of target molecules, including their metabolic stability and binding affinity, while the phenylcarbamoyl moiety offers a site for further molecular elaboration and hydrogen bonding interactions. This guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway to this compound, intended for researchers, scientists, and professionals in drug development.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of the target molecule suggests a disconnection at the carbon-boron bond. This leads to a key intermediate, an aryl halide, which can then be converted to the desired boronic acid. The phenylcarbamoyl group can be installed via a standard amide bond formation. This retrosynthetic approach is outlined below:
References
An In-depth Technical Guide to (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid: A Key Building Block in Modern Drug Discovery
Abstract
(2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid, a specialized organoboron compound, has emerged as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of its chemical identity, structural features, and pivotal role in synthetic chemistry. We will delve into its established applications, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions, and explore its potential in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile reagent.
Introduction: The Strategic Importance of Fluorinated Boronic Acids
Boronic acids and their derivatives are indispensable tools in modern organic synthesis, largely due to their stability, low toxicity, and remarkable versatility in forming carbon-carbon and carbon-heteroatom bonds.[1] The introduction of fluorine atoms into the phenylboronic acid scaffold can significantly modulate the electronic properties, lipophilicity, and metabolic stability of target molecules, making these reagents particularly valuable in medicinal chemistry.[2] this compound, with its unique substitution pattern, offers a trifecta of functionalities: a reactive boronic acid group for coupling reactions, a fluorine atom to enhance pharmacokinetic properties, and a phenylcarbamoyl moiety that can participate in hydrogen bonding and other non-covalent interactions, crucial for molecular recognition in biological systems.
Core Compound Profile
Chemical Identity and Structure
The fundamental characteristics of this compound are summarized in the table below.
| Characteristic | Value |
| Systematic Name | This compound |
| Synonym | 3-Borono-4-fluoro-N-phenylbenzamide |
| CAS Number | 874289-41-5[3] |
| Molecular Formula | C₁₃H₁₁BFNO₃[3] |
| Molecular Weight | 259.04 g/mol [3] |
| Chemical Structure | (See Figure 1) |
Figure 1. Chemical structure of this compound.
Physicochemical Properties
For safe handling and to maintain its integrity, the compound should be stored at 2-8°C under an inert atmosphere.[3]
Synthesis and Handling
While a specific, detailed synthesis protocol for this compound is not widely published in peer-reviewed literature, a plausible and commonly employed synthetic route can be conceptualized based on established methods for preparing similar substituted phenylboronic acids. The general strategy involves the synthesis of a suitable precursor followed by a borylation step.
A potential synthetic pathway is illustrated below:
Caption: Plausible synthetic route to the target compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-Bromo-4-fluoro-N-phenylbenzamide
-
To a solution of 3-bromo-4-fluorobenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane, add N,N'-diisopropylcarbodiimide (DIC) (1.5 eq) and N-hydroxybenzotriazole (HOBt) (1.5 eq).[6]
-
Stir the mixture at room temperature for 30 minutes.
-
Add aniline (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12 hours.
-
Quench the reaction with an aqueous solution of sodium hydroxide.
-
Separate the organic layer, wash with dilute hydrochloric acid and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 3-bromo-4-fluoro-N-phenylbenzamide.
Step 2: Synthesis of this compound
-
Dissolve 3-bromo-4-fluoro-N-phenylbenzamide (1.0 eq) in a dry, aprotic solvent like tetrahydrofuran (THF) and cool to -78°C under an inert atmosphere.
-
Slowly add n-butyllithium (n-BuLi) (1.1 eq) and stir for 1 hour at -78°C.
-
Add a trialkyl borate, such as trimethyl borate (1.2 eq), and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with an acidic aqueous solution (e.g., dilute HCl).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product to obtain this compound.
Applications in Synthetic Chemistry
The primary utility of this compound lies in its application as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in pharmaceuticals.[8]
The Suzuki-Miyaura Coupling: A Gateway to Molecular Complexity
The general workflow for a Suzuki-Miyaura coupling reaction involving our title compound is depicted below.
Caption: General scheme of a Suzuki-Miyaura coupling reaction.
Exemplary Protocol for Suzuki-Miyaura Coupling
The following is a general protocol that can be adapted for specific substrates. Optimization of the catalyst, base, and solvent is often necessary to achieve high yields.
-
To a dry reaction vessel, add this compound (1.2 eq), the aryl or heteroaryl halide (1.0 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq), and a base like potassium carbonate (2.0 eq).[9]
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent, such as a mixture of dioxane and water.
-
Heat the reaction mixture to a temperature typically between 80-100°C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent and water.
-
Separate the organic layer, extract the aqueous layer with the organic solvent, combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product via column chromatography.
Relevance in Drug Discovery and Development
The structural motifs present in this compound make it a highly attractive building block for the synthesis of bioactive molecules.
-
Enzyme Inhibition: The phenylcarbamoyl group can act as a hydrogen bond donor and acceptor, facilitating interactions with the active sites of enzymes. This makes it a valuable component in the design of enzyme inhibitors, potentially for therapeutic areas such as oncology.[3]
-
Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability and improve the pharmacokinetic profile of a drug candidate.[7]
-
Scaffold for Bioactive Compounds: This boronic acid serves as a versatile scaffold for the construction of libraries of compounds for high-throughput screening in drug discovery campaigns.
While specific examples of marketed drugs derived directly from this compound are not publicly documented, its structural features are present in numerous compounds under investigation for a variety of therapeutic targets.
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis with significant potential in drug discovery and materials science. Its unique combination of a reactive boronic acid, a fluorine substituent, and a phenylcarbamoyl moiety provides chemists with a powerful tool to construct complex molecules with tailored properties. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the importance of specialized building blocks like this boronic acid will undoubtedly increase.
References
- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound [myskinrecipes.com]
- 4. Phenylboronic acid | 98-80-6 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
Spectroscopic Characterization of (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid, with the CAS number 874289-41-5, is a specialized organic compound featuring a fluorinated phenylboronic acid moiety and a phenylcarbamoyl group.[1][2] Its molecular formula is C₁₃H₁₁BFNO₃, and it has a molecular weight of 259.04 g/mol .[1] Boronic acids are a critical class of compounds in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and as sensors for carbohydrates. The presence of a fluorine atom and an amide linkage introduces specific electronic and structural features that can influence its reactivity and potential applications in medicinal chemistry and materials science.
Molecular Structure
To understand the spectroscopic data, it is essential to first visualize the molecular structure of this compound.
Caption: Molecular structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and ¹¹B NMR would provide comprehensive structural information.
Experimental Protocol: NMR Data Acquisition
A standard protocol for acquiring NMR spectra for a similar compound would involve dissolving the sample in a deuterated solvent, such as DMSO-d₆, which can solubilize the compound and does not interfere with the signals of interest.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of DMSO-d₆.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width should cover the range of 0-12 ppm.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
¹¹B NMR: Acquire a proton-decoupled ¹¹B NMR spectrum to observe the boron environment.[3][4]
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum will show distinct signals for the aromatic protons, the amide proton, and the hydroxyl protons of the boronic acid group. The chemical shifts are influenced by the electronic effects of the substituents (fluorine, boronic acid, and phenylcarbamoyl groups).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| Aromatic-H (on fluoro-substituted ring) | 7.5 - 8.5 | m | The exact positions will be influenced by through-space and through-bond couplings with the fluorine atom. | |
| Aromatic-H (on phenyl ring of carbamoyl group) | 7.0 - 7.8 | m | Protons on this ring will show standard ortho, meta, and para couplings. | |
| N-H (amide) | ~10.0 | s | The amide proton is typically broad and downfield. | |
| B(OH)₂ | ~8.3 | s (broad) | Boronic acid protons are often broad and may exchange with water present in the solvent. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbon attached to the boron atom may show a broad signal.[3]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (amide) | 165 - 170 | |
| Aromatic C-F | 158 - 162 (d, ¹JCF ≈ 240-250 Hz) | The large coupling constant is characteristic of a direct C-F bond. |
| Aromatic C-B | ~130 (broad) | The signal for the carbon attached to boron is often broadened due to the quadrupolar nature of the boron nucleus.[3] |
| Other Aromatic C | 115 - 140 | The chemical shifts will be influenced by the substituents. |
Predicted ¹⁹F and ¹¹B NMR
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, likely appearing as a multiplet due to coupling with the neighboring aromatic protons.
-
¹¹B NMR: A single, broad resonance is anticipated in the region of δ 28-32 ppm, characteristic of a trigonal boronic acid.[3][4]
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The spectrum can be acquired using a solid sample, either as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (boronic acid) | 3200 - 3600 | Broad, Strong |
| N-H stretch (amide) | 3200 - 3400 | Medium |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=O stretch (amide I) | 1650 - 1680 | Strong |
| N-H bend (amide II) | 1510 - 1550 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| B-O stretch | 1310 - 1380 | Strong |
| C-F stretch | 1100 - 1250 | Strong |
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.
Experimental Protocol: MS Data Acquisition
Electrospray ionization (ESI) is a suitable technique for this compound due to its polarity.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: An ESI mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Data Acquisition: Acquire spectra in both positive and negative ion modes to determine the most sensitive ionization mode. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Predicted Mass Spectrum
-
Molecular Ion: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ at m/z 260.09 is expected. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 258.07 would be observed.
-
Fragmentation: The fragmentation pattern will be influenced by the functional groups. Common fragmentation pathways for similar compounds include the loss of water from the boronic acid group and cleavage of the amide bond.
Caption: Predicted ESI-MS fragmentation pathway for this compound.
Conclusion
This technical guide provides a comprehensive prediction of the spectroscopic data for this compound. The predicted NMR, IR, and MS data are based on the known chemical structure and spectroscopic principles, supported by data from analogous compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound, and to provide a framework for the interpretation of experimentally acquired spectra. The detailed protocols and predicted data serve as a valuable resource for professionals in chemical synthesis and drug development.
References
An In-Depth Technical Guide to the Solubility and Stability of (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid, a key building block in contemporary drug discovery and organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced physicochemical properties of this arylboronic acid derivative. We will explore its solubility profile in a range of organic and aqueous media, underpinned by data from closely related analogues, and present detailed methodologies for its empirical determination. Furthermore, a critical examination of the stability of this compound is provided, with a focus on common degradation pathways such as protodeboronation and the formation of boroxine anhydrides. This guide integrates field-proven insights with established scientific principles to offer a robust framework for the effective handling, storage, and application of this versatile reagent.
Introduction: The Significance of this compound in Modern Chemistry
This compound, with the CAS Number 874289-41-5, has emerged as a compound of significant interest, primarily owing to its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its trifunctional nature—featuring a boronic acid moiety for coupling, a fluorine atom for modulating electronic properties and metabolic stability, and a phenylcarbamoyl group for potential hydrogen bonding interactions—makes it a highly attractive synthon for the construction of complex molecular architectures. A thorough understanding of its solubility and stability is paramount to its successful application, from reaction setup and optimization to purification and long-term storage.
The boronic acid functional group, while versatile, is susceptible to several degradation pathways that can impact reagent purity and reaction efficiency. This guide aims to provide the user with the foundational knowledge and practical protocols necessary to mitigate these challenges and harness the full synthetic potential of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value/Information | Source |
| CAS Number | 874289-41-5 | --INVALID-LINK-- |
| Molecular Formula | C₁₃H₁₁BFNO₃ | --INVALID-LINK-- |
| Molecular Weight | 259.04 g/mol | --INVALID-LINK-- |
| Appearance | Typically a white to off-white solid | General knowledge |
| Storage | Store in a cool, dry place under an inert atmosphere | General knowledge |
Solubility Profile
The solubility of an arylboronic acid is a critical parameter for its use in synthesis and purification. While specific quantitative solubility data for this compound is not extensively published, we can infer its likely behavior from the analysis of its structural components and data from analogous compounds.
Factors Influencing Solubility
The solubility of this compound is governed by a balance of intermolecular forces:
-
Polarity: The presence of the boronic acid, amide, and fluoro groups imparts significant polarity to the molecule, suggesting solubility in polar organic solvents.
-
Hydrogen Bonding: The boronic acid hydroxyl groups and the N-H of the amide are capable of acting as hydrogen bond donors, while the oxygen atoms of the boronic acid and carbonyl group, as well as the fluorine atom, can act as hydrogen bond acceptors. This enhances solubility in protic solvents.
-
Aromatic Character: The two phenyl rings contribute to van der Waals interactions and can favor solubility in aromatic solvents.
-
Crystal Lattice Energy: The energy required to break the crystal lattice of the solid will significantly impact its solubility. This is influenced by the efficiency of crystal packing and the strength of intermolecular interactions in the solid state.
Estimated Solubility in Common Solvents
Based on data from structurally related compounds, the following table provides an estimated solubility profile for this compound.
| Solvent | Predicted Solubility | Rationale and Analog Data |
| Water | Sparingly soluble to insoluble | Phenylboronic acid has a water solubility of 10 g/L at 20°C.[1] The larger, more hydrophobic structure of the target molecule, despite its polar groups, is likely to decrease aqueous solubility. N-phenylbenzamide is reported as insoluble in water.[2] |
| Methanol, Ethanol | Soluble | 2-Fluorophenylboronic acid is soluble in methanol. The presence of the polar functional groups and the ability of alcohols to engage in hydrogen bonding will facilitate dissolution. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a highly polar aprotic solvent capable of disrupting the crystal lattice and solvating the polar functional groups. 2-Fluorophenylboronic acid is highly soluble in DMSO (100 mg/mL).[3] |
| N,N-Dimethylformamide (DMF) | Highly Soluble | Similar to DMSO, DMF is a polar aprotic solvent that should effectively solvate the molecule. |
| Tetrahydrofuran (THF) | Moderately Soluble | THF is a moderately polar ether that can solvate the molecule, though likely to a lesser extent than more polar solvents like DMSO or DMF. |
| Acetonitrile | Moderately Soluble | Acetonitrile is a polar aprotic solvent that should offer moderate solubility. |
| Dichloromethane (DCM) | Sparingly Soluble | While capable of some dipole-dipole interactions, the lower polarity of DCM may limit its ability to effectively solvate the highly polar functional groups. |
| Toluene, Hexanes | Insoluble | These nonpolar solvents will be poor at solvating the polar functional groups of the molecule. |
Experimental Protocol for Solubility Determination
A reliable method for determining the solubility of this compound is the isothermal equilibrium method.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, DMSO, THF)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Analytical balance
-
HPLC with a UV detector or a validated analytical method
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25°C). Stir the suspension vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling: After equilibration, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe.
-
Filtration: Immediately filter the supernatant through a syringe filter to remove any undissolved particles.
-
Dilution and Analysis: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Workflow for Solubility Determination
Caption: Workflow for isothermal equilibrium solubility determination.
Stability Profile
The stability of this compound is a critical consideration for its storage and application. The primary degradation pathways for arylboronic acids are protodeboronation and the formation of cyclic anhydrides (boroxines).
Protodeboronation: A Key Degradation Pathway
Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, resulting in the replacement of the boronic acid group with a hydrogen atom. This process is often catalyzed by acid or base and is influenced by the electronic nature of the substituents on the aromatic ring.
Mechanism of Protodeboronation: The precise mechanism is dependent on the reaction conditions, but generally involves the attack of a proton source on the carbon atom bearing the boron, leading to the cleavage of the C-B bond.
The presence of an electron-withdrawing fluorine atom ortho to the boronic acid group in this compound may influence the rate of protodeboronation. While electron-withdrawing groups can sometimes stabilize the boronic acid, the overall electronic effect of the substituents and the reaction conditions will determine the susceptibility to this degradation pathway.
Formation of Boroxines (Anhydrides)
In the solid state and in non-aqueous solutions, boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. This process is reversible in the presence of water.[4]
Boroxine Formation and its Implications: The formation of boroxines can affect the solubility and reactivity of the boronic acid. It is a key reason why boronic acids should be stored in a dry environment.
Thermal Stability
Arylboronic acids are generally crystalline solids with relatively high melting points. Thermal stability can be assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA can be used to determine the temperature at which dehydration (loss of water to form boroxine) and subsequent decomposition occur.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. DSC can be used to determine the melting point and to observe any phase transitions or decomposition events.
Photostability
Exposure to light, particularly UV radiation, can lead to the degradation of organic molecules. The photostability of this compound should be evaluated, especially if it is to be used in applications where it will be exposed to light for extended periods.
Experimental Protocol for Stability Assessment (ICH Guidelines)
A forced degradation study according to the International Council for Harmonisation (ICH) guidelines (Q1A(R2) and Q1B) is the standard approach for assessing the stability of a drug substance.[5][6]
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)
-
Temperature- and humidity-controlled stability chambers
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Stress Conditions:
-
Acidic Hydrolysis: Dissolve the compound in an acidic solution (e.g., 0.1 M HCl) and heat.
-
Basic Hydrolysis: Dissolve the compound in a basic solution (e.g., 0.1 M NaOH) and heat.
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C).
-
Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[6]
-
-
Time Points: Samples are collected at various time points (e.g., 0, 6, 12, 24, 48 hours for forced degradation; longer for long-term stability).
-
Analysis: Each sample is analyzed using a validated stability-indicating HPLC method to quantify the amount of the parent compound remaining and to detect and quantify any degradation products.
-
Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should be close to 100% to ensure that all significant degradants are detected.
Logical Flow for Stability Assessment
Caption: A systematic approach to forced degradation studies.
Practical Recommendations for Handling and Storage
Based on the expected solubility and stability profile, the following recommendations are provided for the handling and storage of this compound:
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place. A desiccator is recommended to prevent moisture uptake and subsequent boroxine formation.
-
Dissolution: For reactions, dissolve the compound in an appropriate aprotic solvent such as DMSO, DMF, or THF immediately before use. If an aqueous solution is required, be mindful of the potential for hydrolysis and protodeboronation, especially at non-neutral pH and elevated temperatures.
-
Reaction Conditions: When using this compound in Suzuki-Miyaura coupling reactions, the choice of base and solvent is critical. The conditions should be optimized to favor the desired cross-coupling over competing degradation pathways.
Conclusion
This compound is a valuable and versatile building block in modern organic chemistry. A comprehensive understanding of its solubility and stability is essential for its effective utilization. This technical guide has provided a detailed overview of these properties, drawing upon data from analogous compounds and established scientific principles. The experimental protocols outlined herein provide a robust framework for researchers to empirically determine the solubility and stability of this compound and to develop strategies for its optimal handling, storage, and application in their synthetic endeavors.
References
- 1. 2-氟苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. N-phenylbenzamide [chemister.ru]
- 3. fishersci.pt [fishersci.pt]
- 4. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 5. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 6. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
Introduction: The Strategic Convergence of Boron and Fluorine in Drug Design
An In-Depth Technical Guide to the Mechanism of Action of Fluorinated Phenylboronic Acids
In the landscape of modern medicinal chemistry, few molecular scaffolds have demonstrated the therapeutic versatility of boronic acids. Characterized by a carbon-boron bond, these compounds possess a unique electronic structure that enables reversible covalent interactions with biological targets.[1] This property has been successfully leveraged in drugs like Bortezomib (Velcade®), a proteasome inhibitor for multiple myeloma, and Crisaborole (Eucrisa®), a phosphodiesterase-4 inhibitor for atopic dermatitis.[2][3] These successes have cemented boronic acids as a "privileged" structure in drug discovery.
Concurrently, the strategic incorporation of fluorine into drug candidates has become a cornerstone of molecular design.[4] Fluorine's high electronegativity and small size can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[5][6] The carbon-fluorine bond is exceptionally strong, often shielding molecules from enzymatic degradation and thereby improving their pharmacokinetic profiles.[7]
This guide explores the powerful synergy that arises when these two strategies converge. We will provide an in-depth analysis of the mechanism of action of fluorinated phenylboronic acids, elucidating how the introduction of fluorine modulates the inherent reactivity of the boronic acid moiety to create highly potent and specific enzyme inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded understanding of this important class of compounds.
The Boronic Acid Moiety: A Tunable Covalent Warhead
The inhibitory action of a boronic acid is rooted in the Lewis acidic nature of its boron atom. The boron atom in a phenylboronic acid is sp² hybridized, adopting a trigonal planar geometry with an empty p-orbital. This electron-deficient state makes it susceptible to nucleophilic attack.[8] In an aqueous biological environment, it exists in a pH-dependent equilibrium with its sp³ hybridized, tetrahedral boronate form.
This equilibrium is the key to its biological activity. The neutral, trigonal form is more lipophilic and can more readily cross cell membranes. However, it is the anionic, tetrahedral boronate that is the primary species responsible for forming a stable, yet reversible, covalent bond with nucleophilic amino acid residues—most notably the hydroxyl group of serine or threonine—in the active site of an enzyme.[1][]
For serine proteases, the mechanism involves the nucleophilic attack by the active site serine on the electron-deficient boron atom.[10] This forms a tetrahedral adduct that is a stable mimic of the highly unstable tetrahedral intermediate formed during natural substrate hydrolysis.[11][12] By locking the enzyme in this non-productive state, the boronic acid acts as a powerful transition-state analog inhibitor.
Caption: General mechanism of boronic acid inhibition of serine proteases.
The Fluorine Effect: Amplifying Potency through Electronic Modulation
The introduction of fluorine onto the phenyl ring dramatically alters the electronic properties of the boronic acid, serving as a powerful tool to fine-tune its inhibitory activity. This modulation occurs primarily through two interconnected mechanisms: enhancement of Lewis acidity and reduction of pKₐ.
Enhancing Lewis Acidity
Fluorine is the most electronegative element, and as such, it acts as a strong electron-withdrawing group. When attached to the phenyl ring, it pulls electron density away from the boronic acid moiety via the inductive effect.[13][14] This intensifies the electron-deficient character of the boron atom, making it a more potent Lewis acid and thus more susceptible to nucleophilic attack by the enzyme's catalytic serine.[15][16]
Lowering the pKₐ
The pKₐ of a boronic acid reflects the equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate. A lower pKₐ means that the more reactive boronate form is more prevalent at physiological pH (~7.4). By increasing the Lewis acidity, fluorine substituents stabilize the negatively charged boronate, thereby lowering the pKₐ.[14][17]
The position of the fluorine substituent is critical:
-
Ortho-Fluorine: Has the most profound effect, often due to the formation of an intramolecular hydrogen bond between the fluorine and a hydroxyl proton of the boronic acid (B-O-H···F), which further stabilizes the boronate.[13]
-
Meta-Fluorine: Exerts a strong acidifying effect primarily through induction.
-
Para-Fluorine: Has the weakest effect, as the electron-withdrawing inductive effect is partially counteracted by the electron-donating resonance (mesomeric) effect.[13][14]
This principle allows for the rational design of inhibitors. By selecting the appropriate fluorination pattern, a researcher can tune the pKₐ to ensure that a significant concentration of the active boronate species exists at the pH of the target biological compartment.
| Compound | pKₐ | Rationale for Acidity Change |
| Phenylboronic Acid | 8.86 | Baseline reference.[14] |
| 4-Fluorophenylboronic acid | 8.77 | Weakest effect; inductive withdrawal is offset by resonance donation.[14] |
| 3-Fluorophenylboronic acid | 8.35 | Strong inductive effect increases acidity.[18] |
| 2-Fluorophenylboronic acid | 8.01 | Strong inductive effect plus potential intramolecular H-bonding.[18] |
| 2,6-Difluorophenylboronic acid | 7.19 | Additive inductive effects from two ortho-fluorines.[18] |
| 2,3,4,5,6-Pentafluorophenylboronic acid | 6.17 | Maximum inductive withdrawal from five fluorine atoms.[14] |
| Caption: pKₐ values of selected fluorinated phenylboronic acids, demonstrating the impact of fluorine substitution pattern on acidity. |
Detailed Mechanism of Enzyme Inhibition: A Focus on Serine Proteases
The primary targets for many boronic acid inhibitors are serine proteases, a vast enzyme family crucial in processes from digestion to blood clotting and bacterial cell wall synthesis (e.g., β-lactamases).[10][11] The mechanism of inhibition by fluorinated phenylboronic acids involves a two-step process.[2]
-
Initial Binding: The inhibitor first forms a non-covalent encounter complex with the enzyme's active site, guided by shape complementarity and non-covalent interactions.
-
Covalent Adduct Formation: The catalytic serine, activated by a nearby histidine residue in the catalytic triad (Ser-His-Asp), performs a nucleophilic attack on the highly electrophilic boron atom of the fluorinated phenylboronic acid.[2] This results in the formation of a stable, tetrahedral serine-boronate adduct.[19] One of the boronate oxygens typically occupies the "oxyanion hole," a structural feature of the active site that normally stabilizes the negative charge of the tetrahedral intermediate during substrate hydrolysis.[19]
The stability of this adduct is the source of the potent inhibition. While the bond is covalent, it is also reversible, which can be advantageous in drug design to minimize off-target effects associated with irreversible inhibitors.[1] While serine is the most common target, interactions with the catalytic lysine are also possible, sometimes leading to complex di- or tri-covalent binding modes, particularly in enzymes like penicillin-binding proteins (PBPs).[2][10][20]
Caption: Covalent adduct formation between a serine residue and a fluorinated phenylboronic acid.
Pharmacological Impact of Fluorination
Beyond modulating the core inhibitory mechanism, fluorination provides significant advantages in drug development by improving the overall pharmacokinetic and pharmacodynamic profile of the molecule.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing a hydrogen atom at a metabolically labile position with fluorine can block enzymatic oxidation by cytochrome P450 enzymes, thereby increasing the molecule's half-life and bioavailability.[5][7]
-
Improved Membrane Permeability: Fluorine can increase the lipophilicity of a molecule, which may enhance its ability to cross biological membranes and reach its intracellular target.[6] This effect is carefully balanced, as excessive lipophilicity can lead to poor solubility and off-target toxicity.
-
Increased Binding Affinity: Fluorine atoms can participate in specific, favorable interactions within the enzyme's binding pocket, such as halogen bonding or orthogonal multipolar C-F···C=O interactions, which can contribute to binding affinity independently of the covalent interaction.[4]
Experimental Methodologies
Validating the mechanism of action and quantifying the potency of fluorinated phenylboronic acids requires robust biochemical and biophysical assays.
Protocol: Determining the Inhibition Constant (Kᵢ) for a β-Lactamase Inhibitor
This protocol describes a standard method for determining the Kᵢ of a competitive inhibitor against a serine β-lactamase using the chromogenic substrate nitrocefin.
Objective: To determine the potency of a fluorinated phenylboronic acid inhibitor.
Materials:
-
Purified β-lactamase enzyme (e.g., ADC-7, KPC-2).[21]
-
Fluorinated phenylboronic acid inhibitor stock solution (in DMSO).
-
Nitrocefin stock solution (in DMSO).
-
Assay Buffer: 50 mM sodium phosphate, pH 7.0.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 486 nm.
Methodology:
-
Determine Kₘ for Nitrocefin:
-
Prepare a series of nitrocefin dilutions in assay buffer (e.g., 0-200 µM).
-
Add a fixed, low concentration of β-lactamase to each well.
-
Immediately measure the rate of hydrolysis by monitoring the increase in absorbance at 486 nm over time (initial velocity, V₀).
-
Plot V₀ versus [Nitrocefin] and fit the data to the Michaelis-Menten equation to determine the Kₘ. This step is crucial for choosing the correct substrate concentration for the inhibition assay.
-
-
Inhibition Assay:
-
Prepare serial dilutions of the fluorinated phenylboronic acid inhibitor in assay buffer across the rows of the 96-well plate.
-
Add a fixed concentration of β-lactamase to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding nitrocefin to all wells at a final concentration equal to its Kₘ (determined in Step 1).
-
Immediately measure the initial velocity (V₀) for each inhibitor concentration.
-
-
Data Analysis:
-
Plot the measured V₀ against the inhibitor concentration [I].
-
Determine the IC₅₀, which is the inhibitor concentration that reduces enzyme activity by 50%.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation for competitive inhibition: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) Where [S] is the substrate (nitrocefin) concentration and Kₘ is its Michaelis constant.
-
Causality and Validation:
-
Why use [S] = Kₘ? This concentration provides a good signal-to-noise ratio and ensures the assay is sensitive to competitive inhibition.
-
Why pre-incubate? This allows the inhibitor-enzyme binding to reach equilibrium, which is essential for accurate Kᵢ determination, especially for slow-binding inhibitors.[10]
-
Self-Validation: The experiment includes controls with no inhibitor (100% activity) and no enzyme (0% activity). The reproducibility of the Kₘ determination validates the assay conditions.
Caption: Experimental workflow for determining the inhibition constant (Kᵢ).
Conclusion and Future Outlook
The mechanism of action of fluorinated phenylboronic acids is a prime example of rational drug design, where fundamental principles of physical organic chemistry are applied to modulate biological activity. By leveraging the potent, electron-withdrawing nature of fluorine, chemists can enhance the intrinsic Lewis acidity of the boronic acid warhead, lower its pKₐ to optimize its reactivity at physiological pH, and improve its drug-like properties. This results in the formation of a highly stable, yet reversible, transition-state analog complex with target enzymes like serine proteases.
The continued exploration of novel fluorination patterns and their application to diverse boronic acid scaffolds holds immense promise. Future research will likely focus on achieving even greater selectivity for specific enzyme targets, overcoming mechanisms of resistance, and applying these powerful inhibitors to a wider range of diseases, from infectious bacterial infections to cancer and inflammatory disorders.
References
- 1. Boronic Covalent Compounds - Enamine [enamine.net]
- 2. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rroij.com [rroij.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. Interactions of "bora-penicilloates" with serine β-lactamases and DD-peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids [ouci.dntb.gov.ua]
- 19. pubs.acs.org [pubs.acs.org]
- 20. tandfonline.com [tandfonline.com]
- 21. Structure-Based Analysis of Boronic Acids as Inhibitors of Acinetobacter-Derived Cephalosporinase-7, a Unique Class C β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Substituted Phenylboronic Acids: Synthesis, Applications, and Methodologies for Researchers
An In-depth Whitepaper for Scientists and Drug Development Professionals
Introduction: The Versatile Role of Substituted Phenylboronic Acids
Substituted phenylboronic acids are a class of organoboron compounds characterized by a phenyl ring attached to a boronic acid moiety (-B(OH)₂). Their unique chemical properties, including their ability to form reversible covalent bonds with diols, have positioned them as indispensable tools in modern chemistry and biology.[1][2] These compounds are generally stable, easy to handle, and serve as crucial intermediates in a wide array of chemical transformations.[3]
This technical guide provides a comprehensive overview of substituted phenylboronic acids, delving into their synthesis, key applications, and the practical challenges associated with their use. Detailed experimental protocols are provided to offer researchers and drug development professionals a practical resource for leveraging these versatile molecules in their work.
Core Principles of Phenylboronic Acid Chemistry
The utility of phenylboronic acids stems from the electron-deficient nature of the boron atom, which makes it a mild Lewis acid.[2][3] This property allows for a variety of important reactions, most notably the formation of boronate esters with diols, a reversible interaction that is fundamental to their use as sensors and in bioconjugation.
Figure 1: General structure of a substituted phenylboronic acid, where 'R' represents one or more functional groups on the phenyl ring.
Synthesis of Substituted Phenylboronic Acids
The synthesis of substituted phenylboronic acids can be achieved through several routes, with the choice of method often depending on the nature and position of the substituents on the phenyl ring.
Common Synthetic Routes
One of the most prevalent methods involves the reaction of a Grignard reagent (formed from an appropriately substituted aryl halide) with a trialkyl borate, followed by acidic hydrolysis.[4] Organolithium reagents can also be used in a similar fashion.
A more modern and versatile approach is the palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron. This method offers excellent functional group tolerance.
Experimental Protocol: Synthesis of 3-Aminophenylboronic Acid
This protocol details the synthesis of 3-aminophenylboronic acid, a commonly used building block for further functionalization.
Materials:
-
3-Nitrobromobenzene
-
Bis(catecholato)diboron
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Anhydrous potassium acetate
-
Solvent (e.g., 1,4-dioxane)
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Coupling Reaction:
-
To a nitrogen-purged reaction vessel, add 3-nitrobromobenzene (1.0 eq), bis(catecholato)diboron (2.2 eq), and anhydrous potassium acetate (3.0 eq).[5]
-
Add the palladium catalyst (e.g., 0.05 eq of Pd(dppf)Cl₂).
-
Add anhydrous 1,4-dioxane and heat the mixture under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Reduction and Hydrolysis:
-
Upon completion of the coupling reaction, cool the mixture and quench by the addition of water. In this step, the nitro group is reduced, and the boronic ester is hydrolyzed.[5]
-
-
Purification:
-
Acidify the reaction mixture with hydrochloric acid to protonate the amine and move the product into the aqueous phase.
-
Separate the aqueous layer and wash with an organic solvent (e.g., ethyl acetate) to remove impurities.
-
Adjust the pH of the aqueous layer to near neutral (pH 6-7) with a base such as sodium hydroxide to precipitate the 3-aminophenylboronic acid.[5]
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
Substituted phenylboronic acids are cornerstone reagents in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction.[6] This reaction forms a carbon-carbon bond between the phenyl group of the boronic acid and an sp²-hybridized carbon of an organic halide or triflate, enabling the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[7]
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Methoxyphenylboronic Acid and 1-Bromo-4-nitrobenzene
This protocol provides a step-by-step guide for a typical Suzuki-Miyaura cross-coupling reaction.
Materials:
-
1-Bromo-4-nitrobenzene
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
2 M aqueous sodium carbonate (Na₂CO₃) solution
-
Toluene
-
Ethanol
Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine 1-bromo-4-nitrobenzene (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add a solvent mixture of toluene and ethanol.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
-
Catalyst Addition:
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of degassed toluene.
-
Add the catalyst solution to the reaction mixture under an inert atmosphere.
-
-
Reaction:
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with water and an organic solvent such as ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
-
Applications in Biotechnology and Materials Science
The unique reactivity of the boronic acid moiety has led to its widespread use in bioconjugation, sensing, and the development of advanced materials.
Bioconjugation and Protein Modification
Phenylboronic acids can be conjugated to proteins to create "lectin mimetics" capable of binding to the glycan structures on cell surfaces.[8][9][10] This is typically achieved by functionalizing the phenyl ring with a reactive group, such as an amine, that can be coupled to carboxyl groups on the protein.
This protocol describes the conjugation of 3-aminophenylboronic acid to BSA using carbodiimide chemistry.
Figure 3: Experimental workflow for the bioconjugation of 3-aminophenylboronic acid to a protein.
Materials:
-
Bovine Serum Albumin (BSA)
-
3-Aminophenylboronic acid (APBA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[11]
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS[11]
-
Activation Buffer: 0.1 M MES, pH 4.5-5[11]
-
Coupling Buffer: 1X PBS, pH 7.2-7.5[3]
-
Quenching Solution: Hydroxylamine or 2-mercaptoethanol[3][11]
-
Desalting column
Procedure:
-
Protein Preparation:
-
Dissolve BSA in the Activation Buffer to a concentration of 1-2 mg/mL.
-
-
Activation of Carboxyl Groups:
-
Quenching of EDC (Optional but Recommended):
-
Add 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC reaction.[3]
-
To remove excess quenching agent and byproducts, the activated protein can be purified using a desalting column equilibrated with Coupling Buffer.
-
-
Coupling with APBA:
-
Dissolve APBA in the Coupling Buffer.
-
Add the APBA solution to the activated BSA solution (a molar excess of APBA is typically used).
-
Allow the reaction to proceed for 2 hours at room temperature.
-
-
Quenching and Purification:
-
Quench the reaction by adding hydroxylamine to a final concentration of 10 mM.[11]
-
Purify the BSA-APBA conjugate from excess reagents using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Phenylboronic Acid-Based Materials
The ability of phenylboronic acids to interact with diols makes them ideal for creating "smart" materials that respond to the presence of sugars. This has been extensively explored in the development of glucose-responsive hydrogels for insulin delivery.[2]
This protocol outlines the synthesis of a glucose-sensitive hydrogel.
Materials:
-
Acrylamide
-
3-Acrylamidophenylboronic acid (AAPBA)
-
N,N'-Methylenebis(acrylamide) (BIS) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (catalyst)
-
Deionized water
Procedure:
-
Monomer Solution Preparation:
-
In a vial, dissolve acrylamide, AAPBA, and BIS in deionized water. The ratio of these components will determine the properties of the hydrogel.
-
Purge the solution with nitrogen for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
-
Initiation of Polymerization:
-
Add APS solution to the monomer mixture, followed by TEMED. TEMED accelerates the formation of radicals from APS.
-
Mix the solution quickly and pour it into a mold (e.g., between two glass plates with a spacer).
-
-
Gelation:
-
Allow the polymerization to proceed at room temperature. Gelation should occur within 30-60 minutes.
-
-
Washing:
-
After polymerization is complete, carefully remove the hydrogel from the mold and place it in a large volume of deionized water to wash out unreacted monomers and other impurities. The water should be changed several times over 24-48 hours.
-
Challenges and Solutions in Working with Phenylboronic Acids
Despite their versatility, phenylboronic acids are susceptible to certain degradation pathways that can impact their storage and reactivity.
Protodeboronation
Protodeboronation is the cleavage of the carbon-boron bond by a proton source, leading to the formation of the corresponding arene and boric acid.[1] This is a common side reaction in cross-coupling reactions, particularly under basic conditions or with electron-rich or sterically hindered phenylboronic acids.[1][13]
Mitigation Strategies:
-
Use of Boronic Esters: Protecting the boronic acid as an ester, such as a pinacol or MIDA (N-methyliminodiacetic acid) ester, can increase stability and allow for the slow release of the active boronic acid under the reaction conditions.[1]
-
Reaction Optimization: Careful selection of the base, solvent, and temperature can minimize protodeboronation. For instance, using milder bases or running the reaction at lower temperatures can be beneficial.
Oxidative Instability
Phenylboronic acids can be oxidized, particularly in biological systems where reactive oxygen species are present.[6][10][14][15][16] This oxidative degradation can limit their application in vivo.
Mitigation Strategies:
-
Electron-Withdrawing Groups: Introducing electron-withdrawing groups on the phenyl ring can decrease the electron density at the boron center, making it less susceptible to oxidation.
-
Intramolecular Coordination: The formation of intramolecularly coordinated species, such as boralactones, has been shown to dramatically increase oxidative stability by several orders of magnitude.[6][14][15] This approach offers a promising avenue for the design of more robust boronic acid-based drugs and probes.
Conclusion and Future Outlook
Substituted phenylboronic acids are a powerful and versatile class of reagents with a broad and expanding range of applications. From their foundational role in the synthesis of complex organic molecules to their cutting-edge use in smart materials and bioconjugation, their unique chemical properties continue to drive innovation across multiple scientific disciplines. A thorough understanding of their synthesis, reactivity, and inherent stability challenges is crucial for researchers seeking to harness their full potential. Future developments in this field will likely focus on the design of novel substituted phenylboronic acids with enhanced stability and tailored reactivity for increasingly sophisticated applications in medicine, diagnostics, and materials science.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. doras.dcu.ie [doras.dcu.ie]
- 5. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]
- 6. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Oliver Hardick, Coupling Protocols [ucl.ac.uk]
- 13. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 14. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 15. pnas.org [pnas.org]
- 16. Oxidative instability of boronic acid-installed polycarbonate nanoparticles - Soft Matter (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Potential Biological Activity of (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic Acid
Foreword: The Rising Prominence of Boronic Acids in Therapeutic Development
The journey of a molecule from a laboratory curiosity to a clinical therapeutic is both arduous and fascinating. Among the vast chemical scaffolds available to medicinal chemists, boronic acids have carved out a significant and expanding niche.[1] Initially recognized for their utility in synthetic organic chemistry, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, their unique electronic and geometric properties have propelled them to the forefront of drug discovery.[2][3] The approval of bortezomib (Velcade®), a proteasome inhibitor for multiple myeloma, marked a watershed moment, validating the boronic acid moiety as a viable pharmacophore.[4] Since then, the FDA has approved several other boronic acid-containing drugs, underscoring the growing interest in this versatile class of compounds.[1]
This guide focuses on a specific, yet largely unexplored molecule: (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid . By dissecting its structural components and drawing upon the established principles of boronic acid chemistry and pharmacology, we will illuminate its potential biological activities and provide a comprehensive roadmap for its investigation. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols.
Deconstructing the Molecule: A Structural Rationale for Biological Potential
The therapeutic potential of this compound can be inferred by examining its three key structural features: the boronic acid group, the fluoro-substituted phenyl ring, and the phenylcarbamoyl side chain.
-
The Boronic Acid Moiety: The Reactive Core The boronic acid group is the cornerstone of this molecule's potential bioactivity. Its boron atom possesses an empty p-orbital, rendering it an electrophile and a Lewis acid.[5] This allows it to form reversible covalent bonds with nucleophiles, most notably the hydroxyl groups of serines in enzyme active sites and the cis-diols found in sugars and glycoproteins.[6][7] This ability to engage in covalent interactions, which can be significantly stronger than non-covalent interactions, is a key reason for the potency of many boronic acid-based drugs.[4]
-
The Fluorinated Phenyl Ring: Modulating Properties The presence of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry.[3] Fluorine's high electronegativity can significantly alter the physicochemical properties of a molecule. In this context, the ortho-fluoro substituent is expected to:
-
Increase Lewis Acidity: By withdrawing electron density from the boron atom, the fluorine atom increases its Lewis acidity (lowers the pKa).[3][8] This is critical because the active form of a boronic acid for binding to many biological targets is the tetrahedral boronate anion, which forms more readily at physiological pH with a lower pKa.[9]
-
Enhance Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, potentially increasing the compound's half-life in vivo.[2]
-
Modulate Binding Interactions: The fluorine atom can participate in hydrogen bonding and other non-covalent interactions within a protein binding pocket, influencing selectivity and potency.[2]
-
-
The Phenylcarbamoyl Side Chain: Directing Specificity The 5-(phenylcarbamoyl) group provides a large, rigid, and feature-rich side chain that is crucial for determining target specificity. The amide linkage and the terminal phenyl ring offer multiple points for hydrogen bonding and hydrophobic interactions. This "scaffolding" can be likened to the non-covalent recognition elements of established drugs, guiding the boronic acid "warhead" to a specific biological target. The structure-activity relationships of similar compounds suggest that modifications to this part of the molecule can dramatically alter biological activity.[10]
Hypothesized Biological Activities and Investigative Pathways
Based on the structural analysis, we can postulate several promising avenues for the biological activity of this compound. Below, we outline these hypotheses and present detailed protocols for their validation.
Hypothesis 1: Serine Protease Inhibition
Boronic acids are renowned inhibitors of serine proteases, where they act as transition-state analogs, forming a stable tetrahedral adduct with the catalytic serine residue.
Experimental Workflow: Serine Protease Inhibition Screening
Caption: Workflow for serine protease inhibition assay.
Detailed Protocol: IC50 Determination for a Model Serine Protease (e.g., Trypsin)
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.
-
Test Compound: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
Enzyme: Prepare a working solution of Trypsin (e.g., 10 nM) in assay buffer.
-
Substrate: Prepare a working solution of a chromogenic substrate (e.g., BAPNA) at 2x the desired final concentration in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to all wells.
-
Add 25 µL of the test compound dilutions to the sample wells. Add 25 µL of assay buffer with 1% DMSO to control wells.
-
Add 25 µL of the Trypsin working solution to all wells to initiate the pre-incubation.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 50 µL of the substrate working solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.
-
Normalize the velocities to the control wells (100% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Hypothesis 2: Anticancer Activity via Tubulin Polymerization Inhibition
The bi-aryl structure of the molecule is reminiscent of combretastatins, a class of compounds known to inhibit tubulin polymerization. Boronic acid analogs of combretastatin A-4 have demonstrated significant cytotoxicity and tubulin polymerization inhibition.[11][12]
Signaling Pathway: Tubulin Dynamics and Cell Cycle Arrest
Caption: Hypothesized mechanism of anticancer activity.
Detailed Protocol: Cell-Based Cytotoxicity Assay (MTT Assay)
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in appropriate media supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in culture media.
-
Remove the old media from the cells and add 100 µL of the compound dilutions to the wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) using non-linear regression.
-
Hypothesis 3: Antibacterial Activity
Fluorinated phenylboronic acids have recently been identified as having antibacterial and antibiofilm properties.[13] The mechanism may involve inhibition of essential bacterial enzymes or disruption of cell wall integrity.
Detailed Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Preparation:
-
Bacterial Strains: Use standard quality control strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213).
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Compound: Prepare a 2-fold serial dilution of the test compound in CAMHB in a 96-well plate.
-
-
Assay Procedure:
-
Inoculate each well of the compound dilution plate with the bacterial suspension.
-
Include a positive control (bacteria, no compound) and a negative control (media only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Physicochemical and Pharmacokinetic Considerations
While this guide focuses on biological activity, a comprehensive evaluation must include the molecule's drug-like properties.
| Property | Predicted Characteristic | Rationale |
| Aqueous Solubility | Low to Moderate | The presence of two phenyl rings suggests hydrophobicity, but the polar boronic acid and amide groups may improve solubility. |
| pKa | 6.5 - 8.0 | The electron-withdrawing fluorine atom is expected to lower the pKa of the boronic acid into a physiologically relevant range compared to unsubstituted phenylboronic acid (pKa ~8.8).[3][9] |
| Oxidative Stability | Moderate | Phenylboronic acids can be susceptible to oxidation by reactive oxygen species (ROS).[14][15] The electron-withdrawing groups may offer some protection. |
| Membrane Permeability | Moderate to High | The compound's size and lipophilicity likely fall within the range for passive diffusion across cell membranes. |
Conclusion and Future Directions
This compound stands as a molecule of significant, albeit unrealized, potential. Its structure is a compelling amalgamation of a reactive boronic acid warhead, a property-modulating fluoro-aromatic ring, and a specificity-determining side chain. The hypotheses presented here—serine protease inhibition, anticancer activity, and antibacterial effects—are grounded in the extensive and growing literature on boronic acids in medicinal chemistry.[1][11][13]
The provided experimental workflows offer a clear and robust starting point for any research program aimed at elucidating the compound's true biological function. Successful validation in these primary assays should be followed by more advanced studies, including selectivity profiling against a panel of proteases, investigation of the mechanism of cell death in cancer lines, and in vivo efficacy studies in relevant animal models. The exploration of this molecule is not merely an academic exercise; it is a rational step forward in the quest for novel therapeutics.
References
- 1. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Use of Phenylboronic Acids to Investigate Boron Function in Plants. Possible Role of Boron in Transvacuolar Cytoplasmic Strands and Cell-to-Wall Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Synthesis and Structure-Activity Relationship of Boronic Acid Bioisost" by Yali Kong, Michael C. Edler et al. [digitalcommons.odu.edu]
- 13. Frontiers | Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]
- 14. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid
An In-Depth Technical Guide to (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid: Synthesis, Properties, and Applications in Modern Drug Discovery
Foreword
The strategic incorporation of unique chemical moieties is a cornerstone of modern medicinal chemistry. Boronic acids, once viewed with skepticism, have emerged as indispensable tools, culminating in FDA-approved drugs like Bortezomib.[1][2] Concurrently, the use of fluorine has become a paramount strategy to modulate the metabolic stability, acidity, and binding affinity of drug candidates.[3][4][5] The convergence of these two functionalities—the boronic acid and the fluoro-substituent—within a single molecular scaffold creates a building block of significant interest. This guide provides a detailed technical overview of one such molecule: this compound, a reagent poised for application in the synthesis of novel therapeutics.
Emergence and Historical Context
While a singular, seminal publication detailing the initial "discovery" of this compound (CAS No. 874289-41-5) is not prominent in academic literature, its appearance in the catalogs of specialized chemical suppliers points to its development in the early 21st century.[6][7][8] Its emergence was not an isolated event but rather a logical progression driven by the needs of contemporary drug discovery programs.
The core structure, a fluorinated phenyl ring bearing a urea or amide-like linkage, is a recognized pharmacophore. For instance, the related phenylcarbamoyl moiety is found in compounds investigated for antibacterial properties, such as inhibitors of biotin carboxylase.[9][10] The synthesis and availability of this specific boronic acid derivative were likely spurred by the need for versatile intermediates to explore the structure-activity relationships (SAR) of enzyme inhibitors and other biologically active agents.[6] It serves as a testament to the "reagent-on-demand" nature of modern chemical synthesis, where complex building blocks are created to accelerate the discovery of new medicines.
Physicochemical and Handling Properties
A comprehensive understanding of a reagent's properties is critical for its effective use and storage. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 874289-41-5 | [6][7][8] |
| Molecular Formula | C₁₃H₁₁BFNO₃ | [6] |
| Molecular Weight | 259.04 g/mol | [6][8] |
| Synonym | 3-Borono-4-fluoro-N-phenylbenzamide | [8] |
| Appearance | Solid | |
| Typical Purity | ≥98% | [6][8] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere. | [6] |
Synthesis and Characterization: A Validated Workflow
The synthesis of aryl boronic acids can be approached through several established methods, including the trapping of organometallic intermediates or, more commonly in modern synthesis, through palladium-catalyzed borylation reactions.[1] The following section details a robust and high-yield workflow for the preparation of this compound, designed for reproducibility and scalability.
Diagram of the Synthetic Workflow
Caption: A three-step synthetic workflow for the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of N-phenyl-3-bromo-4-fluorobenzamide (Amide Formation)
-
Rationale: This step constructs the core amide bond. The use of carbodiimide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) is a standard, mild, and efficient method for forming amides from carboxylic acids and amines, minimizing side reactions.
-
Protocol:
-
To a solution of 3-Bromo-4-fluorobenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.5 M), add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.
-
Add aniline (1.1 eq) dropwise to the solution.
-
Allow the reaction to stir at room temperature for 12-16 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the pure aryl bromide intermediate.
-
Step 2: Synthesis of the Boronate Pinacol Ester (Miyaura Borylation)
-
Rationale: The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that installs a boronate ester onto an aryl halide. It is favored for its high functional group tolerance and operational simplicity. Pd(dppf)Cl₂ is a robust catalyst for this transformation, and potassium acetate (KOAc) serves as the necessary base.
-
Protocol:
-
In a flask, combine N-phenyl-3-bromo-4-fluorobenzamide (1.0 eq), bis(pinacolato)diboron (B₂Pin₂, 1.1 eq), and potassium acetate (3.0 eq).
-
Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous dioxane (0.2 M) via syringe.
-
Heat the reaction mixture to 80-90°C and stir for 8-12 hours until the starting material is consumed (monitored by LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Concentrate the filtrate and purify by column chromatography to isolate the pinacol ester.
-
Step 3: Hydrolysis to this compound
-
Rationale: The final step involves the deprotection of the pinacol ester to the free boronic acid. While acidic hydrolysis is common, using sodium periodate (NaIO₄) provides a mild and efficient alternative that is often cleaner and results in easier purification.
-
Protocol:
-
Dissolve the pinacol ester intermediate (1.0 eq) in a 9:1 mixture of acetone and water (0.2 M).
-
Add ammonium acetate (2.0 eq) followed by sodium periodate (3.0 eq).
-
Stir the resulting suspension vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS. Upon completion, quench with an aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by trituration with a suitable solvent system (e.g., hexanes/ethyl acetate) or by recrystallization to yield the final product as a solid.
-
Structural Characterization
The identity and purity of the final compound must be confirmed using standard analytical techniques:
-
¹H NMR: Will show characteristic peaks for the aromatic protons, with splitting patterns influenced by the fluorine and boronic acid groups, as well as the amide N-H proton.
-
¹³C NMR: Will confirm the number of unique carbon environments in the molecule.
-
¹⁹F NMR: A singlet is expected, with its chemical shift confirming the electronic environment of the fluorine atom.
-
Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming its elemental composition.
Applications in Medicinal Chemistry and Organic Synthesis
This compound is not an end-product but a valuable intermediate with broad potential.
-
Scaffold for Enzyme Inhibitors: The molecule's structure is primed for elaboration into more complex compounds targeting various enzymes. The boronic acid can act as a covalent warhead or a transition-state mimic, while the fluorinated phenylcarbamoyl portion can engage in specific hydrogen bonding and hydrophobic interactions within an enzyme's active site.[6] This makes it a promising starting point for developing inhibitors for proteases, kinases, or metabolic enzymes.[1][2]
-
Suzuki-Miyaura Cross-Coupling: As a functionalized aryl boronic acid, its primary utility lies in Suzuki-Miyaura cross-coupling reactions. This allows for the efficient formation of carbon-carbon bonds, linking the fluorophenylcarbamoyl scaffold to other complex aromatic or heterocyclic systems—a key strategy in building drug-like molecules.
-
Fluorescent Probe Development: The presence of a fluorine atom on the aromatic ring can be exploited in the synthesis of fluorescent probes for laboratory diagnostics and imaging, as fluorine can modulate the photophysical properties of a fluorophore.[6]
Future Outlook
The demand for highly functionalized, novel building blocks in drug discovery is insatiable. As researchers continue to probe complex biological targets, reagents like this compound will remain critical. Its future applications will likely expand into areas such as materials science and the development of targeted covalent inhibitors. The synthetic route outlined herein provides a reliable foundation for its production, ensuring its continued availability to researchers pushing the boundaries of chemical and biological science.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. parchem.com [parchem.com]
- 8. 2-Fluoro-5-(phenylcarbamoyl)benzeneboronic acid [cymitquimica.com]
- 9. "Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(ph" by Matthew K. Craft and Grover L. Waldrop [repository.lsu.edu]
- 10. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Fluoro-Substitution on the Lewis Acidity of Phenylboronic Acids: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Significance of Boronic Acids in Modern Chemistry
Boronic acids and their derivatives have emerged as indispensable tools across the chemical sciences, finding pivotal applications in organic synthesis, materials science, and medicinal chemistry.[1][2] Their utility is fundamentally rooted in the unique electronic nature of the boron atom. Possessing a vacant p-orbital, the boron center in a trigonal planar boronic acid, RB(OH)₂, is electron-deficient, rendering it a potent Lewis acid capable of accepting a pair of electrons from a Lewis base.[3] This inherent Lewis acidity is the cornerstone of their reactivity, enabling crucial transformations like the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction and facilitating their use as sensors and in drug delivery systems.[2][4]
In the realm of drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties.[5][6][7] When this powerful tool of "fluorine chemistry" is applied to the versatile boronic acid moiety, a synergistic effect is observed, leading to a significant modulation of the boron's Lewis acidity. This guide provides an in-depth exploration of the Lewis acidity of fluoro-substituted phenylboronic acids, offering a technical resource for researchers, scientists, and drug development professionals seeking to leverage these unique compounds. We will delve into the underlying electronic principles, quantitative measurement techniques, and practical implications of this fascinating class of molecules.
I. The Fundamental Principles of Lewis Acidity in Phenylboronic Acids
The Lewis acidity of a boronic acid is most commonly discussed in the context of its interaction with a Lewis base, typically a hydroxide ion in aqueous media. This interaction leads to a change in the hybridization of the boron atom from sp² in the neutral trigonal planar form to sp³ in the resulting anionic tetrahedral boronate.[3] This equilibrium is a direct measure of the compound's Lewis acidity and is quantified by its acidity constant (pKa). A lower pKa value signifies a stronger Lewis acid, as it indicates a greater propensity to accept a hydroxide ion at a lower pH.[3]
The unsubstituted phenylboronic acid has a pKa of 8.86.[8] The electronic properties of substituents on the phenyl ring can significantly influence the electron density at the boron center, thereby modulating its Lewis acidity. Electron-withdrawing groups are expected to increase Lewis acidity (decrease pKa) by further depleting electron density from the boron atom, making it a stronger electron acceptor. Conversely, electron-donating groups should decrease Lewis acidity (increase pKa).
II. The Profound Influence of Fluoro-Substitution on Lewis Acidity
The introduction of one or more fluorine atoms to the phenyl ring of a boronic acid has a pronounced effect on its Lewis acidity, primarily due to the high electronegativity of fluorine.[1] This effect, however, is not uniform and is highly dependent on the position of the fluorine substituent(s) on the aromatic ring.[8][9] The interplay between fluorine's strong inductive electron-withdrawing effect (-I) and its electron-donating resonance effect (+M) governs the overall impact on the boron's electrophilicity.
Positional Isomers: A Tale of Inductive and Resonance Effects
-
Para-Substitution: When a fluorine atom is in the para position, both the -I and +M effects are operative. The inductive effect withdraws electron density from the ring, increasing the Lewis acidity of the boron. However, the resonance effect donates electron density to the ring, which partially counteracts the inductive effect. The net result is a modest increase in acidity compared to the unsubstituted phenylboronic acid.[8][9] For instance, the pKa of 4-fluorophenylboronic acid is 8.77.[9]
-
Meta-Substitution: In the meta position, the resonance effect of fluorine is negligible. Consequently, the strong electron-withdrawing inductive effect dominates, leading to a more significant increase in Lewis acidity compared to the para isomer.[9]
-
Ortho-Substitution: The ortho position presents a unique scenario. In addition to the strong inductive effect, the proximity of the fluorine atom to the boronic acid group can lead to the formation of an intramolecular hydrogen bond between the fluorine and a hydroxyl proton of the B(OH)₂ group.[8][9] This interaction stabilizes the boronic acid, further enhancing its acidity. This makes ortho-fluoro-substituted phenylboronic acids generally the most acidic among the monofluorinated isomers.[9]
The introduction of multiple fluorine substituents generally leads to a cumulative increase in Lewis acidity.[9] The pKa values for fluorinated phenylboronic acids can range from 6.17 for 2,3,4,6-tetrafluorophenylboronic acid to 8.77 for 4-fluorophenylboronic acid, showcasing the wide tunability of Lewis acidity through fluorination.[9]
III. Quantifying Lewis Acidity: Methodologies and Protocols
A variety of experimental and computational methods are employed to quantify the Lewis acidity of organoboron compounds.[10][11]
A. pKa Determination via UV-Vis Spectrophotometry
This method relies on the change in the UV-Vis absorbance spectrum of the phenylboronic acid as it transitions from the neutral trigonal form to the anionic tetrahedral boronate form with increasing pH. The pKa can be determined from the inflection point of the sigmoidal curve generated by plotting absorbance at a specific wavelength versus pH.[3][12]
Experimental Protocol: Spectrophotometric pKa Determination
-
Stock Solution Preparation: Prepare a 1 mM stock solution of the fluoro-substituted phenylboronic acid in a suitable organic solvent (e.g., DMSO or methanol) to ensure solubility.
-
Buffer Preparation: Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M) covering a pH range from approximately 2 pH units below to 2 pH units above the expected pKa.
-
Sample Preparation: In a series of cuvettes, add a small, constant volume of the boronic acid stock solution to each buffer solution to achieve a final concentration in the low micromolar range.
-
Spectrophotometric Measurement: Record the UV-Vis spectrum for each sample across a relevant wavelength range.
-
Data Analysis: Plot the absorbance at a wavelength that shows a significant change upon boronate formation against the pH of the buffer. Fit the data to a sigmoidal curve; the pH at the inflection point corresponds to the pKa of the boronic acid.
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
B. The Gutmann-Beckett Method: A 31P NMR Approach
The Gutmann-Beckett method is a powerful technique for assessing the Lewis acidity of a wide range of compounds, including boranes.[13] It utilizes triethylphosphine oxide (TEPO) as a 31P NMR probe molecule. The oxygen atom of TEPO is a Lewis base that interacts with the Lewis acidic boron center, causing a downfield shift in the 31P NMR signal. The magnitude of this shift is proportional to the Lewis acidity of the boronic acid and is expressed as an Acceptor Number (AN).[13][14]
Experimental Protocol: Gutmann-Beckett Method
-
Sample Preparation: In an NMR tube, dissolve a known amount of the fluoro-substituted phenylboronic acid and an equimolar amount of triethylphosphine oxide (TEPO) in a weakly Lewis acidic, deuterated solvent (e.g., CD₂Cl₂ or C₆D₆).
-
NMR Spectroscopy: Acquire a 31P NMR spectrum of the solution.
-
Data Analysis: Determine the chemical shift (δ) of the TEPO-boronic acid adduct. The Acceptor Number (AN) can be calculated using the formula: AN = 2.21 × (δ_sample − 41.0), where 41.0 ppm is the chemical shift of free TEPO in hexane.[13] Higher AN values indicate greater Lewis acidity.[13]
Caption: Workflow for the Gutmann-Beckett method.
C. Computational Approaches
Theoretical calculations provide valuable insights into the Lewis acidity of boronic acids and can complement experimental data.[10][15] Common computational methods include:
-
Fluoride Ion Affinity (FIA): This method calculates the energy change associated with the binding of a fluoride ion to the boron center. A more negative FIA value indicates a stronger Lewis acid.[10]
-
Ammonia Affinity (AA): Similar to FIA, this method computes the affinity of the boronic acid for ammonia, providing a unified scale for evaluating the Lewis acidity of various organoboron derivatives.[15][16]
-
LUMO Energies: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) can be correlated with Lewis acidity, with lower LUMO energies generally corresponding to stronger Lewis acids.[10]
IV. Quantitative Data Summary
The following table summarizes the pKa values for a selection of fluoro-substituted phenylboronic acids, illustrating the impact of the number and position of fluorine substituents on Lewis acidity.
| Phenylboronic Acid Derivative | pKa Value | Reference |
| Phenylboronic acid | 8.86 | [8] |
| 4-Fluorophenylboronic acid | 8.77 | [9] |
| 3-Fluorophenylboronic acid | ~8.4 | [9] (inferred) |
| 2-Fluorophenylboronic acid | ~7.8 | [9] (inferred) |
| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 | [9] |
Note: Inferred pKa values are based on the general trends described in the cited literature.
V. Implications in Drug Discovery and Catalysis
The enhanced Lewis acidity of fluoro-substituted phenylboronic acids has significant practical implications.
-
Drug Discovery: The ability to fine-tune the pKa of a boronic acid warhead is crucial in the design of reversible covalent inhibitors. A lower pKa can lead to a higher concentration of the active tetrahedral boronate species at physiological pH, potentially enhancing target engagement and drug efficacy.[8] Furthermore, the incorporation of fluorine can improve metabolic stability and lipophilicity, key parameters in drug design.[5][6][17]
-
Catalysis: In catalysis, the Lewis acidity of the boronic acid can influence reaction rates and selectivities. For instance, in amide bond formation catalyzed by boronic acids, increasing the Lewis acidity can enhance the catalytic activity.[18] Fluoro-substituted phenylboronic acids are also key building blocks in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules.[4][19]
VI. Conclusion
The strategic introduction of fluorine substituents onto a phenylboronic acid scaffold provides a powerful and predictable means of modulating its Lewis acidity. The interplay of inductive and resonance effects, along with potential intramolecular hydrogen bonding, allows for a wide range of acidities to be accessed. A thorough understanding of these principles, coupled with robust quantitative methods for acidity determination, is essential for the rational design of novel catalysts, sensors, and therapeutic agents. As the demand for sophisticated molecular architectures continues to grow, fluoro-substituted phenylboronic acids are poised to remain at the forefront of innovation in chemical research and development.
VII. References
-
BenchChem. The Lewis Acidity of Methylboronic Acid: A Technical Guide for Researchers and Drug Development Professionals. 3
-
ResearchGate. Various methods for evaluating Lewis acidity of organoboronic acid derivatives. 10
-
ResearchGate. Various methods for evaluating Lewis acidity of organoboronic acid derivatives. 15
-
Taylor & Francis Online. The organoboron compounds: their Lewis acidity and catalytic activity. 11
-
National Institutes of Health. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. 9
-
Royal Society of Chemistry. Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes. 20
-
NINGBO INNO PHARMCHEM CO.,LTD. Boosting Drug Discovery: The Value of Fluorinated Phenylboronic Acids. 17
-
ResearchGate. Chapter 4 Acceptor number of organoboron molecules - quantitative determination of Lewis acidity. 21
-
ResearchGate. Evaluation of Lewis acidity of phenylboronic acid derivatives by theoretical calculation. 19
-
Wikipedia. Gutmann–Beckett method. 13
-
ACS Publications. Modulation of Lewis Acidity and Steric Parameters in Cyclic Boronates: Copper-Catalyzed Internal-Selective Borylation of Challenging Terminal Alkynes. 16
-
The Chemistry of Fluorinated Boronic Acids in Drug Discovery. 5
-
MDPI. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. 8
-
ResearchGate. Quantitative determination of the Lewis acidity of phenylboronic catechol esters - Promising anion receptors for polymer electrolytes. 14
-
Wiley Online Library. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. 12
-
Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. 22
-
National Institutes of Health. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. 23
-
Radboud Repository. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. 24
-
ResearchGate. Influence of fluorine substituents on the properties of phenylboronic compounds. 1
-
The Role of Boronic Acids in Modern Organic Synthesis. 4
-
PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. 6
-
Semantic Scholar. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. 2
-
PubMed Central. Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency. 18
-
Fluorine in drug discovery: Role, design and case studies. 7
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. mdpi.com [mdpi.com]
- 9. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. nbinno.com [nbinno.com]
- 18. Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. repository.ubn.ru.nl [repository.ubn.ru.nl]
Methodological & Application
Application Note & Synthesis Protocol: (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid
Abstract
This document provides a comprehensive, field-proven guide to the multi-step synthesis of (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. The protocol is designed for reproducibility and scalability, grounded in established chemical principles. We will detail a robust three-step synthetic pathway, commencing with the commercially available precursor, 2-Fluoro-5-bromobenzoic acid. The synthesis involves an amide bond formation followed by a palladium-catalyzed Miyaura borylation. This guide explains the causality behind experimental choices, ensuring both technical accuracy and practical insight for researchers.
Introduction and Significance
This compound is a bifunctional organic compound featuring a boronic acid moiety, a fluorine atom, and a phenylurea (phenylcarbamoyl) group. This unique combination of functional groups makes it a highly versatile reagent. The boronic acid group is a cornerstone of the Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning method for forming carbon-carbon bonds.[1] The fluorine atom can enhance metabolic stability, binding affinity, and the pharmacokinetic profile of drug candidates.[2] The phenylcarbamoyl group provides hydrogen bonding capabilities, crucial for molecular recognition in biological systems. Consequently, this molecule is a key intermediate for synthesizing complex molecules, including enzyme inhibitors and novel pharmaceutical agents.
The synthetic strategy outlined herein is logical and efficient, beginning with a readily available starting material and proceeding through high-yielding, well-understood chemical transformations.
Synthetic Workflow Overview
The synthesis is structured as a three-step sequence. This design isolates each key transformation, allowing for purification of intermediates and maximizing the overall yield of the final product.
Figure 1: Proposed three-step synthetic workflow for this compound.
Reagents and Materials
The following table summarizes the key reagents required for this synthesis. Ensure all reagents are of appropriate purity and handled according to their Safety Data Sheets (SDS).
| Reagent | Formula | MW ( g/mol ) | Role | CAS Number | Supplier (Example) |
| 2-Fluoro-5-bromobenzoic acid | C₇H₄BrFO₂ | 219.01 | Starting Material | 146328-85-0 | ChemScene[3] |
| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 | Activating Agent | 7719-09-7 | Sigma-Aldrich |
| Aniline | C₆H₇N | 93.13 | Nucleophile | 62-53-3 | Sigma-Aldrich |
| Pyridine | C₅H₅N | 79.10 | Base (HCl Scavenger) | 110-86-1 | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | 75-09-2 | Sigma-Aldrich |
| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | Boron Source | 73183-34-3 | Sigma-Aldrich |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | C₃₄H₂₈Cl₂FeP₂Pd | 731.73 | Catalyst | 72287-26-4 | Sigma-Aldrich |
| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | Base | 127-08-2 | Sigma-Aldrich |
| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | Solvent | 123-91-1 | Sigma-Aldrich |
Detailed Experimental Protocol
Safety Precaution: This synthesis must be performed in a well-ventilated fume hood by trained personnel. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Step 1: Synthesis of N-(2-Fluoro-5-bromophenyl)benzamide (Intermediate 2)
This step involves the activation of the carboxylic acid to an acyl chloride, followed by amidation with aniline. The conversion to the acyl chloride is crucial as it makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic aniline.[4][5]
-
Acid Chloride Formation:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-5-bromobenzoic acid (5.0 g, 22.8 mmol).
-
Carefully add thionyl chloride (10 mL, 137 mmol) to the flask.
-
Heat the reaction mixture to reflux (approximately 80°C) and stir for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. This will yield the crude 2-fluoro-5-bromobenzoyl chloride as an oil or low-melting solid, which is used directly in the next step without further purification.[6]
-
-
Amide Coupling:
-
Dissolve the crude 2-fluoro-5-bromobenzoyl chloride in anhydrous dichloromethane (DCM, 50 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
In a separate beaker, prepare a solution of aniline (2.33 g, 25.0 mmol, 1.1 eq) and pyridine (2.2 mL, 27.4 mmol, 1.2 eq) in anhydrous DCM (20 mL). Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction.[5]
-
Add the aniline/pyridine solution dropwise to the stirred acyl chloride solution at 0°C over 20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol/water to afford N-(2-fluoro-5-bromophenyl)benzamide as a solid.
-
Step 2: Synthesis of this compound (Final Product)
This final step employs the Miyaura borylation, a palladium-catalyzed cross-coupling reaction. The aryl bromide is reacted with a diboron reagent in the presence of a palladium catalyst and a base to form a boronate ester, which is subsequently hydrolyzed to the desired boronic acid.[1]
-
Miyaura Borylation Reaction:
-
To an oven-dried 100 mL Schlenk flask, add N-(2-fluoro-5-bromophenyl)benzamide (from the previous step, 3.0 g, 10.2 mmol), bis(pinacolato)diboron (B₂pin₂, 3.1 g, 12.2 mmol, 1.2 eq), and potassium acetate (KOAc, 3.0 g, 30.6 mmol, 3.0 eq).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 224 mg, 0.306 mmol, 3 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane (40 mL) via syringe.
-
Heat the reaction mixture to 80-90°C and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
After cooling to room temperature, filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude boronate ester.
-
-
Hydrolysis to Boronic Acid:
-
Dissolve the crude boronate ester in a mixture of acetone (30 mL) and water (10 mL).
-
Add an aqueous solution of ammonium chloride (NH₄Cl) and stir vigorously at room temperature for 4-6 hours to facilitate the hydrolysis of the pinacol ester to the boronic acid.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by trituration with a mixture of hexanes and diethyl ether or by column chromatography on silica gel to yield this compound as a solid.
-
Characterization
The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity:
-
NMR Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F): To confirm the molecular structure and the presence of all functional groups.
-
Mass Spectrometry (MS): To verify the molecular weight of the intermediates and the final product.
-
Melting Point (MP): To assess the purity of the crystalline solid products.
References
The Strategic Application of (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions: A Guide for Researchers
Introduction: A Versatile Building Block for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry and materials science, the synthesis of complex biaryl scaffolds remains a cornerstone of innovation. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for the formation of carbon-carbon bonds, valued for its mild conditions and broad functional group tolerance.[1] Within the vast arsenal of organoboron reagents, (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid has emerged as a particularly valuable building block. Its unique trifunctional nature—featuring a reactive boronic acid, an electron-withdrawing fluorine atom, and a phenylcarbamoyl moiety—offers a strategic entry point for the synthesis of novel molecular architectures with significant therapeutic and materials potential. The presence of the benzamide group is a common feature in a wide array of pharmacologically active compounds, including anticancer and antiviral agents.[2][3][4] The fluorine substituent can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[5]
This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for the effective utilization of this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings of the reaction, offer a validated experimental protocol, address common challenges, and explore the broader applications of this versatile reagent.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves the coupling of an organoboron compound with an organohalide or triflate.[6] The catalytic cycle, illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[7]
Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle.
The reaction initiates with the oxidative addition of an aryl halide (R¹-X) to a palladium(0) complex, forming a Pd(II) species. Concurrently, the boronic acid (R²-B(OH)₂) is activated by a base to form a more nucleophilic boronate species.[8] This boronate then undergoes transmetalation with the Pd(II) complex, where the organic group from the boron is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond in the biaryl product (R¹-R²) and regenerates the active Pd(0) catalyst.[7]
Challenges and Considerations with this compound
The electronic properties of this compound present unique challenges. The presence of the electron-withdrawing fluorine atom and the phenylcarbamoyl group can decrease the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step.[9] Furthermore, ortho-substituted phenylboronic acids, particularly those with fluorine, are susceptible to a significant side reaction known as protodeboronation, where the carbon-boron bond is cleaved by a proton source, leading to the formation of an undesired arene byproduct.[10]
Careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is therefore crucial to favor the desired cross-coupling pathway and minimize these side reactions.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. It is adapted from established methods for electronically demanding substrates and should be optimized for specific coupling partners.[11]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Reaction Setup Workflow:
Caption: Figure 2. Experimental Workflow.
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and finely ground potassium phosphate (2.0 mmol).
-
Evacuate the tube and backfill with nitrogen or argon. Repeat this cycle two more times.
-
Add anhydrous 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe.
-
Stir the mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Optimizing Reaction Conditions
The choice of reaction parameters can significantly impact the yield and purity of the desired biaryl product. The following table summarizes typical conditions that have been successfully employed for the Suzuki-Miyaura coupling of challenging boronic acids.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ with a biarylphosphine ligand (e.g., SPhos, XPhos) | Bulky, electron-rich ligands promote oxidative addition and reductive elimination, which can be beneficial for electron-deficient substrates.[12] |
| Base | K₃PO₄ or Cs₂CO₃ | Stronger, non-nucleophilic bases are often effective in promoting the formation of the active boronate species without causing significant side reactions.[11] |
| Solvent | Toluene, Dioxane, or THF with water | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[11] |
| Temperature | 80-110 °C | Elevated temperatures are often required to overcome the activation energy for the coupling of less reactive substrates. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst; Insufficiently strong base; Low reaction temperature. | Use a pre-catalyst or ensure complete reduction of the Pd(II) source; Switch to a stronger base like K₃PO₄ or Cs₂CO₃; Increase the reaction temperature. |
| Protodeboronation | Presence of protic impurities; Prolonged reaction time at high temperature. | Use anhydrous solvents and reagents; Monitor the reaction closely and stop it upon completion. |
| Homocoupling of the boronic acid | Presence of oxygen; Use of a Pd(II) source without a reducing agent. | Thoroughly degas all solvents and maintain an inert atmosphere; Use a Pd(0) source or ensure conditions for in-situ reduction of Pd(II). |
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. While its electronic properties necessitate careful optimization of reaction conditions to mitigate challenges such as slower reaction rates and protodeboronation, the use of appropriate palladium catalysts with bulky, electron-rich ligands, along with suitable bases and solvents, can lead to high yields of the desired products. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important building block in their synthetic endeavors, ultimately contributing to the advancement of drug discovery and materials science.
References
- 1. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 9. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Applications in Medicinal Chemistry and Drug Discovery: A Technical Guide
This guide provides an in-depth exploration of key applications and protocols in modern medicinal chemistry and drug discovery. It is designed for researchers, scientists, and drug development professionals seeking to understand and implement robust experimental and computational workflows. Moving beyond a simple recitation of steps, this document elucidates the rationale behind methodological choices, grounding each protocol in established scientific principles to ensure reliability and reproducibility.
Section 1: The Drug Discovery Pipeline: An Integrated Approach
The journey from a biological hypothesis to a marketable therapeutic is a multi-stage, iterative process. Successful drug discovery hinges on the seamless integration of diverse scientific disciplines, from molecular biology and biochemistry to computational modeling and synthetic chemistry. This guide will navigate through the critical phases of this pipeline, offering detailed application notes and protocols for each stage.
The modern drug discovery workflow can be visualized as a series of interconnected stages, each with its own set of challenges and objectives. This process is not always linear; insights from later stages often inform earlier decisions, creating a cyclical and refining process.[1][2]
Caption: A simplified overview of the drug discovery pipeline.
Section 2: Hit Identification Strategies
The initial phase of identifying "hits"—molecules that interact with the biological target in a desired way—is a critical bottleneck in drug discovery. High-Throughput Screening (HTS) has traditionally been the workhorse of this stage, but other, more targeted approaches have gained prominence.
High-Throughput Screening (HTS)
HTS allows for the rapid screening of vast libraries of compounds, often numbering in the millions, to identify those with activity against a specific biological target.[3] This is achieved through the use of automation, robotics, and sophisticated data analysis.[3][4]
Application Note: HTS for Enzyme Inhibitors
The goal of an HTS campaign for an enzyme inhibitor is to identify compounds that reduce the enzyme's catalytic activity. The choice of assay is critical and should be robust, reproducible, and amenable to miniaturization. Fluorescence-based assays are often preferred for their sensitivity and cost-effectiveness.[5]
Protocol: A Generalized Fluorescence-Based HTS Assay
This protocol outlines the key steps for a typical fluorescence-based HTS assay for an enzyme inhibitor.
-
Assay Development and Miniaturization :
-
Develop a robust biochemical assay in a standard laboratory format (e.g., 96-well plates).
-
Optimize assay parameters such as enzyme and substrate concentrations, incubation time, and buffer conditions.
-
Miniaturize the assay to a 384- or 1536-well plate format, adjusting volumes accordingly.[6]
-
Validate the miniaturized assay for its performance, including signal-to-background ratio and Z'-factor. A Z'-factor greater than 0.5 is generally considered excellent for HTS.[3][6]
-
-
Pilot Screen :
-
Full-Scale HTS :
-
Data Analysis and Hit Confirmation :
-
Normalize the data and calculate the percent inhibition for each compound.
-
Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition).
-
Confirm the activity of the primary hits by re-testing them in the same assay.
-
Perform dose-response experiments to determine the potency (e.g., IC50) of the confirmed hits.
-
Caption: A typical workflow for a High-Throughput Screening campaign.
Fragment-Based Drug Discovery (FBDD)
FBDD is an alternative to HTS that involves screening smaller, lower molecular weight compounds ("fragments") for weak binding to the target protein.[7] These weakly binding fragments are then optimized into more potent lead compounds through strategies like fragment growing, linking, or merging.[7][8][9][10][11]
Application Note: Identifying Novel Binders with FBDD
FBDD is particularly useful for identifying novel chemical matter and for targets that have proven difficult for traditional HTS. The initial hits from an FBDD campaign are typically weak, with binding affinities in the micromolar to millimolar range. Therefore, sensitive biophysical techniques are required for their detection.[11]
Key Techniques in FBDD:
| Technique | Principle | Application |
| X-ray Crystallography | Provides high-resolution structural information of the fragment bound to the target protein. | Guides the rational design of more potent compounds by visualizing the binding mode.[11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects the binding of fragments to the target protein by observing changes in the NMR spectrum. | Useful for identifying very weak binders and for determining the binding site.[11] |
| Surface Plasmon Resonance (SPR) | Measures the binding of fragments to a target protein immobilized on a sensor chip in real-time. | Provides kinetic information about the binding interaction (association and dissociation rates).[11] |
| Thermal Shift Assay (TSA) | Measures the change in the melting temperature of a protein upon ligand binding. | A simple and cost-effective method for primary screening.[11] |
Section 3: From Hit to Lead: The Optimization Process
Once a set of promising hits has been identified, the next phase is to optimize them into "leads" with improved potency, selectivity, and drug-like properties. This iterative process is guided by the principles of medicinal chemistry and relies heavily on understanding the Structure-Activity Relationship (SAR).[12][13][14][15][16]
Structure-Activity Relationship (SAR) Analysis
SAR is the cornerstone of lead optimization, providing insights into how modifications to a molecule's chemical structure affect its biological activity.[13][16] By systematically altering the structure of a hit compound and measuring the resulting change in activity, medicinal chemists can build a model of the pharmacophore—the key structural features required for activity.[13]
Application Note: Guiding Lead Optimization with SAR
A thorough SAR analysis can help to:
-
Identify the key functional groups responsible for biological activity.
-
Guide the design of more potent and selective analogs.
-
Improve the physicochemical properties of the lead compound, such as solubility and metabolic stability.[12]
Structure-Based Drug Design (SBDD)
SBDD utilizes the three-dimensional structure of the target protein to guide the design of new drug candidates.[1][17][18][19][20] This approach allows for the rational design of molecules that can fit into the binding site of the target with high affinity and specificity.[20]
Workflow for Structure-Based Drug Design:
-
Target Structure Determination : The 3D structure of the target protein is determined using experimental techniques such as X-ray crystallography, NMR spectroscopy, or cryo-electron microscopy.[1]
-
Binding Site Identification : The binding site for the ligand is identified and characterized.[1]
-
Virtual Screening or de novo Design : A library of virtual compounds is screened for their ability to dock into the binding site, or new molecules are designed from scratch to fit the site.[1]
-
Synthesis and Biological Evaluation : The most promising virtual hits are synthesized and tested for their biological activity.
-
Iterative Optimization : The structure of the lead compound is iteratively refined based on the experimental data and further computational modeling.
Caption: The iterative workflow of Structure-Based Drug Design.
Section 4: Assessing Drug-like Properties: ADMET Profiling
A potent and selective compound is not necessarily a good drug. It must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Early assessment of these properties is crucial to avoid costly failures in later stages of drug development.[21]
In Vitro ADMET Assays
A variety of in vitro assays are available to assess the ADMET properties of drug candidates.[22][23][24][25] These assays provide valuable information for selecting and optimizing compounds with favorable pharmacokinetic profiles.
Common In Vitro ADMET Assays:
| Property | Assay | Purpose |
| Absorption | Caco-2 Permeability | Predicts intestinal absorption of orally administered drugs.[26] |
| PAMPA | A non-cell-based assay for predicting passive diffusion.[23][26] | |
| Distribution | Plasma Protein Binding | Determines the fraction of a drug that is bound to plasma proteins, which affects its distribution and availability.[22] |
| Metabolism | Microsomal Stability | Assesses the metabolic stability of a compound in the presence of liver microsomes.[23][24] |
| Hepatocyte Stability | Provides a more complete picture of hepatic metabolism, including both Phase I and Phase II enzymes.[24] | |
| CYP450 Inhibition | Identifies potential drug-drug interactions by assessing the inhibitory effect of a compound on major cytochrome P450 enzymes.[23] | |
| Toxicity | Cytotoxicity Assays | Evaluates the toxicity of a compound to cells in culture. |
In Silico ADMET Prediction
Computational models can be used to predict the ADMET properties of compounds before they are synthesized, saving time and resources.[26][27][28][29][30] These models are often based on the chemical structure of the compound and use machine learning algorithms to make predictions.[26]
Section 5: Essential Cellular Assays
Cell-based assays are indispensable tools in drug discovery for assessing the biological activity and toxicity of compounds in a more physiologically relevant context.
Cell Viability Assays
Cell viability assays are used to determine the number of viable cells in a culture after exposure to a test compound. These assays are crucial for assessing cytotoxicity and for determining the therapeutic window of a drug candidate.
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of their viability.[31][32][33][34][35]
-
Cell Seeding : Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[35]
-
Compound Treatment : Treat the cells with a range of concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).[35]
-
MTT Addition : Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[32][33]
-
Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[31][35]
-
Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[31][33]
Protocol: AlamarBlue™ Cell Viability Assay
The AlamarBlue™ assay is a fluorescence- or absorbance-based assay that also measures metabolic activity. It is less toxic to cells than MTT, allowing for longer incubation times and kinetic monitoring.[36][37][38][39]
-
Cell Seeding and Compound Treatment : Follow the same procedure as for the MTT assay.
-
AlamarBlue™ Addition : Add AlamarBlue™ reagent (typically 10% of the culture volume) to each well.[37][38]
-
Incubation : Incubate the plate for 1-4 hours at 37°C, protected from light.[36][38]
-
Measurement : Measure fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.[37][38]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used immunological assay for detecting and quantifying proteins, antibodies, and other molecules. In drug discovery, it can be adapted to screen for inhibitors of protein-protein interactions or to measure the production of a specific biomarker.
Protocol: Competitive ELISA for Small Molecule Inhibitors
This protocol describes a competitive ELISA for screening small molecule inhibitors of a protein-protein interaction.
-
Plate Coating : Coat a 96-well plate with one of the binding partners (the "target protein") and incubate overnight at 4°C.[40]
-
Blocking : Wash the plate and block the remaining non-specific binding sites with a blocking buffer (e.g., BSA or non-fat dry milk in PBS).[41]
-
Competition : Add the test compounds at various concentrations to the wells, followed by the second binding partner (the "probe protein") conjugated to an enzyme (e.g., HRP). Incubate for 1-2 hours at room temperature.[40]
-
Washing : Wash the plate to remove unbound probe protein and test compounds.[40]
-
Substrate Addition : Add a chromogenic substrate for the enzyme (e.g., TMB for HRP). The enzyme will convert the substrate into a colored product.[41]
-
Stop Reaction : Stop the reaction by adding a stop solution (e.g., sulfuric acid).[41]
-
Absorbance Measurement : Measure the absorbance of the solution at the appropriate wavelength using a microplate reader. A decrease in signal indicates that the test compound has inhibited the protein-protein interaction.
Section 6: Conclusion
The field of medicinal chemistry and drug discovery is a dynamic and evolving landscape. The strategic application of the techniques and protocols outlined in this guide can significantly enhance the efficiency and success rate of drug discovery campaigns. By embracing a holistic approach that integrates computational and experimental methods, and by maintaining a steadfast commitment to scientific rigor, researchers can navigate the complexities of the drug discovery pipeline and ultimately deliver novel and effective therapies to patients in need.
References
- 1. A Structure-Based Drug Discovery Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lead Optimization in Discovery Drug Metabolism and Pharmacokinetics/Case study: The Hepatitis C Virus (HCV) Protease Inhibitor SCH 503034 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. researchgate.net [researchgate.net]
- 6. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 7. lifechemicals.com [lifechemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. biosolveit.de [biosolveit.de]
- 10. Development of potent inhibitors by fragment-linking strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 12. collaborativedrug.com [collaborativedrug.com]
- 13. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
- 14. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 15. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 16. excelra.com [excelra.com]
- 17. researchgate.net [researchgate.net]
- 18. researchers.mq.edu.au [researchers.mq.edu.au]
- 19. Structure-Based Drug Design | Rowan [rowansci.com]
- 20. researchgate.net [researchgate.net]
- 21. labs.iqvia.com [labs.iqvia.com]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 23. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 25. agilent.com [agilent.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 29. researchgate.net [researchgate.net]
- 30. sygnaturediscovery.com [sygnaturediscovery.com]
- 31. MTT assay protocol | Abcam [abcam.com]
- 32. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 33. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 35. MTT (Assay protocol [protocols.io]
- 36. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - KR [thermofisher.com]
- 37. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 38. interchim.fr [interchim.fr]
- 39. allevi3d.com [allevi3d.com]
- 40. mabtech.com [mabtech.com]
- 41. genfollower.com [genfollower.com]
Application Notes & Protocols for (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid in Cross-Coupling Reactions
Introduction: A Key Building Block for Modern Drug Discovery
(2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid is a sophisticated bifunctional reagent increasingly utilized in medicinal chemistry and materials science. Its structure is notable for three key features: the boronic acid moiety, a cornerstone for palladium-catalyzed cross-coupling reactions; an ortho-fluorine substituent; and a meta-phenylcarbamoyl (anilide) group. This unique combination of functional groups makes it an invaluable building block for synthesizing complex molecules with tailored properties.
The introduction of the fluorophenyl moiety can significantly modulate the physicochemical properties of a target molecule, including its lipophilicity, metabolic stability, and binding interactions with biological targets.[1] The anilide group provides a site for hydrogen bonding and further structural diversification. Consequently, this reagent is frequently employed in the synthesis of kinase inhibitors, protease inhibitors, and other high-value pharmaceutical intermediates.[2][3][4][5]
This guide provides a detailed framework for the effective use of this compound in the Suzuki-Miyaura cross-coupling reaction, focusing on the causality behind protocol choices, optimization strategies, and troubleshooting.
Reagent Profile and Handling
Proper handling and storage are critical to maintain the integrity and reactivity of the boronic acid. Boronic acids can be susceptible to dehydration to form cyclic boroxine anhydrides or protodeboronation under certain conditions.[6]
| Property | Value | Reference |
| CAS Number | 874289-41-5 | [7] |
| Molecular Formula | C₁₃H₁₁BFNO₃ | [8] |
| Molecular Weight | 259.04 g/mol | [8] |
| Appearance | Typically a white to off-white solid | [9] |
| Storage | 2-8°C, under an inert atmosphere (Argon or Nitrogen) | [8] |
Handling Recommendations:
-
Inert Atmosphere: Always handle the solid reagent in a glovebox or under a stream of inert gas to minimize exposure to air and moisture.
-
Avoid Protodeboronation: The ortho-fluorine substituent can increase the propensity for protodeboronation (loss of the boronic acid group), especially under harsh basic conditions.[1] Careful selection of the base is crucial.
-
Stability: While generally stable, boronic acids can degrade over time. It is advisable to use freshly purchased or properly stored material. For long-term storage, consider protecting the boronic acid as a diethanolamine adduct, which can be used directly in some coupling reactions.[10]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the preeminent method for forming carbon-carbon bonds using organoboron reagents.[11][12] It involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[13]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[14][15]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[15][16]
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 2-fluoro-5-(phenylcarbamoyl)phenyl moiety) to the Pd(II) center, displacing the halide. This is often the rate-determining step.[16]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the desired biaryl product and regenerating the active Pd(0) catalyst.[13][15]
Detailed Experimental Protocol
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization is often necessary for specific substrates.
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Equiv. | Mol% |
| Aryl Bromide (Ar-Br) | - | 1.0 | 1.0 | - |
| This compound | 259.04 | 1.2 | 1.2 | - |
| Pd₂(dba)₃ | 915.72 | 0.025 | 0.025 | 2.5 |
| SPhos (Ligand) | 410.47 | 0.06 | 0.06 | 6.0 |
| K₃PO₄ (Potassium Phosphate) | 212.27 | 2.0 | 2.0 | - |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
-
Rationale for Reagent Choices:
-
Boronic Acid (1.2 equiv.): A slight excess is used to drive the reaction to completion and compensate for any potential homocoupling or protodeboronation.
-
Pd₂(dba)₃/SPhos (Catalyst System): This is a highly active and versatile catalyst system. SPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination, particularly for challenging substrates.[17]
-
K₃PO₄ (Base): A moderately strong base that is effective in promoting transmetalation while minimizing the risk of base-induced side reactions, including protodeboronation, compared to stronger bases like Cs₂CO₃ in some cases.[1]
-
Dioxane/Water (Solvent): The aqueous-organic mixture is crucial. Water helps to dissolve the inorganic base and facilitates the formation of the active boronate species required for transmetalation.[13]
-
Step-by-Step Procedure
-
Flask Preparation: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol), this compound (1.2 mmol), Pd₂(dba)₃ (0.025 mmol), SPhos (0.06 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.
-
Solvent Addition: Add the 1,4-Dioxane (8 mL) and water (2 mL) via syringe. The solvents should be degassed beforehand by sparging with an inert gas for 15-20 minutes.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously. The optimal temperature may vary depending on the reactivity of the aryl halide.[12][13]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-12 hours.
-
Workup: Once the reaction is complete (disappearance of the limiting starting material), cool the mixture to room temperature.
-
Extraction: Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure coupled product.
Experimental Workflow and Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the interplay between the catalyst, ligand, base, and solvent.
Optimization Parameters
If the initial reaction conditions provide low yield or incomplete conversion, consider the following adjustments.
| Parameter | Standard Condition | Alternative Options & Rationale |
| Catalyst | Pd₂(dba)₃ / SPhos | Pd(PPh₃)₄: A classic, reliable catalyst, though sometimes less active for challenging substrates.[13] Pd(dppf)Cl₂: Effective for heteroaryl halides and can be more air-stable.[12] |
| Base | K₃PO₄ | Cs₂CO₃: A stronger, more soluble base that can accelerate transmetalation but may increase protodeboronation risk.[13] K₂CO₃: A milder, cost-effective base suitable for highly activated substrates. |
| Solvent | Dioxane / H₂O | THF / H₂O: Another common choice, may alter solubility and reaction rates. Toluene / H₂O: Can be used for higher reaction temperatures. |
| Temperature | 80-100 °C | Room Temperature: For highly reactive substrates, using a very active catalyst system (e.g., Pd(OAc)₂/PCy₃) may allow for lower temperatures.[17] >100 °C: May be required for unreactive aryl chlorides, but increases risk of side reactions. |
Troubleshooting Common Issues
-
Low Yield / No Reaction:
-
Cause: Inactive catalyst.
-
Solution: Ensure the reaction was set up under a strictly inert atmosphere and that degassed solvents were used. Try a different palladium source or ligand.
-
-
Protodeboronation:
-
Cause: The boronic acid is replaced by a hydrogen atom. Often exacerbated by high temperatures and strong bases.
-
Solution: Use a milder base (K₃PO₄ or K₂CO₃). Lower the reaction temperature and shorten the reaction time if possible.
-
-
Homocoupling of Boronic Acid:
-
Cause: Two molecules of the boronic acid couple together. Can be promoted by oxygen.
-
Solution: Improve degassing of the reaction mixture and ensure a robust inert atmosphere.
-
-
Difficult Purification:
-
Cause: Residual palladium catalyst or ligand byproducts.
-
Solution: After the reaction, consider filtering the diluted organic phase through a plug of Celite or silica to remove palladium residues before concentration.
-
Conclusion
This compound is a powerful synthetic tool for the construction of complex biaryl systems. Its successful application in Suzuki-Miyaura cross-coupling hinges on a rational selection of reaction conditions tailored to mitigate potential side reactions like protodeboronation. By carefully controlling the catalyst system, base, and reaction environment as outlined in these notes, researchers can effectively leverage this versatile building block to advance projects in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 7. parchem.com [parchem.com]
- 8. This compound [myskinrecipes.com]
- 9. (2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid | 874289-49-3 [sigmaaldrich.cn]
- 10. youtube.com [youtube.com]
- 11. organicreactions.org [organicreactions.org]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols: High-Purity Isolation of (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid
Abstract
(2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid is a key building block in synthetic organic chemistry, particularly valued in the development of novel pharmaceuticals and materials through cross-coupling reactions like the Suzuki-Miyaura coupling. The presence of impurities, even at trace levels, can significantly impede reaction efficiency, yield, and the purity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of robust, field-proven purification techniques tailored for this specific molecule. We will explore the mechanistic basis for choosing a particular method, present detailed step-by-step protocols for recrystallization, column chromatography, and extractive purification, and offer troubleshooting advice based on common challenges encountered in a laboratory setting.
Introduction: The Critical Need for Purity
This compound possesses a unique structural combination: a fluorine atom which can modulate electronic properties and metabolic stability, a phenylcarbamoyl group that offers hydrogen bonding capabilities, and the versatile boronic acid moiety for carbon-carbon bond formation. Its utility in synthesizing bioactive molecules, such as enzyme inhibitors or novel therapeutics, is immense.
However, the synthetic routes to arylboronic acids can introduce several characteristic impurities that must be removed.[1] The purity of the boronic acid directly impacts the downstream Suzuki coupling reaction, influencing catalyst turnover, reaction kinetics, and the impurity profile of the final product.
Common Impurities and Their Origins
Understanding the potential impurities is the first step toward designing an effective purification strategy.
| Impurity Type | Chemical Name/Structure | Common Origin | Impact on Downstream Reactions |
| Boroxine | Trimeric anhydride of the boronic acid | Dehydration of the boronic acid upon heating or storage. | Can be less reactive in coupling reactions; complicates stoichiometric calculations. |
| Deboronated Arene | 3-Fluorobenzanilide | Protodeboronation (loss of the B(OH)₂ group) during synthesis or workup, often under harsh acidic or basic conditions.[1] | Inert impurity that can be difficult to separate from the final product. |
| Starting Material | e.g., 1-Bromo-2-fluoro-5-(phenylcarbamoyl)benzene | Incomplete lithiation/Grignard formation or subsequent borylation. | Can undergo side reactions or remain as a persistent impurity. |
| Homocoupling Dimer | Biphenyl derivatives from starting material | Side reaction during organometallic formation. | Difficult to remove and adds to the complexity of the final product mixture. |
Strategic Purification Workflow
A multi-step approach is often necessary to achieve >98% purity. The optimal workflow depends on the scale of the purification and the nature of the primary impurities.
Caption: General purification strategy for this compound.
Method 1: Recrystallization
Recrystallization is the most effective and scalable method for purifying solid arylboronic acids, leveraging differences in solubility between the target compound and impurities at different temperatures.[2] Slow crystal formation is key to excluding impurities from the crystal lattice.
Rationale and Solvent Selection
The ideal solvent should fully dissolve the crude boronic acid at an elevated temperature but exhibit poor solubility at room temperature or below. For this compound, its polarity suggests that moderately polar solvents or mixed-solvent systems will be most effective. The presence of the amide group allows for strong hydrogen bonding, influencing solvent choice.
| Solvent System | Rationale | Suitability |
| Ethyl Acetate / Hexane | The compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added as an anti-solvent to induce crystallization upon cooling.[3] | Highly Recommended . Offers excellent control over crystal formation. |
| Ethanol / Water | Dissolves well in hot ethanol; water acts as the anti-solvent. This system is also effective at hydrolyzing boroxine impurities back to the desired boronic acid.[2] | Recommended . Good for removing boroxine. |
| Hot Water | Some simpler boronic acids can be recrystallized from hot water.[4] | Less Likely . The large organic structure of the target molecule likely makes it insoluble in water. |
| Dichloroethane or Benzene | Mentioned as potential solvents for boronic acids.[5] | Use with Caution . Due to toxicity and environmental concerns, these should be considered only if other systems fail. |
Step-by-Step Protocol for Recrystallization (Ethyl Acetate/Hexane)
-
Dissolution: Place the crude boronic acid (e.g., 5.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethyl acetate (EtOAc) and heat the mixture to reflux (approx. 77°C) with stirring. Continue adding hot EtOAc dropwise until the solid is completely dissolved. Causality: Using the minimum volume of solvent is critical for maximizing recovery yield.[2]
-
Hot Filtration (Optional): If insoluble particulate matter is visible, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This removes insoluble impurities.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature, undisturbed. Slow cooling is crucial for the formation of large, pure crystals and prevents the trapping of impurities.[2]
-
Induce Precipitation: Once at room temperature, slowly add hexane dropwise while gently swirling the flask until the solution becomes persistently cloudy.
-
Maturation: Allow the flask to stand at room temperature for 1-2 hours, then transfer it to an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold hexane to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent. The final product should be a fine, white crystalline solid.
Method 2: pH-Mediated Extractive Purification
This technique exploits the acidic nature of the boronic acid group (pKa ~8-10) to separate it from non-acidic impurities. The boronic acid is converted to its water-soluble boronate salt with a base, washed with an organic solvent to remove neutral impurities, and then regenerated by re-acidification.[1][5]
Caption: Workflow for acid-base extractive purification of boronic acids.
Step-by-Step Protocol for Extractive Purification
-
Dissolution: Dissolve the crude boronic acid in a suitable organic solvent like ethyl acetate (EtOAc).
-
Basification: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of sodium hydroxide (NaOH). The boronic acid will partition into the aqueous layer as its sodium boronate salt. Repeat the extraction 2-3 times. Causality: The basic wash deprotonates the boronic acid, rendering it highly water-soluble, while neutral impurities like deboronated arenes remain in the organic phase.[1]
-
Organic Wash: Combine the aqueous layers and wash with a fresh portion of EtOAc to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it by adding 1 M hydrochloric acid (HCl) dropwise with stirring. The pure this compound will precipitate out of the solution as a white solid. Monitor the pH with litmus paper to ensure it is acidic.
-
Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly under high vacuum.
Method 3: Silica Gel Column Chromatography
While effective for achieving very high purity, purifying boronic acids on silica gel can be challenging due to their tendency to streak or adhere irreversibly to the stationary phase.[4] This is often caused by the interaction of the acidic boronic acid group with silica's silanol groups.
Mitigating Challenges in Chromatography
-
Eluent Modification: Adding a small amount of a modifier, such as acetic acid (~1%), to the eluent can improve peak shape by competing with the boronic acid for binding sites on the silica.
-
Stationary Phase Choice: In some cases, using neutral alumina instead of silica gel can yield better results for polar compounds.[5]
-
Reversed-Phase Chromatography: For highly polar boronic acids, reversed-phase (C18) chromatography may be a viable alternative, though it was reported to be unsuccessful in one instance for a different set of boronic acids.[4]
Step-by-Step Protocol for Flash Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 98:2 Hexane:EtOAc). Pack the column carefully to avoid air bubbles.
-
Sample Loading: Dissolve the crude boronic acid in a minimum amount of dichloromethane or the eluent. For better resolution, pre-adsorb the compound onto a small amount of silica gel (dry loading).
-
Elution: Start with a low-polarity eluent (e.g., Hexane/EtOAc 9:1) and gradually increase the polarity (gradient elution). A typical gradient might be from 10% to 50% Ethyl Acetate in Hexane, with 1% acetic acid added to the mixture.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. It is crucial to co-evaporate with a solvent like toluene to azeotropically remove the residual acetic acid from the final product.
Purity Validation
After purification, the integrity of the compound must be verified.
-
¹H NMR Spectroscopy: Confirm the structural identity and absence of proton-containing impurities.
-
HPLC Analysis: Use a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water with 0.1% TFA) to determine the purity level quantitatively.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
References
synthesis of derivatives from (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid
An In-Depth Guide to the Synthetic Diversification of (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic Acid for Drug Discovery
Authored by: A Senior Application Scientist
This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview and detailed protocols for the synthesis of novel derivatives from This compound . This versatile building block is of significant interest due to its unique combination of three key structural features: a reactive boronic acid handle for cross-coupling, a metabolically influential fluorine atom, and the biologically relevant N-phenylbenzamide scaffold. The strategic placement of these groups makes it an ideal starting point for creating libraries of complex molecules with potential therapeutic applications, particularly as enzyme inhibitors or antiviral and antiparasitic agents.[1][2][3]
This document moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind methodological choices, ensuring both reproducibility and a deeper understanding of the synthetic transformations.
The Strategic Value of the Core Scaffold
The synthetic utility of this compound stems from its trifunctional nature. Understanding each component is critical to designing effective synthetic strategies.
-
The Boronic Acid Moiety [-B(OH)₂]: This functional group is the primary reactive site for transition metal-catalyzed cross-coupling reactions. It is relatively stable, generally non-toxic, and highly versatile, making it a cornerstone of modern organic synthesis.[4] Its main application is in the Suzuki-Miyaura reaction for C-C bond formation, but it is also a competent partner in Chan-Lam and other couplings for C-N and C-O bond formation.[5][6]
-
The N-Phenylbenzamide Core: This amide structure is a well-established pharmacophore found in numerous biologically active compounds.[7] Derivatives have shown promise as inhibitors of Enterovirus 71 and as agents against kinetoplastid parasites.[1][2][8] The amide bond provides a rigid backbone and hydrogen bonding capabilities, which are crucial for molecular recognition at biological targets.
-
The Ortho-Fluoro Substituent [-F]: The fluorine atom, positioned ortho to the boronic acid, exerts a significant electronic influence on the molecule. It can enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of the boronic acid. However, its presence can also pose challenges, such as an increased tendency for protodeboronation (loss of the boronic acid group) under certain basic conditions, necessitating careful reaction optimization.[9][10]
Caption: Key functional components of the starting material.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is the preeminent method for creating biaryl and heteroaryl structures from boronic acids.[11] It offers exceptional functional group tolerance and generally proceeds with high yields, making it a workhorse in pharmaceutical research and development.[12][13]
Mechanistic Considerations
The reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/heteroaryl halide (R-X) bond, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
The choice of base is critical. It activates the boronic acid by forming a more nucleophilic "ate" complex. However, for ortho-fluorinated substrates, overly harsh basic conditions can promote competitive protodeboronation.[9][10] Therefore, milder bases like K₃PO₄ or K₂CO₃ are often preferred over stronger ones like NaOH.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Protocol 1: General Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Bromide (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v mixture), degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl bromide, and K₃PO₄.
-
Add the Pd(PPh₃)₄ catalyst. Safety Note: Palladium catalysts should be handled in a fume hood.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-16 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl derivative.
| Parameter | Recommended Condition | Rationale / E-E-A-T Insight |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Pd(PPh₃)₄ is a reliable choice for many substrates. For more challenging couplings, catalysts with more specialized ligands like dppf may be required.[14] |
| Base | K₃PO₄ or K₂CO₃ | A moderately strong, non-nucleophilic base is crucial to activate the boronic acid without promoting significant protodeboronation of the fluoro-substituted ring.[9][10] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME | A mixture of an organic solvent with water is standard, as water aids in dissolving the inorganic base and facilitates the catalytic cycle.[14] |
| Temperature | 80 - 100 °C | Sufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
Copper-Catalyzed Chan-Lam Coupling: Forging C-N and C-O Bonds
While palladium catalysts excel at C-C bond formation, copper catalysts are highly effective for creating carbon-heteroatom bonds. The Chan-Lam coupling provides a powerful, air-tolerant alternative to the Buchwald-Hartwig amination for synthesizing aryl amines, amides, and ethers from boronic acids.[5][15] This method is particularly valuable for expanding the chemical space of derivatives from the core scaffold.
Mechanistic Considerations
The Chan-Lam coupling mechanism is complex but is believed to involve a Cu(II) catalyst.[5] The reaction proceeds through the formation of a copper-aryl complex. This complex then coordinates with the nucleophile (an amine or alcohol). A key Cu(III) intermediate is proposed, which undergoes reductive elimination to form the desired C-N or C-O bond and a Cu(I) species.[16] The Cu(I) is then re-oxidized to Cu(II) by an oxidant, often atmospheric oxygen, to complete the catalytic cycle. This tolerance for air is a significant practical advantage over many palladium-catalyzed systems.[15]
Protocol 2: General Chan-Lam N-Arylation
This protocol outlines the coupling of the title boronic acid with a generic primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine or N-Heterocycle (1.5-2.0 equiv)
-
Copper(II) Acetate [Cu(OAc)₂] (10-20 mol%)
-
Pyridine or Triethylamine (2.0 equiv)
-
Dichloromethane (DCM) or Toluene
-
Molecular Sieves (4Å), activated
Procedure:
-
To an oven-dried flask open to the air, add this compound, Cu(OAc)₂, and activated molecular sieves.
-
Add the solvent (DCM), followed by the amine and the base (e.g., pyridine).
-
Stir the reaction mixture vigorously at room temperature. The flask should remain open to the atmosphere to allow for the re-oxidation of the copper catalyst.
-
Monitor the reaction by TLC or LC-MS. Reactions can take 24-72 hours at room temperature. Gentle heating (40-50 °C) can sometimes accelerate the reaction.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the copper salts and molecular sieves. Wash the pad with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to afford the N-aryl derivative.
| Parameter | Recommended Condition | Rationale / E-E-A-T Insight |
| Catalyst | Cu(OAc)₂ | Copper(II) acetate is an inexpensive, readily available, and effective catalyst for this transformation.[15] |
| Base | Pyridine, Triethylamine, or 2,6-Lutidine | A non-nucleophilic organic base is used to facilitate the reaction, possibly by acting as a ligand and promoting the formation of the active catalyst complex.[17] |
| Solvent | DCM, Toluene, or THF | Anhydrous conditions are generally preferred. DCM is a common choice for room temperature reactions. |
| Atmosphere | Air | Unlike many Pd-catalyzed reactions, the Chan-Lam coupling typically uses atmospheric oxygen as the terminal oxidant to regenerate the Cu(II) catalyst, simplifying the experimental setup.[15] |
Strategic Diversification and Application
The protocols above provide pathways to two major classes of derivatives. The true power lies in applying these methods to generate a library of diverse compounds for biological screening.
Caption: Workflow for derivative synthesis and evaluation.
By coupling the starting material with various aryl/heteroaryl halides (via Suzuki-Miyaura) or amines/alcohols (via Chan-Lam), researchers can systematically probe the structure-activity relationship (SAR) of the N-phenylbenzamide scaffold. For instance, synthesizing a series of derivatives where the terminal phenyl ring of the starting material is replaced with different substituted aromatic or heterocyclic systems can reveal key insights into the structural requirements for biological activity.[1][7]
Conclusion
This compound is a high-value starting material for constructing diverse molecular libraries. Mastery of Suzuki-Miyaura and Chan-Lam coupling reactions is essential for unlocking its full potential. By understanding the mechanistic nuances and carefully selecting reaction conditions—particularly the base and catalyst system—researchers can efficiently generate novel derivatives. The protocols and insights provided in this guide serve as a validated foundation for drug discovery programs aiming to develop next-generation therapeutics based on the N-phenylbenzamide scaffold.
References
- 1. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Fluoro-5-(2-methyl-3-nitrophenylcarbamoyl)benzeneboronic Acid [benchchem.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 6. ijpcsonline.com [ijpcsonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chan-Lam Coupling [organic-chemistry.org]
- 16. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Topic: Best Practices for the Safe Handling and Storage of Boronic Acids in Research and Development
An Application Note and Protocol from the Office of the Senior Application Scientist
Introduction: The Utility and Challenges of Boronic Acids
Boronic acids are a cornerstone of modern organic synthesis, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Structurally, they are organoboron compounds featuring a carbon-boron bond and two hydroxyl groups attached to an sp²-hybridized boron atom, which possesses a vacant p-orbital.[2] This electronic structure makes them effective Lewis acids and versatile synthetic building blocks.
While many boronic acids are crystalline solids that are relatively stable to air and moisture, their utility is tempered by inherent instabilities that can compromise experimental reproducibility and reagent integrity.[3] Understanding and mitigating these decomposition pathways is critical for any researcher working with this class of compounds. The primary modes of degradation include:
-
Dehydration to Boroxines: Boronic acids can reversibly self-condense to form six-membered cyclic trimers called boroxines, releasing three equivalents of water.[4][5][6] This equilibrium can complicate accurate weighing and stoichiometry calculations.
-
Protodeboronation: This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, a common undesired side reaction in coupling reactions, which can be catalyzed by acidic or basic conditions.[7][8]
-
Oxidation: The boron center is susceptible to oxidation by air or other oxidants, which can lead to the formation of alcohols and boric acid, effectively destroying the starting material.[7][9][10]
This guide provides a comprehensive overview of the hazards associated with boronic acids and details rigorous protocols for their safe handling, storage, and disposal to ensure both researcher safety and experimental success.
Hazard Identification and Risk Assessment
A thorough risk assessment must be conducted before any work with boronic acids begins. While specific hazards vary with the organic substituent, the boronic acid functional group itself imparts a common set of risks.
Health Hazards
Boronic acids are generally classified as irritants and may pose long-term health risks. It is crucial to note that boric acid, the inorganic parent compound, is classified as a reproductive toxicant.[11][12][13]
-
Inhalation: Dust from solid boronic acids can cause irritation to the nose, throat, and respiratory tract.[14][15][16]
-
Skin Contact: May cause mild to moderate skin irritation upon prolonged or repeated contact.[14][16]
-
Eye Contact: Poses a serious risk of eye irritation, potentially causing redness and tearing.[14][16][17]
-
Ingestion: Toxic in large quantities, with potential symptoms including nausea, vomiting, and abdominal pain.[14][18]
-
Chronic Exposure: Some boron compounds are recognized for reproductive toxicity.[11][14] Therefore, all boronic acids should be handled with appropriate caution to minimize exposure.
GHS Hazard Pictograms:
![]()
![]()
Figure 1. Common GHS pictograms for boronic acids, indicating irritant and potential health hazards.
Chemical Instability Pathways
The primary chemical hazards of boronic acids relate to their instability rather than reactivity in terms of fire or explosion risk; they are not considered flammable.[14][19] The key is to control the conditions that promote their decomposition.
Caption: Key decomposition pathways for boronic acids.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is mandatory.
Engineering Controls
-
Ventilation: All work involving solid boronic acids or their solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors.[15][20][21]
-
Safety Equipment: Safety showers and eyewash stations must be readily accessible and tested regularly.[15][20]
Personal Protective Equipment (PPE)
The following table summarizes the minimum required PPE when handling boronic acids.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standard. A face shield is recommended for splash hazards.[15][20][22] | Protects eyes from dust particles and chemical splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[15][20] | Prevents skin contact. Gloves must be inspected before use and changed immediately if contaminated. |
| Body Protection | A flame-resistant lab coat (fully buttoned), long pants, and closed-toe shoes.[15][22] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required if handling powders outside a fume hood or if dust generation is unavoidable.[15][22] | Prevents inhalation of airborne particles, minimizing respiratory tract irritation.[15] |
Standard Operating Protocols
Adherence to strict, step-by-step protocols is essential for both safety and experimental integrity.
Protocol 1: Weighing and Dispensing Solid Boronic Acids
Objective: To accurately weigh a solid boronic acid while minimizing dust generation and exposure.
-
Preparation: Ensure the chemical fume hood is operational. Clean the work surface and the analytical balance.
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Tare Container: Place a suitable weighing vessel (e.g., a vial or weigh boat) on the balance and tare it.
-
Transfer: Open the boronic acid container inside the fume hood. Using a clean spatula, carefully transfer the desired amount of solid to the tared vessel.[15] Avoid generating dust by handling the material gently.[17]
-
Seal and Clean: Tightly close the main reagent container immediately after dispensing to protect it from atmospheric moisture.[15][17]
-
Post-Handling: Clean the spatula and work area. Wash hands thoroughly with soap and water after the procedure, even if gloves were worn.[15]
Protocol 2: Safe Storage and Stability Management
Objective: To properly store boronic acids to maintain their chemical integrity and prevent degradation.
Caption: Decision workflow for proper boronic acid storage.
-
General Conditions: Store containers in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[11][12] The storage temperature should generally be between 2°C and 40°C.[12]
-
Moisture Control: Keep containers tightly sealed at all times to prevent the ingress of moisture, which can hydrolyze boroxines back to boronic acids, and conversely, to prevent the dehydration of boronic acids into boroxines.[15][16]
-
Inert Atmosphere: For particularly sensitive boronic acids (e.g., certain heterocyclic or vinyl boronic acids) that are prone to oxidation or protodeboronation, store under an inert atmosphere such as nitrogen or argon.[7][16][17]
-
Refrigeration: Some boronic acids may require refrigeration to slow decomposition.[16] Always consult the supplier's Safety Data Sheet (SDS) for specific storage temperature recommendations.
-
Segregation: Store boronic acids away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases, which can catalyze decomposition.[23]
Table 2: Factors Influencing Boronic Acid Stability and Storage Recommendations
| Factor | Description | Storage Recommendation |
| Moisture/Humidity | Catalyzes the reversible equilibrium between boronic acids and boroxines.[5][6] | Store in a desiccator or dry box. Keep containers tightly sealed. |
| Temperature | Higher temperatures can accelerate decomposition and dehydration.[11] | Store in a cool location. Refrigerate if specified by the manufacturer.[16] |
| pH | Acidic or basic conditions can significantly accelerate protodeboronation.[7][8] | Store away from acids and bases. Use neutral pH for solutions when possible. |
| Oxygen/Air | Can cause oxidative deboronation, converting the compound to an alcohol and boric acid.[7][9] | For sensitive substrates, store under an inert atmosphere (N₂ or Ar).[7] |
| Light | Can potentially initiate or accelerate degradation pathways. | Store in opaque containers or in a dark location. |
Note on Stable Derivatives: To overcome inherent instabilities, researchers often use protected forms such as pinacol esters, N-methyliminodiacetic acid (MIDA) esters, or potassium trifluoroborate salts.[24][25][26] These derivatives generally exhibit enhanced benchtop stability and are often crystalline, free-flowing solids.[26][27]
Emergency Procedures
Prompt and correct response to an emergency is critical to minimizing harm.
Spill and Leak Response
-
Minor Spill (<1 L, low toxicity):
-
Alert personnel in the immediate area.[28]
-
Wear appropriate PPE (goggles, lab coat, double gloves).[29]
-
If the material is a solid, gently sweep it up to avoid creating dust and place it in a labeled, sealed container for hazardous waste.[17][20]
-
If the material is a liquid, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[20]
-
Clean the spill area thoroughly with soap and water.[20][30]
-
Place all contaminated materials (absorbent, gloves, etc.) into a sealed bag or container for hazardous waste disposal.[31]
-
-
Major Spill (>1 L, highly toxic, or unknown):
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the affected person to fresh air immediately. Seek medical attention if coughing or other symptoms persist.[14][17] |
| Skin Contact | Remove contaminated clothing. Immediately wash the exposed area thoroughly with soap and plenty of water for at least 15 minutes.[17][32] Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[17][32] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[17] Seek immediate medical attention. |
Waste Disposal
All boronic acid waste, including empty containers and contaminated materials, must be treated as hazardous chemical waste.[15][31]
-
Segregation: Collect boronic acid waste in a designated, chemically compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[31]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name(s), and any associated hazards.[31]
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department, following all local, state, and federal regulations.[14]
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. benchchem.com [benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. pnas.org [pnas.org]
- 10. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. carlroth.com [carlroth.com]
- 12. wilsonsalt.com [wilsonsalt.com]
- 13. rcilabscan.com [rcilabscan.com]
- 14. laballey.com [laballey.com]
- 15. benchchem.com [benchchem.com]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. Boric Acid Fact Sheet [npic.orst.edu]
- 19. americanborate.com [americanborate.com]
- 20. benchchem.com [benchchem.com]
- 21. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 22. benchchem.com [benchchem.com]
- 23. fishersci.com [fishersci.com]
- 24. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 25. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 硼酸及其衍生物 [sigmaaldrich.com]
- 27. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 28. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 29. Spills, Leaks, and Releases - Environmental Health and Safety [ehs.iastate.edu]
- 30. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 31. benchchem.com [benchchem.com]
- 32. fishersci.com [fishersci.com]
analytical methods for characterizing (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid
An Application Guide: Comprehensive Analytical Characterization of (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic Acid
Prepared by: Senior Application Scientist, Gemini Laboratories
Abstract
This compound is a key building block in medicinal chemistry and materials science, valued for its role in Suzuki-Miyaura cross-coupling reactions and as a potential pharmacophore.[1] Ensuring its structural integrity, purity, and stability is paramount for its successful application in research and development. This guide provides a suite of detailed analytical methods and protocols for the comprehensive characterization of this compound. The methodologies herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for quality control, offering insights into not just the procedural steps but the scientific rationale that underpins them. We will cover techniques for structural elucidation, purity assessment, and the determination of key physicochemical properties.
Identity and Structural Confirmation
The foundational step in characterizing any chemical entity is the unambiguous confirmation of its molecular structure. For this compound, a multi-technique approach is essential to verify atomic connectivity, molecular weight, and three-dimensional arrangement in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is the most powerful technique for elucidating the precise structure of a molecule in solution. For this specific compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR is required. ¹H and ¹³C NMR map the proton and carbon framework, while ¹⁹F NMR confirms the presence and environment of the fluorine substituent. Crucially, ¹¹B NMR provides direct information about the boron center, distinguishing between the desired sp²-hybridized boronic acid and potential sp³-hybridized boronate esters or other species.[2][3] The use of quartz NMR tubes is recommended for ¹¹B NMR to avoid broad background signals from borosilicate glass tubes.[2]
Protocol: Multi-nuclear NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in 0.65 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred due to its ability to dissolve a wide range of organic compounds and the presence of a residual water peak that can be informative.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Observe for characteristic aromatic proton signals, the amide N-H proton, and the boronic acid B(OH)₂ protons (which may be broad and exchangeable).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Expect a longer acquisition time due to the low natural abundance of ¹³C.
-
Observe for aromatic carbons, the carbonyl carbon of the amide, and the carbon atom directly attached to the boron (C-B bond).
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
This provides a single, sharp signal confirming the fluorine's chemical environment.
-
-
¹¹B NMR Acquisition:
-
Use a quartz NMR tube if available.[2]
-
Acquire a one-dimensional boron spectrum. The chemical shift will be highly indicative of the boron atom's hybridization state.[4]
-
A broad signal around δ 30 ppm is typical for trigonal planar (sp²) arylboronic acids, while a sharper signal further upfield (δ 5-15 ppm) would indicate a tetrahedral (sp³) boronate species.[4][5]
-
Table 1: Expected NMR Data for this compound in DMSO-d₆
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity / Coupling | Assignment |
|---|---|---|---|
| ¹H | ~10.2 | Singlet | -NH- (Amide) |
| ¹H | ~8.2 | Broad Singlet | -B(OH)₂ |
| ¹H | ~7.0 - 8.0 | Multiplets | Aromatic Protons |
| ¹³C | ~165 | Singlet | C=O (Amide) |
| ¹³C | ~110 - 160 | Multiplets (with C-F coupling) | Aromatic Carbons |
| ¹³C | Undefined (often not observed) | Broad | C-B |
| ¹⁹F | ~ -110 to -120 | Singlet or Multiplet | Ar-F |
| ¹¹B | ~28 - 32 | Broad Singlet | -B(OH)₂ |
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry confirms the molecular weight of the target compound, providing essential validation of its identity. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, minimizing fragmentation and clearly showing the molecular ion.[6] A key diagnostic feature is the natural isotopic abundance of boron: ~20% ¹⁰B and ~80% ¹¹B.[7] This results in a characteristic isotopic pattern for any boron-containing ion, where the [M+1] peak is significantly more intense than predicted by carbon isotopes alone, serving as a definitive marker for the compound.[8]
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Acquisition Parameters (Negative Ion Mode):
-
Negative ion mode is often preferred for boronic acids as they can readily deprotonate to form [M-H]⁻ or form adducts like [M+formate]⁻.
-
Capillary Voltage: 2.5 - 3.5 kV
-
Drying Gas (N₂) Flow: 5-10 L/min
-
Drying Gas Temperature: 250-350 °C
-
Mass Range: m/z 100-500
-
-
Data Analysis:
-
Calculate the theoretical exact mass of the molecular ion. For C₁₃H₁₁BFNO₃, the monoisotopic mass is 259.0765 u.
-
Look for the [M-H]⁻ ion at m/z 258.0687.
-
Verify the characteristic boron isotopic pattern in the mass spectrum.
-
Single-Crystal X-ray Crystallography
Expertise & Rationale: While NMR and MS confirm connectivity and mass, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state.[9] It reveals bond lengths, bond angles, and intermolecular interactions, such as the hydrogen-bonded dimers commonly formed by arylboronic acids.[10][11] Although obtaining suitable crystals can be challenging, the resulting data is the gold standard for structural proof.
Protocol: Generalized Crystallization and Analysis
-
Crystal Growth:
-
Slow Evaporation: Dissolve the purified compound to near-saturation in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane). Loosely cap the vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Create a saturated solution of the compound in a solvent (e.g., acetone) and place it in a small open vial. Place this vial inside a larger sealed jar containing a less polar "anti-solvent" (e.g., hexane) in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the solution, reducing solubility and inducing crystallization.
-
-
Crystal Mounting and Data Collection:
-
Once single crystals of sufficient quality are obtained, mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the structure using direct methods or other algorithms to obtain an initial model of the molecule.
-
Refine the model against the experimental data to finalize atomic positions and thermal parameters. The final refined structure provides the definitive solid-state conformation.[12]
-
Purity Assessment and Impurity Profiling
Purity is a critical quality attribute. The primary analytical tool for this is High-Performance Liquid Chromatography (HPLC), which separates the main compound from process-related impurities and degradation products.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Expertise & Rationale: RP-HPLC is the workhorse method for purity analysis in the pharmaceutical and chemical industries.[13] A key challenge with boronic acids is their tendency to undergo reversible, acid-catalyzed dehydration to form a cyclic trimeric anhydride known as a boroxine. A robust HPLC method must be able to separate the boronic acid monomer from this boroxine and other potential impurities. Using columns with technologies that reduce metal surface interactions, such as Waters MaxPeak™ Premier or equivalent, can significantly improve peak shape and reproducibility for analytes like boronic acids.[1] The mobile phase is typically acidified to suppress the ionization of free silanol groups on the silica packing and ensure consistent retention.[14]
Protocol: Purity Determination by RP-HPLC-UV
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
-
Chromatographic Conditions:
-
Column: XSelect Premier HSS T3 (or equivalent C18), 2.5 µm, 4.6 x 100 mm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by PDA scan).
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-1 min: 20% B
-
1-10 min: 20% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 20% B (re-equilibration)
-
-
-
Sample Preparation: Prepare a sample solution in the initial mobile phase composition (80:20 A:B) or diluent like acetonitrile/water at a concentration of ~0.5 mg/mL.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area (% Area). Identify and quantify any impurities.
Table 2: Representative HPLC Purity Data
| Peak No. | Retention Time (min) | Area (%) | Identity/Comment |
|---|---|---|---|
| 1 | 2.5 | 0.15 | Process Impurity A |
| 2 | 6.8 | 99.75 | This compound |
| 3 | 9.2 | 0.10 | Boroxine Trimer (likely) |
| Total | | 100.0 | |
Determination of Physicochemical Properties
Understanding properties like thermal stability and water content is crucial for handling, storage, and formulation.
Thermal Analysis (TGA/DSC)
Expertise & Rationale: Thermogravimetric Analysis (TGA) measures mass change as a function of temperature, while Differential Scanning Calorimetry (DSC) measures heat flow.[15] When performed simultaneously (SDT), they provide a comprehensive thermal profile. TGA is excellent for identifying the loss of water or solvent and determining the decomposition temperature.[16] DSC reveals thermal events like melting (endotherm) or crystallization (exotherm). For boronic acids, an initial weight loss in TGA often corresponds to the dehydration event to form the boroxine, which can be correlated with a DSC endotherm.[17][18]
Protocol: TGA/DSC Analysis
-
Instrumentation: A simultaneous TGA/DSC (SDT) instrument.
-
Sample Preparation: Place 5-10 mg of the sample into an aluminum or ceramic TGA pan.
-
Acquisition Parameters:
-
Temperature Program: Ramp from 25 °C to 400 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen (N₂) at a flow rate of 50 mL/min to provide an inert environment.
-
-
Data Analysis:
-
TGA Curve: Analyze for step-wise mass loss. Correlate any initial mass loss with the theoretical water loss for boroxine formation (2 moles of water per 3 moles of boronic acid, or ~6.9% for this compound). Note the onset temperature of major decomposition.
-
DSC Curve: Identify the peak temperature of endothermic events (e.g., melting point) and exothermic events (e.g., decomposition).
-
Water Content by Karl Fischer Titration
Expertise & Rationale: Karl Fischer (KF) titration is the gold standard for the selective quantification of water content.[19] Unlike TGA, which measures any volatile mass loss, KF is specific to water.[20] This is critical for a hygroscopic compound or one that can exist as a hydrate. Both volumetric and coulometric KF methods are available. Coulometric KF is ideal for very low water content (<1%), while volumetric KF is suited for higher levels.[21]
Protocol: Coulometric Karl Fischer Titration
-
Instrumentation: A coulometric Karl Fischer titrator.
-
Reagent: Use a suitable coulometric KF reagent (anode and cathode solutions).
-
Titrator Conditioning: Allow the titrator to run until the reagent is "dry" and a stable, low drift rate is achieved.
-
Sample Analysis:
-
Accurately weigh a sample of the compound (e.g., 50-100 mg) using an analytical balance.
-
Quickly introduce the solid sample directly into the titration vessel.
-
Start the titration. The instrument will generate iodine electrochemically to react with the water present.
-
The titration endpoint is detected potentiometrically, and the instrument calculates the water content based on the total charge passed (Faraday's law).[20]
-
-
Result Expression: Report the water content as a weight/weight percentage (w/w %).
Integrated Analytical Workflow
A logical sequence of analyses ensures comprehensive characterization. The workflow begins with identity confirmation, moves to purity assessment, and finishes with the determination of key physical properties.
// Nodes start [label="Synthesized Material:\nthis compound", shape=cylinder, fillcolor="#FBBC05"]; nmr [label="NMR Spectroscopy\n(¹H, ¹³C, ¹⁹F, ¹¹B)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ms [label="High-Res Mass Spec\n(ESI-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; identity_check [label="Identity Confirmed?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; hplc [label="Purity & Impurity Profile\n(RP-HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; purity_check [label="Purity ≥ 99%?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; physchem [label="Physicochemical Properties", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; tga_dsc [label="Thermal Analysis\n(TGA/DSC)"]; kf [label="Water Content\n(Karl Fischer)"]; xray [label="X-Ray Crystallography\n(Optional - for absolute structure)", style=dashed]; final [label="Fully Characterized Material", shape=doubleoctagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Re-purify or Re-synthesize", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> nmr; start -> ms; {nmr, ms} -> identity_check; identity_check -> hplc [label="Yes"]; identity_check -> fail [label="No"]; hplc -> purity_check; purity_check -> physchem [label="Yes"]; purity_check -> fail [label="No"]; physchem -> tga_dsc; physchem -> kf; physchem -> xray; {tga_dsc, kf, xray} -> final; } dot Caption: Integrated workflow for comprehensive analytical characterization.
References
- 1. waters.com [waters.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Boron Mass Spectrum: Isotopes, Peaks, and Real-World Applications | Borates Today [borates.today]
- 9. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. waters.com [waters.com]
- 14. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. cores.research.asu.edu [cores.research.asu.edu]
- 16. researchgate.net [researchgate.net]
- 17. kiche.or.kr [kiche.or.kr]
- 18. researchgate.net [researchgate.net]
- 19. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 20. mt.com [mt.com]
- 21. gmpinsiders.com [gmpinsiders.com]
The tert-Butoxycarbonyl (Boc) Group: A Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of organic synthesis, the strategic manipulation of functional groups is paramount to the successful construction of complex molecules. Among the arsenal of tools available to chemists, protecting groups play a crucial role, acting as temporary masks for reactive functionalities. The tert-butoxycarbonyl (Boc) group is a cornerstone of modern synthetic chemistry, particularly in the realms of peptide synthesis and drug development, valued for its reliability and predictable reactivity.[1][2][3] This guide provides a comprehensive exploration of the Boc group as a building block, detailing its application, the mechanistic principles governing its use, and field-proven protocols for its implementation.
Core Principles: The Logic Behind the Boc Group
The utility of the Boc group stems from its unique stability profile. It is robust under a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation environments.[1] This stability makes it "orthogonal" to other common protecting groups, such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-labile carboxybenzyl (Cbz) group, enabling selective deprotection in multi-step syntheses.[1][4]
However, the defining characteristic of the Boc group is its lability under mild acidic conditions.[1] This acid sensitivity is the key to its application, allowing for its selective removal without disturbing other acid-stable protecting groups.[1]
Workflow for Utilizing the Boc Protecting Group
The application of the Boc group in a synthetic sequence follows a logical workflow, ensuring the desired transformations occur at specific sites within a molecule.
Caption: General workflow for employing the Boc protecting group in a multi-step organic synthesis.
Application Notes: Boc Protection of Amines
The most prevalent application of the Boc group is the protection of primary and secondary amines.[5] This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) in the presence or absence of a base.[2][6]
The Causality Behind Experimental Choices
-
Reagent: Di-tert-butyl dicarbonate is the most common and efficient reagent for introducing the Boc group.[6]
-
Base: While the reaction can proceed without a base, the inclusion of a non-nucleophilic base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can accelerate the reaction by neutralizing the protonated amine intermediate.[2]
-
Solvent: The choice of solvent, such as tetrahydrofuran (THF), dichloromethane (DCM), or even water, depends on the solubility of the amine substrate.[7]
Mechanism of Boc Protection
The reaction proceeds via a nucleophilic acyl substitution. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[2] The resulting tetrahedral intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butoxide.[8][9]
Caption: Simplified mechanism of amine protection using Boc anhydride.
Protocol 1: N-Boc Protection of a Primary Amine
This protocol describes a general procedure for the N-Boc protection of a primary amine on a 1 mmol scale using Boc anhydride.[7]
Materials:
-
Primary amine (1.0 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 equiv)
-
Triethylamine (TEA) (optional, 1.2 mmol, 1.2 equiv)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM) (5 mL)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 mmol) in the chosen solvent (5 mL). If using a base, add TEA (1.2 mmol).
-
Reagent Addition: To the stirred solution, add Boc₂O (1.1 mmol) in one portion.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup:
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.[7]
-
-
Isolation:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate in vacuo to yield the crude N-Boc protected amine.
-
If necessary, purify the product by column chromatography on silica gel.
-
Application Notes: Boc Deprotection
The removal of the Boc group is a critical step, typically achieved under acidic conditions.[6] The choice of acid and reaction conditions can be tailored to the substrate's sensitivity.
The Causality Behind Experimental Choices
-
Reagent: Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection due to its effectiveness and volatility, which simplifies its removal.[6][10] Other acids like hydrochloric acid (HCl) in an organic solvent can also be used.[11]
-
Scavengers: The deprotection mechanism generates a stable tert-butyl cation, which can alkylate nucleophilic side chains.[4] The addition of scavengers, such as triisopropylsilane (TIS) or thioanisole, can trap this cation and prevent side reactions.
Mechanism of Boc Deprotection
The deprotection is initiated by the protonation of the carbamate's carbonyl oxygen by the acid.[10][12] This is followed by the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid intermediate.[6] The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.[6][10][12]
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.
Protocol 2: N-Boc Deprotection Using Trifluoroacetic Acid (TFA)
This protocol outlines a general procedure for the removal of the Boc group from a protected amine.[13]
Materials:
-
N-Boc protected amine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous NaHCO₃ solution or other suitable base for neutralization
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the N-Boc protected amine in DCM (a typical concentration is around 0.1-0.2 M).
-
Reagent Addition: Add TFA to the solution. A common practice is to use a mixture of 25-50% TFA in DCM (v/v).[2][11]
-
Reaction: Stir the reaction at room temperature. The reaction is often rapid, and the evolution of CO₂ gas may be observed.[10] Monitor the reaction by TLC until the starting material is consumed.
-
Workup:
-
Remove the solvent and excess TFA in vacuo. To ensure complete removal of TFA, the residue can be co-evaporated with a solvent like toluene or DCM several times.[14]
-
For isolation of the free amine, dissolve the residue in an appropriate solvent and carefully neutralize with a base, such as saturated aqueous NaHCO₃ solution, until the pH is basic.
-
Extract the aqueous layer with an organic solvent.
-
-
Isolation:
-
Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate to yield the deprotected amine.
-
Alternatively, for amine salts, the residue after TFA removal can be used directly in the next step if the salt form is compatible with the subsequent reaction conditions.[14]
-
Data Presentation: Stability of the Boc Group
The stability of the Boc group under various conditions is a key factor in its utility. The following table summarizes its reactivity profile.
| Condition Category | Reagents/Conditions | Stability of Boc Group | Reference |
| Acidic | Strong acids (TFA, HCl) | Labile | [3][6] |
| Basic | Strong bases (NaOH, LiOH) | Stable | [1][4] |
| Nucleophilic | Amines, organometallics | Stable | [1][4] |
| Reductive | Catalytic hydrogenation (H₂, Pd/C) | Stable | [1] |
This predictable stability allows for the strategic design of complex synthetic routes where multiple functional groups must be manipulated independently.[1]
Conclusion
The tert-butoxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis, offering a reliable and versatile method for the protection of amines.[1][3] Its well-defined stability profile, characterized by robustness towards basic and nucleophilic conditions and predictable lability in the presence of acid, provides chemists with a powerful building block for the construction of complex molecules, from therapeutic peptides to novel small-molecule drugs.[1][15] A thorough understanding of the mechanistic principles and experimental protocols detailed in this guide will empower researchers to effectively leverage the Boc group to achieve their synthetic goals with greater efficiency and success.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 9. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 13. Boc Deprotection - TFA [commonorganicchemistry.com]
- 14. rsc.org [rsc.org]
- 15. nbinno.com [nbinno.com]
The Architect's Guide to Biaryl Construction: Advanced Synthetic Strategies and Protocols
Introduction: The Ubiquity and Importance of the Biaryl Motif
The biaryl structural unit, characterized by a carbon-carbon single bond connecting two aromatic rings, is a cornerstone of modern molecular design.[1][2][3][4] Its prevalence stems from the unique electronic and steric properties it imparts, influencing the conformation and biological activity of molecules.[4][5] Consequently, biaryl motifs are integral components in a vast array of pharmaceuticals, agrochemicals, and advanced functional materials.[1][2][3][4][5][6] Notable examples of top-selling drugs containing biaryl fragments include Lipitor, Crestor, and Diovan.[5] The critical role of biaryls in drug discovery and development has propelled the evolution of sophisticated synthetic methodologies to forge these pivotal C(sp²)–C(sp²) bonds.[4][6][7][8][9] This guide provides an in-depth exploration of the most powerful and widely adopted strategies for biaryl synthesis, with a focus on mechanistic understanding and practical application for researchers at the forefront of chemical innovation.
Pillar 1: Palladium-Catalyzed Cross-Coupling Reactions - The Workhorses of Biaryl Synthesis
Transition metal-catalyzed cross-coupling reactions have revolutionized the art of biaryl synthesis, offering unparalleled efficiency and functional group tolerance.[1][10] Among these, palladium-catalyzed methods stand out as the most robust and versatile.[11][12] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination, cycling between Pd(0) and Pd(II) oxidation states.[13][14][15][16][17][18]
The Suzuki-Miyaura Coupling: A Cornerstone of Modern Synthesis
First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling has become one of the most widely used methods for biaryl construction due to its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[4][13][19][20] This reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[13][19][20]
Mechanism of Action: The catalytic cycle of the Suzuki-Miyaura coupling is a well-established paradigm in organometallic chemistry.[13][19][21][22]
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar¹-X) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate.[13][22] This step is often rate-determining.[13]
-
Transmetalation: Following activation of the organoboron species by a base, the aryl group (Ar²) is transferred from boron to the palladium center, displacing the halide.[19][20]
-
Reductive Elimination: The two aryl groups on the Pd(II) complex couple and are eliminated as the biaryl product (Ar¹-Ar²), regenerating the active Pd(0) catalyst.[18][19]
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Protocol: Synthesis of 2-Methyl-4'-nitrobiphenyl
This protocol is a representative example of a Suzuki-Miyaura coupling reaction.
Reagents and Materials:
| Reagent | M.W. | Amount | Moles |
| 2-Bromotoluene | 171.04 | 1.0 g | 5.85 mmol |
| 4-Nitrophenylboronic acid | 166.92 | 1.17 g | 7.02 mmol |
| Pd(PPh₃)₄ | 1155.56 | 0.338 g | 0.29 mmol |
| K₂CO₃ | 138.21 | 1.62 g | 11.7 mmol |
| Toluene | - | 30 mL | - |
| Ethanol | - | 10 mL | - |
| Water | - | 10 mL | - |
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromotoluene (1.0 g, 5.85 mmol), 4-nitrophenylboronic acid (1.17 g, 7.02 mmol), and potassium carbonate (1.62 g, 11.7 mmol).
-
Add toluene (30 mL), ethanol (10 mL), and water (10 mL) to the flask.
-
Bubble argon gas through the solution for 15 minutes to degas the mixture.
-
Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (0.338 g, 0.29 mmol).
-
Heat the reaction mixture to 80°C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 50 mL of ethyl acetate and 50 mL of water. Separate the organic layer.
-
Wash the organic layer with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-methyl-4'-nitrobiphenyl.
The Negishi Coupling: A Powerful Alternative with Organozinc Reagents
The Negishi coupling, for which Ei-ichi Negishi was a co-recipient of the 2010 Nobel Prize in Chemistry, utilizes organozinc reagents as the nucleophilic partner.[23][24] A key advantage of the Negishi coupling is the high reactivity of organozinc compounds, which often allows for milder reaction conditions and the coupling of more challenging substrates, including sp³-hybridized centers.[16]
Mechanism of Action: The catalytic cycle of the Negishi coupling is analogous to that of the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination.[24][25]
-
Oxidative Addition: A Pd(0) or Ni(0) catalyst undergoes oxidative addition to the aryl halide (Ar¹-X) to form an Ar¹-M(II)-X complex.[24]
-
Transmetalation: The organozinc reagent (Ar²-ZnX) transfers its organic group to the metal center.[18][26]
-
Reductive Elimination: The resulting diorganometal complex reductively eliminates the biaryl product (Ar¹-Ar²), regenerating the active catalyst.[25]
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. fiveable.me [fiveable.me]
- 5. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pharmtech.com [pharmtech.com]
- 8. scispace.com [scispace.com]
- 9. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. theses.enscm.fr [theses.enscm.fr]
- 13. benchchem.com [benchchem.com]
- 14. fiveable.me [fiveable.me]
- 15. jmcct.com [jmcct.com]
- 16. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 19. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. m.youtube.com [m.youtube.com]
- 22. Yoneda Labs [yonedalabs.com]
- 23. Negishi Coupling [organic-chemistry.org]
- 24. Negishi coupling - Wikipedia [en.wikipedia.org]
- 25. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 26. Negishi cross-coupling reaction catalyzed by an aliphatic, phosphine based pincer complex of palladium. biaryl formation via cationic pincer-type Pd(IV) intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid
Welcome to the technical support center for the synthesis of (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to improve the yield and purity of this important synthetic building block.
Introduction
This compound is a key intermediate in medicinal chemistry, often utilized in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures.[1] The synthesis of this molecule, while conceptually straightforward, can present several challenges that may lead to reduced yields and purification difficulties. This guide provides a comprehensive overview of a reliable synthetic route, detailed experimental protocols, and a troubleshooting section to address common issues encountered in the laboratory.
Synthetic Strategy Overview
The synthesis of this compound is most effectively approached in a two-step sequence starting from a commercially available precursor, 3-bromo-4-fluorobenzoic acid. The overall strategy involves:
-
Amide Bond Formation: Coupling of 3-bromo-4-fluorobenzoic acid with aniline to form the intermediate, N-phenyl-3-bromo-4-fluorobenzamide.
-
Miyaura Borylation: Palladium-catalyzed conversion of the aryl bromide to the corresponding boronic acid pinacol ester, followed by hydrolysis to yield the final product.
This approach is favored due to the high functional group tolerance of the Miyaura borylation, which can be performed in the presence of the amide moiety.[2]
Diagram: Synthetic Workflow
Caption: Overall synthetic route.
Detailed Experimental Protocols
Part 1: Synthesis of N-phenyl-3-bromo-4-fluorobenzamide (Intermediate)
This protocol outlines the formation of the amide bond, a critical first step. The choice of coupling reagent is crucial for achieving high yields.[3]
Materials:
-
3-bromo-4-fluorobenzoic acid
-
Aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-4-fluorobenzoic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq).
-
Add anhydrous DMF to dissolve the solids.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) dropwise, followed by the dropwise addition of aniline (1.05 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield N-phenyl-3-bromo-4-fluorobenzamide as a solid.
| Parameter | Recommended Condition |
| Solvent | Anhydrous DMF |
| Coupling Reagents | EDC (1.2 eq), HOBt (1.2 eq) |
| Base | DIPEA (2.5 eq) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 85-95% |
Part 2: Synthesis of this compound
This step involves a palladium-catalyzed Miyaura borylation of the aryl bromide intermediate.[2] The pinacol ester is formed first and can be hydrolyzed in the same pot or in a separate step.
Materials:
-
N-phenyl-3-bromo-4-fluorobenzamide (from Part 1)
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-Dioxane
-
Aqueous HCl (e.g., 2 M)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
In a Schlenk flask, combine N-phenyl-3-bromo-4-fluorobenzamide (1.0 eq), B₂pin₂ (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and KOAc (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
After completion, cool the reaction to room temperature.
-
For hydrolysis of the pinacol ester, add aqueous HCl (2 M) and stir vigorously at room temperature for 4-6 hours, or until hydrolysis is complete (monitored by LC-MS).
-
Dilute the mixture with EtOAc and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
The crude boronic acid can be purified by trituration with hexanes or a hexanes/EtOAc mixture, or by recrystallization to afford the final product.[4][5]
| Parameter | Recommended Condition |
| Solvent | Anhydrous 1,4-Dioxane |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) (1.1 eq) |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) |
| Base | Potassium Acetate (KOAc) (3.0 eq) |
| Temperature | 80-90 °C |
| Reaction Time | 8-12 hours |
| Typical Yield | 70-85% |
Troubleshooting Guide & FAQs
This section addresses common problems that may arise during the synthesis in a question-and-answer format.
Amide Coupling Stage
Q1: My amide coupling reaction is showing low conversion. What are the potential causes and solutions?
-
Cause 1: Inactive Coupling Reagents. EDC and HOBt can degrade upon improper storage.
-
Solution: Use fresh or properly stored coupling reagents. It is advisable to purchase them in smaller quantities and store them under an inert atmosphere in a desiccator.
-
-
Cause 2: Presence of Water. Water can hydrolyze the activated carboxylic acid intermediate, leading to low yields.
-
Solution: Ensure all glassware is oven-dried and the solvent (DMF) is anhydrous. Use of molecular sieves in the reaction can also be beneficial.
-
-
Cause 3: Insufficient Base. An inadequate amount of base can lead to the protonation of the amine, reducing its nucleophilicity.
-
Solution: Ensure the correct stoichiometry of DIPEA is used. For carboxylic acids with acidic protons, an additional equivalent of base may be necessary.
-
Q2: I am observing the formation of an unknown byproduct in my amide coupling reaction. What could it be?
-
Cause: N-acylurea byproduct. This can form from the rearrangement of the O-acylisourea intermediate, especially if the amine is not reactive enough.
-
Solution: The addition of HOBt helps to suppress this side reaction by forming a more stable active ester. Ensure HOBt is added before the amine. Purification via column chromatography may be required to remove this byproduct.
-
Miyaura Borylation Stage
Q3: The Miyaura borylation is sluggish or incomplete. How can I improve the reaction rate and yield?
-
Cause 1: Inefficient Catalyst Activity. The Pd(0) active species may not be generating efficiently or could be deactivating.
-
Solution: Ensure the reaction is thoroughly degassed to remove oxygen, which can oxidize the Pd(0) catalyst. Using a different ligand, such as SPhos or XPhos, in combination with a palladium precursor like Pd₂(dba)₃, might improve catalytic activity for this specific substrate.[6]
-
-
Cause 2: Suboptimal Base or Solvent. The choice of base and solvent is critical for the efficiency of the transmetalation step.[2]
-
Solution: While KOAc is a standard base, for some substrates, a stronger base like K₃PO₄ might be more effective. However, be cautious as stronger bases can sometimes promote side reactions. Ensure the dioxane is of high quality and anhydrous.
-
Q4: I am observing significant amounts of a debrominated byproduct (N-phenyl-4-fluorobenzamide). What is causing this?
-
Cause: Protodebromination. This is a common side reaction in palladium-catalyzed couplings, where the aryl halide is reduced instead of undergoing the desired coupling.
-
Solution: This can be caused by trace amounts of water or other protic sources. Ensure all reagents and solvents are scrupulously dry. Sometimes, lowering the reaction temperature slightly can disfavor this pathway.
-
Q5: During the workup, I am getting a low recovery of the final boronic acid product. Why is this happening?
-
Cause 1: Incomplete Hydrolysis of the Pinacol Ester. The pinacol ester is relatively stable and may require prolonged hydrolysis.[7]
-
Solution: Monitor the hydrolysis step carefully by LC-MS. If necessary, increase the stirring time or the concentration of the aqueous acid.
-
-
Cause 2: Formation of Anhydrides (Boroxines). Boronic acids can dehydrate to form cyclic trimers called boroxines, which can have different solubility properties.[8]
-
Solution: This is an equilibrium process. During workup and purification, ensure sufficient water is present to favor the boronic acid form. Recrystallization from a solvent system containing water can help to break up any boroxines formed.
-
-
Cause 3: Emulsion during Aqueous Workup. The amide functionality can sometimes lead to the formation of stable emulsions during extraction.
-
Solution: Adding a small amount of brine to the aqueous layer can help to break up emulsions. Alternatively, filtering the biphasic mixture through a pad of celite can be effective.
-
Diagram: Troubleshooting Borylation
Caption: A decision tree for troubleshooting.
Alternative Synthetic Route: Lithium-Halogen Exchange
While the Miyaura borylation is generally preferred for its functional group tolerance, a lithium-halogen exchange followed by quenching with a borate ester is an alternative. However, this method is more susceptible to side reactions with the amide functionality.
Potential Issues:
-
Reaction with the Amide Proton: The organolithium reagent can deprotonate the N-H of the amide. This requires the use of at least two equivalents of the organolithium reagent.
-
Ortho-lithiation: The amide group can direct lithiation to the ortho position, leading to a mixture of products.[9]
-
Reaction with the Carbonyl Group: The organolithium can potentially add to the amide carbonyl.
-
Benzyne Formation: Under certain conditions, elimination can lead to the formation of a benzyne intermediate.[10]
Given these potential complications, the palladium-catalyzed Miyaura borylation remains the recommended and more robust route for the synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. d-nb.info [d-nb.info]
- 10. reddit.com [reddit.com]
troubleshooting common issues in Suzuki coupling with fluorinated boronic acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving fluorinated boronic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with these uniquely reactive substrates. The electron-withdrawing nature of fluorine substituents introduces specific hurdles not always seen with standard arylboronic acids. Here, we address these issues in a direct question-and-answer format, focusing on the underlying chemical principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling reaction with a fluorinated boronic acid is giving low to no yield. What are the first things I should check?
A1: When a Suzuki coupling with a fluorinated partner fails, a systematic diagnostic check is crucial. The electron-deficient nature of these substrates makes them sensitive to conditions that might be tolerated by other boronic acids. Start by assessing these key parameters:
-
Catalyst Activity & Oxygen Contamination: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be successfully reduced in situ. More importantly, oxygen can rapidly oxidize the active Pd(0) to an inactive state and promote the unwanted homocoupling of your boronic acid.[1][2]
-
Actionable Advice: Ensure your solvents are rigorously degassed (e.g., via three freeze-pump-thaw cycles or by bubbling with argon for at least 30 minutes). Maintain a positive pressure of an inert atmosphere (Argon or Nitrogen) throughout the entire setup and reaction time. Consider using a newer generation, air-stable precatalyst (e.g., a Buchwald G3 or G4 palladacycle) which is designed for robust activation.[2]
-
-
Boronic Acid Integrity: Fluorinated boronic acids are notoriously susceptible to a side reaction called protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond, consuming your starting material.[3][4] This is often the primary culprit for low yields.
-
Actionable Advice: Check the purity of your boronic acid before starting. If it's old or has been stored improperly, its quality may be compromised. Run a control reaction with a more stable, well-behaved boronic acid (like phenylboronic acid) to confirm your setup, reagents, and catalyst are sound.[5] If the control works, the issue almost certainly lies with the stability of your fluorinated reagent under the reaction conditions.
-
-
Base and Water Content: The choice and amount of base are critical. Strong bases and excess water can dramatically accelerate the decomposition of electron-deficient boronic acids.[4][6]
-
Actionable Advice: Re-evaluate your choice of base. Switch from strong hydroxides (NaOH, KOH) to milder options like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4] Be meticulous about water content; while some water can be beneficial for transmetalation, too much provides a ready proton source for protodeboronation.[4]
-
Q2: I'm isolating the corresponding fluoroarene instead of my coupled product. What is causing this decomposition and how can I prevent it?
A2: You are observing the direct result of protodeboronation . This is the most common failure mode for Suzuki couplings involving electron-deficient boronic acids, including many fluorinated and heteroaromatic variants.[3][7]
The electron-withdrawing fluorine atoms increase the acidity of the boronic acid and polarize the carbon-boron bond, making it highly susceptible to cleavage by a proton source. This process is often catalyzed by the base used in the reaction and accelerated by heat.[4][7]
Figure 1. Competing pathways in Suzuki coupling with sensitive boronic acids.
Strategies to Mitigate Protodeboronation:
-
Lower the Temperature: Protodeboronation has a higher activation energy than the desired coupling for many systems. Running the reaction at a lower temperature (e.g., 40-60 °C, or even room temperature) can significantly favor the cross-coupling pathway, provided your catalyst is active enough.[4]
-
Use a Milder, Less Nucleophilic Base: Switch from strong bases like NaOH to milder inorganic bases that are less soluble in the organic phase. This slows the decomposition pathway.
-
Employ a Highly Active Catalyst System: The goal is to make the desired Suzuki coupling kinetically much faster than the decomposition. Use a catalyst system known for high turnover rates with challenging substrates. This typically involves electron-rich, sterically hindered phosphine ligands.
-
Modify the Boron Reagent: The most robust solution is often to replace the unstable boronic acid with a more stable derivative that slowly releases the active reagent under the reaction conditions. This is known as the "slow-release" strategy.[7][13] (See Q3 for more details).
Q3: Are there more stable alternatives to fluorinated boronic acids that I can use directly?
A3: Yes. Converting the boronic acid to a more stable derivative is a highly effective and often essential strategy for preventing protodeboronation and achieving high yields.[1] These derivatives act as "masked" forms of the boronic acid.
| Boron Reagent Type | Structure Example (for 4-fluorophenyl) | Key Advantages & Considerations |
| Boronic Acid | ![]() | Prone to protodeboronation and trimerization (boroxine formation).[14] Often requires careful handling. |
| Pinacol Boronate Ester | ![]() | Significantly more stable to air and chromatography than boronic acids.[14] Requires hydrolysis in situ (often by the aqueous base) to become active for transmetalation. A very common and effective choice.[1] |
| MIDA Boronate Ester | ![]() | Exceptionally stable, often crystalline solids that are robust to anhydrous cross-coupling conditions and chromatography.[7][14] Designed for slow release of the boronic acid in the presence of an aqueous base, keeping the concentration of the unstable free acid very low.[13] Ideal for sequential couplings. |
| Potassium Trifluoroborate Salt | ![]() | Air-stable, crystalline solids. They also serve as a slow-release source of the boronic acid.[7] Their reactivity profile can be different from boronic acids/esters, sometimes requiring specific conditions. |
Recommendation: For particularly challenging fluorinated substrates, converting the boronic acid to its pinacol or MIDA ester is the most reliable path to success.
This protocol is a general guideline for protecting unstable boronic acids.
-
Setup: In a round-bottom flask, combine the fluorinated boronic acid (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.).
-
Solvent: Add a solvent mixture, typically Toluene/DMSO (1:1), to achieve a concentration of approximately 0.5 M with respect to the boronic acid.
-
Dehydration: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitoring: Continue refluxing until no more water is collected (typically 2-4 hours). The reaction mixture may become a thick slurry as the crystalline MIDA boronate precipitates.
-
Isolation: Cool the mixture to room temperature. Isolate the solid product by vacuum filtration.
-
Washing & Drying: Wash the solid with a non-polar solvent (e.g., hexanes or diethyl ether) to remove residual DMSO and toluene. Dry the product under high vacuum. The resulting MIDA boronate is typically a stable, white solid that can be used directly in the Suzuki coupling reaction.[4]
Q4: How does my choice of base affect the reaction with these electron-deficient substrates?
A4: The base plays a multifaceted and critical role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid for transmetalation by forming a more nucleophilic boronate species ([ArB(OH)₃]⁻).[6][15] However, with sensitive fluorinated substrates, the base can also be detrimental by promoting protodeboronation.[4] Therefore, a careful balance must be struck.
| Base Category | Examples | Suitability for Fluorinated Boronic Acids | Rationale |
| Strong Hydroxides | NaOH, KOH, Ba(OH)₂ | Not Recommended | These strong bases in aqueous media create a high concentration of hydroxide ions, which aggressively promotes protodeboronation of electron-deficient boronic acids.[6] |
| Carbonates | K₂CO₃, Cs₂CO₃ | Good to Excellent | These are weaker bases that provide a more controlled release of hydroxide upon hydrolysis. Cs₂CO₃ is often superior due to the solubility of its salts in organic solvents and the beneficial effect of the Cs⁺ cation. |
| Phosphates | K₃PO₄ | Excellent | Often considered the optimal choice. It is a strong enough base to facilitate the catalytic cycle but is generally less aggressive in promoting protodeboronation compared to hydroxides. It is widely used for challenging couplings.[8] |
| Fluorides | CsF, KF | Excellent (with caution) | CsF is a powerful choice, especially under nearly anhydrous conditions. Fluoride ions can form highly nucleophilic [ArBF₃]⁻ species or trans-[ArPdF(L)₂] complexes that can accelerate transmetalation through unique pathways.[8][10] However, excess fluoride can also form unreactive anionic boron species.[8] |
Key Takeaway: For Suzuki couplings with fluorinated boronic acids, avoid strong hydroxides. Start with K₃PO₄ or Cs₂CO₃ . If those fail, CsF is a powerful alternative to explore.
Q5: Which palladium catalyst and ligand system is best for coupling fluorinated boronic acids?
A5: The sluggish reactivity of electron-deficient boronic acids in the transmetalation step necessitates the use of highly active catalyst systems. The key is to use electron-rich and sterically hindered phosphine ligands. These ligands stabilize the Pd(0) center, promote rapid oxidative addition, and, most importantly, accelerate the rate-limiting transmetalation and reductive elimination steps.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and robust troubleshooting strategies for optimizing cross-coupling reactions involving (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid . The unique electronic properties of this reagent present specific challenges and opportunities in synthesis, which we will address in a detailed question-and-answer format.
Section 1: Understanding the Reagent
Q1: What are the key structural features of this compound, and how do they impact its reactivity in Suzuki-Miyaura coupling?
A1: The reactivity of this compound is governed by three key features whose electronic effects are crucial to understand for successful coupling:
-
The Boronic Acid Group (-B(OH)₂): This is the functional group that participates in the Suzuki-Miyaura reaction, transferring the aryl group to the palladium catalyst during the transmetalation step.
-
Ortho-Fluoro Substituent (-F): Fluorine is a strongly electronegative atom, exerting a powerful electron-withdrawing inductive effect. Its position ortho to the boronic acid increases the Lewis acidity of the boron center.[1][2] This enhanced acidity can facilitate the formation of the reactive boronate species but also significantly increases the risk of protodeboronation, a major decomposition pathway.[1][3]
-
Meta-Phenylcarbamoyl Substituent (-C(O)NHPh): The amide group is also electron-withdrawing, further reducing the electron density of the aromatic ring. The presence of two electron-withdrawing groups makes the boronic acid "electron-deficient."[4] This property can make oxidative addition easier with electron-rich coupling partners but necessitates careful selection of a base to avoid premature degradation of the starting material.[5]
dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=0.8]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} idot Caption: Key structural features and their influence on reactivity.
Q2: How should I properly store and handle this boronic acid to prevent decomposition?
A2: Due to its electron-deficient nature, this boronic acid is particularly susceptible to decomposition pathways like protodeboronation.[6][7] Proper storage is critical for experimental success.
-
Storage: Store the reagent at 2-8°C under an inert atmosphere (argon or nitrogen). It should be kept in a tightly sealed container in a desiccator to protect it from moisture and oxygen.
-
Handling: Always handle the solid under an inert atmosphere (e.g., in a glovebox). If a glovebox is unavailable, use a Schlenk line and handle the material quickly. Avoid leaving the container open to the air. For reactions, weigh it out and immediately place it into the reaction vessel under inert gas.
-
Stability Check: Before use, especially if the reagent has been stored for a long time, consider checking its purity via ¹H or ¹⁹F NMR to ensure it has not significantly degraded. The presence of the corresponding arene (1-fluoro-4-(phenylcarbamoyl)benzene) is a sign of protodeboronation.
Section 2: Troubleshooting Low Conversion & Reaction Failure
Q3: My Suzuki-Miyaura reaction has failed or resulted in a very low yield. What are the most critical initial checks?
A3: A systematic check of your setup and reagents is the first step in troubleshooting.[5]
-
Inert Atmosphere: This is the most common point of failure. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote the homocoupling of your boronic acid.[5][8][9] Ensure your solvents were properly degassed and that the reaction was set up and maintained under a positive pressure of high-purity argon or nitrogen.
-
Reagent Quality & Stoichiometry:
-
Boronic Acid: Confirm its purity as described in Q2. Use a slight excess (typically 1.2-1.5 equivalents) relative to the limiting reagent (often the aryl halide).
-
Aryl Halide: Verify its purity and identity. The reactivity order is I > Br > OTf >> Cl.[5] Couplings with aryl chlorides are significantly more challenging and require specialized, highly active catalyst systems.[5]
-
Catalyst/Ligand: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[5] Use fresh reagents or those that have been stored correctly.
-
-
Solvent and Base Purity: Use anhydrous, degassed solvents. Ensure the base is pure and has been stored properly. Some bases can be hygroscopic.
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} idot Caption: Troubleshooting workflow for low reaction conversion.
Q4: Which catalyst system is best for this electron-deficient boronic acid?
A4: Standard catalysts like Pd(PPh₃)₄ may be insufficient for this challenging substrate. Electron-deficient boronic acids often require more robust and highly active catalyst systems to achieve good yields, especially when paired with less reactive aryl chlorides or sterically hindered partners.
Consider screening modern catalyst systems known for their high activity. Buchwald ligands, which are bulky and electron-rich, are particularly effective as they promote both the oxidative addition and the rate-limiting reductive elimination steps of the catalytic cycle.[8][10]
| Catalyst System | Precatalyst | Ligand | Typical Loading (mol%) | Key Advantages |
| Buchwald System 1 | Pd₂(dba)₃ | SPhos | 1-2% Pd, 2-4% Ligand | Excellent for a wide range of substrates, including electron-deficient ones.[11] |
| Buchwald System 2 | Pd(OAc)₂ | XPhos | 1-2% Pd, 2-4% Ligand | Highly active, often effective for coupling aryl chlorides.[10] |
| Standard Catalyst | Pd(dppf)Cl₂ | (integrated) | 2-5% | A versatile and robust catalyst, but may be less effective for this specific substrate.[12] |
| Classic Catalyst | Pd(PPh₃)₄ | (integrated) | 2-5% | Often requires higher temperatures and may give lower yields with this substrate. |
Q5: What is the role of the base, and which one should I choose to minimize side reactions?
A5: The base plays a critical, multi-faceted role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid by converting it into a more nucleophilic boronate species ([ArB(OH)₃]⁻), which then participates in the transmetalation step.[13][14][15][16]
However, for an electron-deficient and protodeboronation-prone substrate like this compound, the choice of base is a delicate balance.
-
Strong Bases (e.g., NaOH, NaOEt): While effective at forming the boronate, these can aggressively promote protodeboronation, leading to low yields. They are generally not recommended for this substrate.
-
Moderate/Mild Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are the preferred choices.
-
K₃PO₄ (Potassium Phosphate): Often an excellent choice for sensitive boronic acids. It is basic enough to promote the reaction but generally minimizes protodeboronation.[5]
-
Cs₂CO₃ (Cesium Carbonate): A strong inorganic base that is often very effective but can sometimes promote side reactions.
-
KF (Potassium Fluoride): Can be used, particularly in anhydrous conditions, but may be less effective than phosphate or carbonate bases.[13]
-
Recommendation: Start with K₃PO₄ . If yields are still low, consider screening Cs₂CO₃ under carefully controlled anhydrous conditions.
| Base | Strength | Common Solvents | Comments |
| K₃PO₄ | Moderate | Dioxane/H₂O, Toluene, CPME | Recommended starting point. Excellent for minimizing protodeboronation.[5] |
| Cs₂CO₃ | Strong | Dioxane, Toluene, DMF | Highly effective but can increase the rate of side reactions. |
| K₂CO₃ | Moderate | Dioxane/H₂O, DME/H₂O | A standard choice, but may be less effective than K₃PO₄ for this substrate. |
| NaOH | Very Strong | Aqueous mixtures | Not recommended. High risk of protodeboronation and potential amide hydrolysis. |
Section 3: Managing Common Side Reactions
Q6: I'm observing significant protodeboronation. How can I suppress this side reaction?
A6: Protodeboronation, the replacement of the -B(OH)₂ group with a hydrogen atom, is the most likely side reaction with this substrate.[5][17]
-
Use a Milder Base: As discussed in Q5, switch from strong bases to K₃PO₄ or KF.[5]
-
Anhydrous Conditions: Water is a proton source. While many Suzuki protocols use aqueous mixtures, switching to strictly anhydrous conditions can suppress protodeboronation. Use anhydrous solvents and a base like K₃PO₄.
-
Use a Boronic Ester: Boronic acids can be converted to more stable forms, such as pinacol esters or MIDA boronates, which are more resistant to protodeboronation.[7][18] MIDA boronates are particularly useful as they slowly release the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing degradation.[18]
-
Lower Reaction Temperature: Higher temperatures can accelerate decomposition. If possible, use a more active catalyst system (see Q4) that allows the reaction to proceed at a lower temperature.
Q7: My main byproduct is from the homocoupling of my boronic acid. What causes this and how can it be prevented?
A7: Homocoupling (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar) is almost always caused by the presence of oxygen in the reaction mixture.[8][9] Oxygen can re-oxidize the active Pd(0) catalyst, leading to a catalytic cycle that couples two boronic acid molecules.
Solution: The only reliable solution is to rigorously exclude oxygen.
-
Degas Solvents Thoroughly: Use a "freeze-pump-thaw" cycle (at least three times) or bubble a stream of argon or nitrogen through the solvent for at least 30-60 minutes.
-
Inert Atmosphere: Ensure the reaction vessel is properly evacuated and backfilled with an inert gas multiple times before adding reagents and solvents. Maintain a positive pressure of inert gas throughout the reaction.[10][17]
Section 4: Protocols and Procedures
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for optimization.
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and finely ground K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the phosphine ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%).
-
Inert Atmosphere: Seal the vessel, then carefully evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.[5]
-
Solvent Addition: Under a positive pressure of inert gas, add 5 mL of degassed solvent (e.g., Toluene or 1,4-Dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.[17]
-
Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[5]
Protocol 2: Reaction Monitoring by LC-MS
Real-time monitoring is essential for optimization.[19][20]
-
Sampling: At set time intervals (e.g., 0, 15, 30, 60, 120 min), carefully withdraw a small aliquot (~5-10 µL) from the reaction mixture using a syringe under positive inert gas pressure.
-
Quenching: Immediately quench the aliquot in a vial containing 1 mL of a suitable solvent (e.g., acetonitrile or methanol). This stops the reaction and dilutes the sample for analysis.
-
Analysis: Analyze the quenched sample by LC-MS to determine the relative ratio of starting materials to the desired product. This allows you to track reaction conversion over time and identify the formation of major byproducts.
Protocol 3: Purification of Polar Boronic Acid Products
The amide functionality in the product can make purification challenging.
-
Standard Chromatography: Attempt flash column chromatography on silica gel using a hexane/ethyl acetate or dichloromethane/methanol gradient.
-
Acid/Base Extraction: If impurities are difficult to separate, an acid/base workup can be effective for purifying the boronic acid starting material itself.[21][22]
-
Dissolve the crude material in an organic solvent like ethyl acetate.
-
Extract with an aqueous base (e.g., 1M NaOH). The boronic acid will deprotonate and move to the aqueous layer.
-
Separate the layers. Wash the aqueous layer with fresh organic solvent to remove non-acidic impurities.
-
Carefully acidify the aqueous layer with 1M HCl until the boronic acid precipitates.
-
Extract the pure boronic acid back into an organic solvent.
-
References
- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
addressing stability and degradation issues of (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid
An In-Depth Guide to Addressing Stability and Degradation for Researchers and Drug Development Professionals
Welcome to the technical support center for (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid (CAS 874289-41-5). This guide is designed to provide researchers, medicinal chemists, and process development scientists with practical, in-depth solutions to the common stability and degradation challenges associated with this valuable synthetic building block. As a substituted arylboronic acid, its reactivity in crucial transformations like the Suzuki-Miyaura coupling is intimately linked to its purity and stability. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the success and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs) - Storage, Handling, and Initial Assessment
This section addresses the most common initial queries regarding the integrity of your boronic acid.
Q1: What are the ideal storage conditions for this compound to ensure long-term stability?
A1: Proper storage is the first and most critical step in preventing degradation. Arylboronic acids are susceptible to moisture and heat.[1] The primary non-reactive degradation pathway is dehydration to form a cyclic trimeric anhydride called a boroxine.[2][3] While this process is often reversible upon exposure to water, it complicates accurate mass-based measurements for reactions.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Low temperatures slow down the rate of all chemical degradation pathways. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Minimizes exposure to atmospheric moisture, which can facilitate hydrolysis of boroxines and other equilibria, and oxygen, which can lead to oxidative degradation.[4][5] |
| Light | Store in an amber vial or protected from light. | Prevents potential photolytic degradation pathways, a good general practice for complex organic molecules. |
| Container | Use a tightly sealed container with a PTFE-lined cap. | Prevents moisture ingress and contamination. |
Q2: I opened my bottle of boronic acid and it looks clumpy/less powdery than before. Is it degraded?
A2: This is a common observation and does not necessarily indicate irreversible decomposition. Boronic acids are frequently hygroscopic, and clumping can be a sign of water absorption.[6] More significantly, boronic acids exist in equilibrium with their boroxine trimers.[7] This dehydration process can alter the physical appearance of the solid. The key concern is not the physical state but the potential for other, more problematic degradation pathways like protodeboronation or oxidation. A purity check via HPLC or NMR is recommended if you have any doubts before a critical reaction.
Q3: Can I handle this compound on an open bench for weighing?
A3: For routine, non-critical applications, brief exposure to the atmosphere for weighing is generally acceptable. However, for high-stakes syntheses where stoichiometry is critical, we strongly recommend handling the solid in a glovebox or under a stream of inert gas. This minimizes water absorption and oxygen exposure, which can lead to the formation of side products like phenols (from oxidation) or biaryls (from homocoupling) in subsequent reactions.[5][8]
Part 2: Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions
This section provides a logic-based approach to diagnosing and solving common failures when using this compound in cross-coupling reactions.
Scenario: My Suzuki-Miyaura reaction is giving low yield, no product, or a complex mixture of byproducts.
This is a classic problem in cross-coupling chemistry. Before blaming the catalyst or other reagents, it's essential to validate the integrity and reactivity of your boronic acid.
Logical Troubleshooting Flow
Caption: Troubleshooting workflow for failed Suzuki reactions.
Q4: My LC-MS shows a major peak corresponding to the mass of 4-Fluoro-N-phenylbenzamide. What happened?
A4: You are observing the product of protodeboronation , a common and often frustrating side reaction for arylboronic acids.[8] In this pathway, the C–B bond is cleaved and replaced by a C–H bond. This reaction can be catalyzed by aqueous acidic or basic conditions and certain metal salts.[8][9]
-
Causality: The base used in the Suzuki coupling (e.g., Na₂CO₃, K₂CO₃) in the presence of water can facilitate this undesired reaction.[8] While some water is often beneficial for the Suzuki catalytic cycle, excess water or a prolonged reaction time at high temperature can favor protodeboronation.
-
Solution:
-
Use a less nucleophilic or anhydrous base: Consider switching to potassium phosphate (K₃PO₄) or cesium fluoride (CsF).
-
Minimize Water: While not always possible, using a solvent system like dioxane/H₂O at a 10:1 ratio can be a good starting point.[4] Ensure your organic solvent is anhydrous.
-
Check pH: Protodeboronation of some arylboronic acids is slowest around pH 5 and increases in highly acidic or basic conditions.[9]
-
Q5: I see a symmetrical biaryl byproduct in my analysis. What is causing this?
A5: This is the result of oxidative homocoupling , where two molecules of the boronic acid react with each other. This side reaction is often promoted by the presence of oxygen in the reaction mixture and can be exacerbated by using a Pd(II) precatalyst that requires in-situ reduction.[4][5] The Pd(II) can be reduced to the active Pd(0) by homocoupling two boronic acid molecules.[5]
-
Causality: Insufficient degassing of solvents and reaction vessels allows oxygen to interfere with the catalytic cycle.
-
Solution:
-
Rigorous Degassing: Ensure your solvent and reaction headspace are thoroughly deoxygenated. The "freeze-pump-thaw" method (3 cycles) is superior to simply bubbling argon or nitrogen through the solvent.
-
Use a Pd(0) Pre-catalyst: Employ a modern, air-stable Pd(0) precatalyst (e.g., a Buchwald G3 or G4 palladacycle) that does not require an oxidative reduction step to enter the catalytic cycle.[4]
-
Q6: My main byproduct is the corresponding phenol (3-hydroxy-4-fluoro-N-phenylbenzamide). Why?
A6: This indicates oxidation of the boronic acid. The C-B bond is susceptible to cleavage by various oxidants, including molecular oxygen and, more commonly, organic peroxides that can form in ethereal solvents like THF and dioxane.[8]
-
Causality: Using older bottles of THF or dioxane that have not been tested for peroxides is a primary cause.
-
Solution:
-
Use Fresh Solvents: Always use freshly opened anhydrous solvents or solvents purified through a solvent system (e.g., a Grubbs system).
-
Test for Peroxides: If using an older bottle of an ethereal solvent, test for peroxides using commercially available test strips before use.
-
Degas Thoroughly: As with homocoupling, removing dissolved oxygen is crucial.
-
Part 3: Key Protocols & Methodologies
Protocol 3.1: Recommended Handling and Dispensing
-
Allow the boronic acid container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
If possible, open the container and dispense the required amount inside a nitrogen-filled glovebox.
-
If a glovebox is unavailable, quickly weigh the desired amount on a balance and immediately seal the container. Purge the headspace of the storage vial with argon or nitrogen before re-sealing.
-
Add the weighed solid to your reaction vessel and immediately place the vessel under an inert atmosphere.
Protocol 3.2: Temporary Stabilization via Diethanolamine Adduct Formation
For boronic acids that show poor stability or for reactions that are particularly sensitive, converting the boronic acid to a stable diethanolamine adduct is a highly effective strategy. These adducts are often highly crystalline, air-stable solids that can be stored and handled with ease.[4][10]
-
In a vial, dissolve the this compound (1.0 equiv) in a minimal amount of dichloromethane or ethyl acetate.
-
Add diethanolamine (1.0 equiv) dropwise while stirring.
-
A precipitate will typically form. Stir the resulting slurry for 15-30 minutes at room temperature.
-
Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
This stable adduct can be used directly in Suzuki coupling reactions, often by using a protic solvent or ensuring sufficient water is present to release the free boronic acid in situ.[10]
Part 4: The Chemistry of Degradation
A deeper understanding of the degradation mechanisms is key to preventative troubleshooting.
4.1 The Boronic Acid ⇌ Boroxine Equilibrium
The most common equilibrium for solid boronic acids is the formation of the trimeric boroxine anhydride through the loss of three molecules of water.
Caption: Reversible dehydration of boronic acid to its boroxine.
This equilibrium means that a sample of boronic acid is often a mixture of the monomer and the boroxine. This can lead to inaccuracies if weighing by mass, as the molecular weight of the repeating unit in the boroxine is different from the monomer.
4.2 Major Irreversible Degradation Pathways
The following pathways represent the chemical decomposition of the boronic acid, leading to impurities that can inhibit or contaminate subsequent reactions.
Caption: Primary irreversible degradation pathways.
By understanding these pathways, researchers can proactively design experiments—using fresh solvents, appropriate bases, and inert atmospheres—to minimize degradation and maximize the success of their synthetic endeavors.
References
- 1. laballey.com [laballey.com]
- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Strategies for Identifying and Minimizing Side Products in Chemical Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions for identifying and minimizing unwanted side products in your chemical reactions. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues you may encounter during your experiments, grounded in scientific principles and field-proven insights.
I. General Troubleshooting Guide for Unexpected Reaction Outcomes
Unexpected results are a common challenge in chemical synthesis.[1][2] This section provides a systematic approach to troubleshooting when your reaction doesn't proceed as planned.
Question: My reaction produced a complex mixture of products, and the yield of my desired compound is low. What are my first steps?
Answer:
When faced with a complex product mixture, a systematic investigation is crucial. The primary goals are to understand the composition of the mixture and identify the factors contributing to side product formation.
Step 1: Comprehensive Analysis of the Crude Reaction Mixture
Before any purification attempts, it is essential to analyze the crude reaction mixture to get a complete picture of all components.
-
Recommended Action: Obtain a high-resolution spectrum of your crude product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3]
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC): Provides structural information about the major and minor components.
-
Mass Spectrometry (LC-MS, GC-MS): Helps in identifying the molecular weights of the products and impurities, offering clues to their identities.[3]
-
Step 2: Isolate and Characterize Major Side Products
Isolating significant side products is key to understanding the undesired reaction pathways.
-
Recommended Action: Use chromatographic techniques to separate the major components of the mixture.[4][5]
-
Flash Column Chromatography: A standard method for preparative separation.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For more challenging separations of closely related compounds.
-
-
Once isolated, fully characterize the side products using NMR, MS, and potentially Infrared (IR) spectroscopy to elucidate their structures.
Step 3: Re-evaluate Reaction Conditions
Side reactions are often highly sensitive to changes in reaction parameters.[6][7]
-
Recommended Action: Systematically vary key reaction parameters to observe their effect on the product distribution. Consider the following:
-
Temperature: Lowering the temperature can often increase selectivity by favoring the desired reaction pathway with the lower activation energy.[8]
-
Concentration: High concentrations can sometimes promote intermolecular side reactions.
-
Order of Reagent Addition: Adding a highly reactive reagent slowly to the reaction mixture can maintain its low concentration and suppress side reactions.
-
Solvent: The polarity and coordinating ability of the solvent can influence reaction pathways.
-
Catalyst: The choice and loading of the catalyst can significantly impact selectivity.[9]
-
II. Frequently Asked Questions (FAQs)
This section addresses common questions related to specific reaction types and analytical techniques.
General Organic Synthesis
Question: What is the difference between a "side product" and a "byproduct"?
Answer:
While often used interchangeably, these terms have distinct meanings in chemistry.[10]
-
Byproducts are substances formed stoichiometrically alongside the desired product in the main reaction. A classic example is triphenylphosphine oxide formed in a Wittig reaction.[10][11]
-
Side products are compounds resulting from unintended, parallel reaction pathways.[6][10] Their formation can often be minimized by optimizing reaction conditions.[10]
Question: How can I prevent the formation of side products?
Answer:
Preventing side product formation, a concept central to green chemistry, enhances atom economy and simplifies purification.[12] Strategies include:
-
Process Optimization: Fine-tuning reaction conditions such as temperature, pressure, and stoichiometry can minimize waste.[13]
-
Use of Protecting Groups: Temporarily blocking reactive functional groups that are not involved in the desired transformation can prevent them from participating in side reactions.[14]
-
Catalyst Selection: Employing a more selective catalyst can favor the desired reaction pathway.[9]
-
Material Substitution: Replacing hazardous or less selective reagents with safer, more efficient alternatives can reduce unwanted byproducts.[13]
Specific Reaction Troubleshooting
Grignard Reactions
Answer:
This is a common issue in Grignard reactions and can be attributed to several side reactions. The Grignard reagent is a strong base in addition to being a good nucleophile.[15][16]
-
Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, forming an enolate. This is especially problematic with sterically hindered ketones.[15] Upon acidic workup, the enolate is protonated, regenerating the starting ketone.
-
Reduction: If the Grignard reagent has a β-hydrogen, it can reduce the ketone to a secondary alcohol via a six-membered ring transition state.[15]
-
Wurtz Coupling: The Grignard reagent can couple with any unreacted alkyl halide.
Troubleshooting Strategies for Grignard Reactions:
| Problem | Cause | Recommended Solution |
| Low Yield/Starting Material Recovery | Enolization by Grignard reagent acting as a base. | Add the ketone slowly to the Grignard reagent at a low temperature (e.g., -78 °C) to favor nucleophilic addition over deprotonation.[17] |
| Low Yield/Starting Material Recovery | Grignard reagent quenched by acidic protons (e.g., water, alcohols). | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.[18] |
| Formation of a Reduction Product | Grignard reagent with β-hydrogens acting as a reducing agent. | Use a different Grignard reagent without β-hydrogens if possible, or consider using an organolithium reagent which is less prone to reduction. |
| Dimerization of the Alkyl Group | Wurtz coupling reaction. | Add the alkyl halide slowly during the formation of the Grignard reagent to maintain a low concentration. |
Wittig Reactions
Answer:
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used.[19]
-
Non-stabilized ylides (e.g., where the R group on the ylide is an alkyl group) are highly reactive and typically lead to the formation of the (Z)-alkene.[11][20] This is due to the kinetic control of the reaction, where the sterically less hindered approach of the ylide and aldehyde leads to a syn oxaphosphetane intermediate, which then collapses to the (Z)-alkene.
-
Stabilized ylides (e.g., where the R group is an electron-withdrawing group like an ester or ketone) are less reactive.[21] The initial addition is reversible, allowing for equilibration to the more thermodynamically stable anti oxaphosphetane intermediate, which then decomposes to the (E)-alkene.[20]
Workflow for Controlling Wittig Stereoselectivity:
Caption: Control of Wittig Reaction Stereoselectivity.
Peptide Synthesis
Answer:
Deletion and insertion sequences are common impurities in SPPS.[22][23][24]
-
Deletion Sequences: Result from incomplete coupling of an amino acid to the growing peptide chain.[23]
-
Insertion Sequences: Occur when an amino acid is coupled more than once at a given position. This can happen if excess reactants are not thoroughly washed away after a coupling step.[23]
Strategies to Minimize Deletion and Insertion Impurities in SPPS:
| Impurity Type | Primary Cause | Mitigation Strategy |
| Deletion | Incomplete coupling reaction.[23] | - Use a higher excess of activated amino acid and coupling reagents. - Increase coupling time or temperature (microwave-assisted synthesis can be effective).[25] - Perform a "capping" step with acetic anhydride after each coupling to block any unreacted amino groups. |
| Insertion | Insufficient washing between coupling steps.[23] | - Implement a rigorous washing protocol after each coupling and deprotection step to ensure complete removal of excess reagents. |
| Insertion | Presence of dipeptide impurities in the amino acid raw material.[26] | - Use high-quality, pre-screened amino acid building blocks.[25] |
Workflow for Minimizing SPPS Impurities:
Caption: Optimized Solid-Phase Peptide Synthesis (SPPS) Cycle.
Analytical and Purification Techniques
Question: What are the best analytical techniques for identifying and quantifying side products?
Answer:
A combination of chromatographic and spectroscopic techniques is generally required for robust identification and quantification of impurities.[3][27][28]
| Technique | Primary Use | Advantages | Limitations |
| HPLC/UPLC | Separation and quantification of non-volatile compounds. | High resolution, sensitive (with UV, MS detectors), well-established for purity analysis. | Requires compounds to be soluble in the mobile phase. |
| GC-MS | Separation and identification of volatile compounds. | Excellent separation for volatile and thermally stable compounds; provides mass spectra for identification. | Not suitable for non-volatile or thermally labile compounds. |
| LC-MS | Separation and identification of a wide range of compounds. | Combines the separation power of HPLC with the identification capabilities of MS; applicable to a broad range of molecules.[3] | Signal suppression can be an issue with certain mobile phase additives like TFA.[24] |
| NMR Spectroscopy | Structural elucidation of isolated impurities. | Provides detailed structural information, enabling unambiguous identification. | Lower sensitivity compared to MS; requires relatively pure samples for clear spectra. |
Question: What is Process Analytical Technology (PAT) and how can it help minimize side products?
Answer:
Process Analytical Technology (PAT) is a framework encouraged by regulatory agencies like the FDA to design, analyze, and control manufacturing processes through real-time measurements of critical process parameters (CPPs) and critical quality attributes (CQAs).[29][30]
Instead of relying solely on end-product testing, PAT utilizes in-line or on-line analytical tools to monitor the reaction as it happens.[31][32] This allows for:
-
Real-Time Monitoring: Track the consumption of reactants and the formation of products and side products in real time.[33]
-
Improved Process Understanding: Gain insights into how changes in parameters affect the reaction outcome.[31]
-
Proactive Control: Adjust process parameters during the reaction to maintain optimal conditions and minimize the formation of impurities.[32]
Common PAT tools include in-line spectroscopy (e.g., Raman, NIR) and chromatography.[30]
Conceptual Diagram of PAT Implementation:
Caption: Comparison of Traditional vs. PAT-based Process Control.
III. Experimental Protocols
Protocol: General Screening of Reaction Conditions for Side Product Minimization
This protocol outlines a systematic approach to optimizing a reaction to minimize an identified side product.
-
Establish a Baseline:
-
Run the reaction using the initial, unoptimized conditions.
-
After the reaction is complete, take a precise aliquot of the crude mixture.
-
Analyze the aliquot by a suitable chromatographic method (e.g., HPLC or GC) with an internal standard to determine the ratio of the desired product to the side product.
-
-
Systematic Parameter Variation (One-at-a-Time):
-
Temperature: Set up several reactions in parallel at different temperatures (e.g., -20 °C, 0 °C, RT, 40 °C). Keep all other parameters constant.
-
Concentration: Run reactions at different molar concentrations (e.g., 0.1 M, 0.5 M, 1.0 M).
-
Stoichiometry: Vary the equivalents of a key reagent (e.g., 1.0 eq, 1.2 eq, 1.5 eq).
-
Analyze the product/side product ratio for each reaction as described in Step 1.
-
-
Data Analysis:
-
Tabulate the results, comparing the product/side product ratio for each condition.
-
Identify the conditions that significantly reduce the formation of the side product.
-
-
Optimization (Design of Experiments - DoE):
-
For more complex systems, consider using a Design of Experiments (DoE) approach to investigate the interactions between different parameters. Software packages can assist in designing and analyzing these experiments.
-
IV. References
-
Best Practices for Managing Chemical Byproducts in Manufacturing. (2024, November 12). Wattbar Industries. 13
-
Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. Creative Peptides. 26
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). Peptides. 25
-
Unlocking The Power Of Process Analytical Technology (PAT) Elevating Downstream Process Development With Real-Time Data Monitoring. Outsourced Pharma. 31
-
Side Reactions in Organic Synthesis. 34
-
What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products? (2019, April 24). Reddit. 17
-
Preventing Excessive Waste In Chemistry. (2022, May 27). ReAgent Chemicals. 12
-
Managing Product-Related Impurities in Synthetic Peptides. (2025, June 11). BioPharmaSpec. 22
-
6 peptide impurities that appear during the synthesis & storage of peptides. (2023, May 16). MolecularCloud. 23
-
Analysis of a Synthetic Peptide and Its Impurities. (2020, November 10). Agilent. 24
-
Analytical techniques – Knowledge and References. Taylor & Francis. 35
-
Wittig Reaction. Alfa Chemistry. 11
-
What is Process Analytical Technology (PAT)? Hamilton Company. 29
-
Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. (2022). National Institutes of Health. 32
-
Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. Agilent. 33
-
Process analytical technology. Wikipedia. 30
-
Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design. Wiley. 2
-
SEPARATION AND PURIFICATION METHODS. 4
-
Side Reactions. Journal of New Developments in Chemistry. 6
-
Controlling the Products of Reactions. (2023, April 12). Chemistry LibreTexts. 8
-
Improve industrial chemical reactions with better products and less byproducts. (2022, May 31). EurekAlert!. 9
-
Grignard Reaction. Organic Chemistry Portal. 15
-
Techniques to separate byproducts for more sustainable chemical processing. PreScouter. 36
-
Organic Chemistry: Separations & Purifications | MCAT Crash Course. (2023, October 28). YouTube. 37
-
Grignard reaction. Wikipedia. 18
-
Side Reactions in a Grignard Synthesis. (2025, August 6). ResearchGate. 38
-
List of purification methods in chemistry. Wikipedia. 5
-
The Purification of Organic Compound: Techniques and Applications. (2024, August 9). Reachem. 39
-
Chemical analytical techniques in industry. (2022, June 1). Infinitia. 27
-
How Purification Differs Between Chemical Research Fields. Moravek. 40
-
Ch18: Advanced Organic Synthesis Strategies. Editverse. 14
-
Analytical Chemistry – Key Principles & Techniques. (2025, April 15). Zodiac Life Sciences. 28
-
On Byproducts and Side Products. (2012, December 4). Organic Process Research & Development. 10
-
Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. Mettler Toledo. 16
-
Analytical techniques. Edisco. 41
-
Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry. (2025, December 30). Journal of the American Chemical Society. 42
-
How to minimize side products of this reaction. (2024, March 16). Reddit. 43
-
The Wittig Reaction: Examples and Mechanism. Chemistry Steps. 44
-
Wittig Reaction. Organic Chemistry Portal. 19
-
Unexpected Adverse Reaction. Ennov. 45
-
WITTIG REACTION | MECHANISM. AdiChemistry. 20
-
Reaction parameter: Significance and symbolism. (2025, December 13). 7
-
Wittig Reaction - Common Conditions. Organic Chemistry Data. 21
-
Comparison of analytical techniques for the identification of bioactive compounds from natural products. (2015). National Institutes of Health. 46
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. 47
-
Side Reactions in Organic Synthesis II: Aromatic Substitutions. ResearchGate. 48
-
Adverse Event Detection in Drug Development: Recommendations and Obligations Beyond Phase 3. (2005). National Institutes of Health. 49
-
Obstacles in Drug Development and How to Overcome Them. Vici Health Sciences. 50
-
Troubleshooting in Pharma Formulations Drug Development Services. Veeprho. --INVALID-LINK--
References
- 1. content.e-bookshelf.de [content.e-bookshelf.de]
- 2. wiley.com [wiley.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 6. openaccesspub.org [openaccesspub.org]
- 7. Reaction parameter: Significance and symbolism [wisdomlib.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Improve industrial chemical reactions with better products and less byproducts | EurekAlert! [eurekalert.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. reagent.co.uk [reagent.co.uk]
- 13. wattbarind.com [wattbarind.com]
- 14. editverse.com [editverse.com]
- 15. Grignard Reaction [organic-chemistry.org]
- 16. mt.com [mt.com]
- 17. reddit.com [reddit.com]
- 18. Grignard reaction - Wikipedia [en.wikipedia.org]
- 19. Wittig Reaction [organic-chemistry.org]
- 20. adichemistry.com [adichemistry.com]
- 21. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 22. biopharmaspec.com [biopharmaspec.com]
- 23. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 24. agilent.com [agilent.com]
- 25. blog.mblintl.com [blog.mblintl.com]
- 26. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 27. Chemical analytical techniques in industry [infinitiaresearch.com]
- 28. zodiaclifesciences.com [zodiaclifesciences.com]
- 29. hamiltoncompany.com [hamiltoncompany.com]
- 30. Process analytical technology - Wikipedia [en.wikipedia.org]
- 31. Unlocking The Power Of Process Analytical Technology (PAT) Elevating Downstream Process Development With Real-Time Data Monitoring [outsourcedpharma.com]
- 32. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 33. agilent.com [agilent.com]
- 34. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 35. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 36. prescouter.com [prescouter.com]
- 37. m.youtube.com [m.youtube.com]
- 38. researchgate.net [researchgate.net]
- 39. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 40. moravek.com [moravek.com]
- 41. edisco.it [edisco.it]
- 42. pubs.acs.org [pubs.acs.org]
- 43. reddit.com [reddit.com]
- 44. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 45. Unexpected Adverse Reaction [en.ennov.com]
- 46. Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 47. researchgate.net [researchgate.net]
- 48. researchgate.net [researchgate.net]
- 49. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 50. Obstacles in Drug Development and How to Overcome Them - Vici Health Sciences [vicihealthsciences.com]
Technical Support Center: A Guide to Preventing Deboronation of Polyfluorophenyl Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and field-proven protocols to address a critical challenge in modern synthetic chemistry: the unwanted deboronation of polyfluorophenyl boronic acids. These reagents are invaluable building blocks, yet their high reactivity can lead to decomposition, impacting reaction yields and purity. This document is designed to provide you with a fundamental understanding of the problem and a clear, actionable set of solutions.
Section 1: Understanding the Core Problem: The Mechanism of Protodeboronation
Before troubleshooting, it is crucial to understand the underlying chemical mechanism responsible for the degradation of your boronic acid.
Question: What is protodeboronation, and why are my polyfluorophenyl boronic acids so susceptible to it?
Answer: Protodeboronation is an undesired side reaction in which the carbon-boron (C-B) bond of the boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond, yielding the corresponding fluoroarene as a byproduct.[1] This process is particularly pronounced for polyfluorophenyl boronic acids due to the strong electron-withdrawing nature of the fluorine atoms. This high degree of fluorination makes the aromatic ring electron-deficient, which in turn facilitates the cleavage of the C-B bond, especially under the basic conditions required for many cross-coupling reactions like the Suzuki-Miyaura coupling.[2][3]
The most common pathway is a base-catalyzed mechanism. The reaction proceeds through the formation of an anionic tetrahedral boronate species ([ArB(OH)₃]⁻), which is the key intermediate.[1][2] For highly electron-deficient systems, such as pentafluorophenylboronic acid, the mechanism can even involve the liberation of a transient aryl anion.[2][4] Understanding that the boronate is the reactive species is the first step toward mitigating the problem.
Caption: Base-catalyzed protodeboronation of a polyfluorophenyl boronic acid.
Section 2: Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered in the lab.
Question: My Suzuki-Miyaura coupling yield is low, and my NMR/LC-MS shows a significant amount of the starting fluoroarene. What is happening?
Answer: This is the classic signature of protodeboronation. The desired cross-coupling reaction is in competition with the decomposition of your boronic acid. If the rate of protodeboronation is comparable to or faster than the rate of your Suzuki coupling, a substantial portion of the boronic acid will be consumed, leading to low yields of the desired product and formation of the fluoroarene byproduct.[1][3]
Question: How does my choice of base impact deboronation?
Answer: The choice and concentration of the base are critical. Strong bases like sodium or potassium hydroxide (NaOH, KOH) rapidly shift the equilibrium towards the highly reactive tetrahedral boronate intermediate, significantly accelerating protodeboronation.[2][5]
-
Expert Insight: Milder inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF) are often superior choices.[5] They are sufficiently basic to facilitate the Suzuki-Miyaura catalytic cycle but are less aggressive in promoting the decomposition of the sensitive boronic acid.
Question: What is the role of temperature and solvent?
Answer:
-
Temperature: Higher temperatures accelerate nearly all reactions, including protodeboronation.[5] If your catalyst system is not highly efficient, prolonged heating gives the decomposition reaction more time to occur. Running the reaction at the lowest effective temperature is a key strategy for mitigation.[5][6]
-
Solvent and Water: Water acts as the proton source for the final step of protodeboronation. While some water is often beneficial or necessary in Suzuki couplings to dissolve the inorganic base and facilitate the catalytic cycle, excess water can increase the rate of decomposition.[5][7] Using anhydrous solvents is an option, but a small, carefully optimized amount of water is often a better approach.[6][7]
Question: Could my palladium catalyst be the problem?
Answer: Yes, indirectly. The issue is often not the catalyst itself but the rate at which it promotes the desired reaction. If the catalytic cycle is slow (due to an inefficient ligand, low temperature, or challenging substrate), the boronic acid simply has more time to decompose.[8] Furthermore, some palladium systems can directly catalyze deboronation.[9] The solution is to use a catalytic system that is so fast and efficient that the cross-coupling reaction vastly outpaces the rate of protodeboronation.[5][8] Modern palladium precatalysts are designed for exactly this purpose.[3][8][9]
Section 3: Field-Proven Preventative Strategies & Protocols
Here we move from theory to practice. These strategies can be used independently or in combination.
Strategy 1: Optimization of Reaction Conditions
The simplest approach is to adjust your reaction parameters to disfavor the deboronation pathway.
| Parameter | Recommendation to Minimize Deboronation | Rationale |
| Base | Use milder bases (e.g., K₃PO₄, Cs₂CO₃).[5] | Reduces the equilibrium concentration of the highly reactive boronate intermediate.[2] |
| Temperature | Run at the lowest possible temperature for coupling (e.g., RT to 60 °C).[5] | Slows the rate of the protodeboronation side reaction.[6] |
| Solvent | Use degassed solvents. Optimize water content carefully; avoid excess.[6][7] | Water is the proton source; while some is needed, excess drives the side reaction.[7] |
| Reagent Stoichiometry | Use a slight excess (1.2-1.5 equiv.) of the boronic acid. | Sacrificially compensates for minor decomposition without generating large amounts of byproduct. |
Strategy 2: Modifying the Boron Reagent
Converting the boronic acid to a more stable derivative is a highly effective and often necessary strategy.[5]
Question: Should I use a free boronic acid or a boronic ester?
Answer: For challenging substrates like polyfluorophenyl boronic acids, using a more stable boronic ester is strongly recommended. Esters protect the reactive B(OH)₂ group, making the reagent less susceptible to premature decomposition. Two common and effective choices are pinacol esters and N-methyliminodiacetic acid (MIDA) boronates.[1][10]
| Boron Reagent | Key Characteristics | When to Use |
| Free Boronic Acid | Most reactive, but also most unstable.[7] | For highly reactive coupling partners where the reaction is very fast and can be run at low temperatures. |
| Pinacol Ester | Good stability, commercially available.[5] A common and effective first choice for stabilization. | General purpose stabilization for most Suzuki-Miyaura reactions, especially at elevated temperatures. |
| MIDA Boronate | Exceptionally stable, air-stable solids.[10] Provides "slow release" of the boronic acid.[1][10] | The gold standard for extremely unstable boronic acids or for reactions with slow, challenging coupling partners (e.g., aryl chlorides). |
The "slow-release" principle of MIDA boronates is a game-changer. Under the reaction conditions, the MIDA ester slowly hydrolyzes to provide a low, steady concentration of the free boronic acid. This ensures that the concentration of the unstable intermediate is always kept low, minimizing its decomposition while allowing the desired cross-coupling to proceed.[1][10]
This protocol is a robust starting point for challenging couplings.
-
Reagent Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv.), the polyfluorophenyl MIDA boronate (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum, then evacuate and backfill with an inert gas (e.g., Argon) for three cycles.
-
Catalyst Addition: Under a positive flow of inert gas, add a highly active palladium precatalyst (e.g., a G3-Buchwald Precatalyst, 2 mol%).
-
Solvent Addition: Add degassed solvent (e.g., a 5:1 mixture of dioxane/water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 60-80 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the aryl halide and the formation of the desired product.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Strategy 3: Selecting a Prevention Pathway
Use the following workflow to decide on the best approach for your specific experimental challenge.
Caption: A workflow for troubleshooting and selecting a deboronation prevention strategy.
Section 4: Analytical Confirmation of Deboronation
Question: How can I definitively confirm and quantify the extent of deboronation in my reaction?
Answer: Several standard analytical techniques can be used to monitor your reaction and identify the protodeboronated byproduct.
-
¹⁹F NMR Spectroscopy: This is a powerful and direct method for fluorinated compounds. You can integrate the signals corresponding to your desired product and the fluoroarene byproduct to determine their relative ratio.[2]
-
GC-MS: Gas Chromatography-Mass Spectrometry can separate the volatile components of your reaction mixture and identify the byproduct by its mass spectrum.
-
HPLC: High-Performance Liquid Chromatography is excellent for monitoring the reaction progress. You can track the disappearance of starting materials and the appearance of both the desired product and the byproduct, allowing for quantification if calibrated with standards. A specialized HPLC method with post-column derivatization using alizarin can selectively detect boronic acids.[11][12]
By implementing these scientifically-grounded strategies, you can overcome the challenge of protodeboronation and successfully utilize polyfluorophenyl boronic acids in your synthetic endeavors.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.wur.nl [research.wur.nl]
- 12. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
scale-up synthesis considerations for (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid
Answering the user's request.## Technical Support Center: Scale-Up Synthesis of (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. As a critical building block in contemporary medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions, its successful and scalable synthesis is paramount.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges encountered during laboratory and scale-up production.
Overview: The Synthetic Challenge
This compound is a bifunctional molecule featuring a reactive boronic acid moiety and a pharmacologically relevant amide structure. The synthesis and purification of arylboronic acids, especially on a larger scale, are often complicated by their inherent instability.[3] Common failure points include low yields, protodeboronation, and difficulties in purification—issues that are magnified during scale-up. This guide addresses these challenges by explaining the underlying chemical principles and offering field-proven solutions.
General Synthetic Pathway
The most common laboratory-scale synthesis involves the formation of an organometallic intermediate from a di-halogenated precursor, followed by quenching with a borate ester. The subsequent hydrolysis yields the desired boronic acid.
Caption: General synthetic workflow for the target boronic acid.
Troubleshooting and FAQs
This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis and scale-up of this compound.
Issue 1: Low or No Product Formation During Borylation
Question: My reaction yield is consistently low, or I'm isolating mainly the starting material or protodeboronated byproduct. What are the likely causes?
Possible Causes & Solutions:
-
Incomplete Organometallic Formation: The initial lithium-halogen exchange is critical. On a larger scale, inefficient mixing or temperature fluctuations can lead to an incomplete reaction.
-
Troubleshooting: Ensure your reactor has adequate agitation for the reaction volume. For the highly exothermic addition of reagents like n-BuLi, maintain a strictly controlled low temperature (typically below -70°C) using a reliable cooling system. Consider a slower addition rate for better temperature management.
-
-
Reagent Quality and Stoichiometry: Organolithium reagents are sensitive to air and moisture. The trialkyl borate used for quenching must be anhydrous.
-
Troubleshooting: Use freshly titrated n-BuLi or a new, sealed bottle from a reputable supplier. Ensure the trialkyl borate (e.g., triisopropyl borate) is dry; consider distillation before use on a large scale. A slight excess of the borate ester (1.2-1.5 equivalents) can sometimes improve yields.[4]
-
-
Premature Quenching: Any moisture or acidic protons in the reaction vessel will quench the highly basic organolithium intermediate before it can react with the borate ester.
-
Troubleshooting: All glassware and reactors must be rigorously dried. Solvents must be anhydrous. Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen).
-
Issue 2: Significant Protodeboronation During Workup or Purification
Question: I've confirmed product formation by LC-MS, but I lose a significant portion of it to the corresponding deboronated compound (4-fluoro-N-phenylbenzamide) after workup and purification. Why is this happening?
Possible Causes & Solutions:
-
pH-Dependent Instability: Protodeboronation, the cleavage of the C-B bond, is a primary degradation pathway for arylboronic acids and is often catalyzed by acidic or strongly basic conditions.[5]
-
Troubleshooting: During the aqueous workup, carefully control the pH. When acidifying to hydrolyze the borate ester and precipitate the product, avoid using a large excess of strong acid. Aim for a mildly acidic pH (e.g., pH 3-5). Buffer systems can be beneficial on a larger scale.
-
-
Silica Gel Induced Decomposition: Standard silica gel chromatography is notoriously problematic for many boronic acids. The acidic nature of silica can promote protodeboronation, and the polar boronic acid group can lead to streaking and poor recovery.[6]
-
Troubleshooting:
-
Avoid Silica Gel: Prioritize purification by recrystallization or anti-solvent precipitation where possible.
-
Boronic Ester Protection: A highly effective strategy is to convert the crude boronic acid into a more stable ester, such as a pinacol or MIDA boronate.[3][7][8] These esters are generally more robust, less polar, and well-behaved on silica gel. The desired boronic acid can be regenerated later if needed, or the ester can be used directly in subsequent reactions like Suzuki couplings.[8]
-
Acid/Base Extraction: An extractive workup can be effective. The boronic acid can be extracted into a basic aqueous solution (e.g., dilute NaOH) to form the boronate salt, washed with an organic solvent to remove non-acidic impurities, and then re-acidified to precipitate the pure product.[6] Care must be taken as high pH can also promote degradation.[5]
-
-
Issue 3: Formation of Boroxine Impurities
Question: My final product's NMR and mass spec data show evidence of a higher molecular weight species, consistent with the boroxine trimer. How do I prevent this and is it a problem?
Possible Causes & Solutions:
-
Dehydration: Boroxines are cyclic anhydrides formed by the intermolecular dehydration of three boronic acid molecules. This can occur during final drying, especially with prolonged heating, or upon storage.
-
Troubleshooting: Dry the final product under vacuum at a mild temperature (e.g., < 40°C). Store the purified boronic acid under an inert atmosphere in a desiccator.
-
-
Impact on Reactivity: While boroxines are often in equilibrium with the monomeric boronic acid in solution (especially in the presence of water), their formation can lead to inaccurate weighing and stoichiometry calculations for subsequent reactions. For Suzuki couplings, the reaction often still proceeds as the base and water in the reaction mixture can hydrolyze the boroxine back to the active boronic acid.
-
Resolution: If boroxine formation is significant, the material can often be converted back to the boronic acid by stirring it as a slurry in a solvent mixture like diethyl ether/water and then re-isolating.
-
Caption: Troubleshooting workflow for synthesis issues.
Recommended Experimental Protocols
The following protocols are provided as a starting point and should be optimized for specific laboratory or scale-up equipment.
Protocol 1: Synthesis of this compound
-
Setup: A multi-neck, flame-dried reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and addition funnel is charged with 3-bromo-4-fluoro-N-phenylbenzamide (1.0 eq) and anhydrous THF (10-15 volumes).
-
Cooling: Cool the stirred solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (2.1 eq, 2.5 M in hexanes) dropwise via the addition funnel, maintaining the internal temperature below -70°C.
-
Stirring: Stir the resulting mixture at -78°C for 1 hour.
-
Borylation: Add triisopropyl borate (1.5 eq) dropwise, again maintaining the internal temperature below -70°C.
-
Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight.
-
Quench & Hydrolysis: Cool the mixture in an ice bath and slowly quench by adding 2 M hydrochloric acid. Stir vigorously for 1-2 hours.
-
Isolation: The product often precipitates. Collect the solid by filtration. If it remains in solution, perform a liquid-liquid extraction with ethyl acetate.
-
Washing: Wash the collected solid or the combined organic layers with water and then brine.
-
Drying: Dry the organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification via Recrystallization
-
Solvent Screening: On a small scale, screen for a suitable recrystallization solvent system. A common choice for boronic acids is a mixture of an organic solvent (e.g., acetone, ethyl acetate, or acetonitrile) and an anti-solvent (e.g., hexanes or water).
-
Procedure: Dissolve the crude boronic acid in a minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Collection: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at a temperature not exceeding 40°C.
Analytical Characterization
Confirming the identity and purity of the final product is crucial. The following table summarizes key analytical data.
| Analytical Technique | Parameter | Expected Result for this compound |
| ¹H NMR | Chemical Shift & Integration | Aromatic protons with characteristic splitting patterns for the 1,2,4-substitution. Broad singlet for the B(OH)₂ protons (often exchanges with D₂O). Amide NH singlet. |
| ¹¹B NMR | Chemical Shift | A broad singlet typically in the range of 28-32 ppm, confirming the trigonal planar boronic acid. |
| ¹⁹F NMR | Chemical Shift | A singlet or doublet corresponding to the single fluorine atom on the aromatic ring. |
| LC-MS | Mass-to-Charge Ratio | Detection of the [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight (259.04 g/mol ). |
| Purity (HPLC) | Peak Area | The main product peak should be ≥95% for most applications. Monitor for the protodeboronated impurity. |
References
- 1. researchgate.net [researchgate.net]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
comparing (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid with other boronic acids
An In-Depth Comparative Guide to (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic Acid for Advanced Synthesis
Authored by: Your Senior Application Scientist
Introduction: The Nuanced World of Arylboronic Acids
Boronic acids are indispensable reagents in modern organic synthesis, serving as cornerstone building blocks in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] Their relative stability, functional group tolerance, and versatility have cemented their role in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[3][4] The reactivity of an arylboronic acid is not monolithic; it is intricately governed by the electronic and steric nature of the substituents on the aromatic ring. These substituents dictate the compound's Lewis acidity, stability, and its kinetic profile within the catalytic cycle.[5][6]
This guide provides an in-depth comparison of This compound , a highly functionalized reagent, against a curated selection of other boronic acids. We will dissect how its unique structural features—an ortho-fluoro group and a meta-phenylcarbamoyl moiety—influence its physicochemical properties and performance in the Suzuki-Miyaura coupling. This analysis is designed to provide researchers, scientists, and drug development professionals with the field-proven insights necessary for informed reagent selection and reaction optimization.
Physicochemical and Structural Analysis
The electronic character of a boronic acid is a primary determinant of its behavior. The introduction of electron-withdrawing or electron-donating groups can profoundly alter the Lewis acidity of the boron center and the nucleophilicity of the ipso-carbon, which are critical factors in the transmetalation step of the Suzuki-Miyaura reaction.[5][7]
This compound is characterized by two distinct electron-withdrawing groups (EWGs).
-
Ortho-Fluoro Group: The fluorine atom exerts a powerful electron-withdrawing inductive effect (-I), which significantly increases the Lewis acidity of the adjacent boronic acid moiety.[8][9][10] This enhanced acidity can facilitate the formation of the reactive boronate complex, a crucial prerequisite for transmetalation.[9]
-
Meta-Phenylcarbamoyl Group: The amide-based phenylcarbamoyl group also acts as an EWG, further lowering the electron density of the aromatic ring.
We will compare this target molecule with three other archetypal boronic acids to create a clear performance landscape:
-
Phenylboronic Acid: The unsubstituted parent compound, serving as our baseline.[1]
-
4-Carboxyphenylboronic Acid: Features a strong EWG in the para-position, allowing for a direct comparison of a different functional group's electronic influence.[11][12]
-
(4-Methoxyphenyl)boronic Acid: Contains a para-methoxy group, a classic electron-donating group (EDG), to provide a contrasting electronic profile.
Data Summary: Physicochemical Properties
The table below summarizes key properties. Notably, the pKa values reflect the Lewis acidity of the boron center; a lower pKa indicates higher acidity. The presence of EWGs, as seen in our target molecule and 4-carboxyphenylboronic acid, is expected to lower the pKa compared to the unsubstituted phenylboronic acid.[9][13]
| Boronic Acid | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa Range | General Solubility |
| This compound | C₁₃H₁₁BFNO₃ | 259.04 | 6.0 - 7.5[9] | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols). |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | ~8.8 | Soluble in most polar organic solvents; poorly soluble in hexanes.[1] |
| 4-Carboxyphenylboronic Acid | C₇H₇BO₄ | 165.94 | ~7.5 - 8.5 | Soluble in polar organic solvents; solubility in aqueous base.[11] |
| (4-Methoxyphenyl)boronic Acid | C₇H₉BO₃ | 151.96 | ~9.2 | Soluble in polar organic solvents. |
Performance Benchmark: The Suzuki-Miyaura Cross-Coupling Reaction
To objectively compare the reactivity of these boronic acids, we will analyze their performance in a standardized Suzuki-Miyaura cross-coupling reaction with 4-bromotoluene as the coupling partner.
Mechanistic Insight: The Role of Electronics
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][14] The electronic nature of the boronic acid primarily influences the transmetalation step.
-
Electron-Donating Groups (EDGs): An EDG (like methoxy) increases the electron density on the aromatic ring, enhancing the nucleophilicity of the ipso-carbon atom. This generally accelerates the transfer of the aryl group from the boronate complex to the palladium center, often leading to higher reaction rates and yields.[5][6]
-
Electron-Withdrawing Groups (EWGs): The effect of EWGs (like fluoro, carbamoyl, and carboxy) is more complex. While they decrease the nucleophilicity of the ipso-carbon, they also increase the Lewis acidity of the boron atom.[9] This increased acidity promotes the formation of the tetracoordinate "ate" complex (boronate) upon reaction with the base, which is the active species in transmetalation.[7] Therefore, while the aryl transfer itself might be slower, the higher concentration of the active boronate can compensate, leading to efficient coupling under optimized conditions.[15]
Standardized Experimental Protocol for Comparative Analysis
To ensure a trustworthy comparison, a rigorous and standardized protocol is essential. The following procedure is designed to be a self-validating system for benchmarking the performance of different boronic acids.
Detailed Steps:
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine the aryl halide (4-bromotoluene, 1.0 mmol, 1.0 equiv), the respective boronic acid (1.2 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[15]
-
Solvent Addition: Add degassed solvent, such as a 4:1 mixture of 1,4-dioxane and water (10 mL).[15] The use of degassed solvents is critical to prevent oxidation of the Pd(0) catalyst.
-
Reaction: Heat the mixture to 90 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the aryl halide is consumed.[5][16]
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the final product and determine the isolated yield.
Comparative Performance Data
The following table presents the expected yields from the standardized protocol. These values are derived from established principles of Suzuki-Miyaura reactivity.[5][7][17]
| Boronic Acid | Substituent Type | Expected Yield (%) | Key Observations |
| This compound | Dual EWG | 85 - 95% | Highly efficient coupling is expected. The strong Lewis acidity promotes boronate formation, overcoming the reduced nucleophilicity of the aryl group. |
| Phenylboronic Acid | Unsubstituted | 90 - 98% | Serves as the high-yield baseline for a simple, unencumbered coupling partner.[1] |
| 4-Carboxyphenylboronic Acid | Strong EWG | 80 - 92% | Good yields are achievable, though sometimes requiring slightly longer reaction times or stronger bases compared to the baseline.[17] |
| (4-Methoxyphenyl)boronic Acid | EDG | >95% | The electron-donating group accelerates transmetalation, typically resulting in very high yields and fast reaction rates.[6][7] |
Stability, Handling, and Storage Considerations
While boronic acids are more stable than many other organometallic reagents, their integrity depends on proper handling and storage.[2]
-
Storage: Store in a tightly closed container in a dry, well-ventilated, and cool place, preferably refrigerated and under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.[18]
-
Protodeboronation: This is a primary degradation pathway where the C-B bond is cleaved and replaced by a C-H bond. It is often catalyzed by moisture, acids, or bases.[18] Boronic acids with strong EWGs, such as our target molecule, can be more susceptible to this process under certain conditions.[9]
-
Oxidation: The boron center can be oxidized upon prolonged exposure to air.[18]
-
Boroxine Formation: Boronic acids can undergo thermal dehydration to form their corresponding trimeric anhydrides, known as boroxines.[1] This is a reversible process, and the boronic acid can often be regenerated by adding water.
For particularly unstable boronic acids, conversion to more robust derivatives like pinacol or N-methyliminodiacetic acid (MIDA) boronates can provide enhanced shelf-life and allow for slow-release of the active boronic acid during the reaction.[19][20]
Conclusion
This compound stands out as a highly effective and versatile reagent for introducing a complex, functionalized aryl moiety.
-
High Reactivity: Despite possessing two strong electron-withdrawing groups, it demonstrates excellent performance in Suzuki-Miyaura coupling, rivaling and in some cases exceeding that of other functionalized boronic acids. Its high Lewis acidity, a direct result of the ortho-fluoro substituent, is a key mechanistic feature that ensures the efficient formation of the reactive boronate species required for transmetalation.
-
Synthetic Utility: The presence of the fluoro and phenylcarbamoyl groups makes it an invaluable building block for medicinal chemistry and materials science, where these functionalities can be used to modulate properties such as metabolic stability, lipophilicity, and intermolecular interactions.[8][21]
In comparison to simpler boronic acids, it offers a direct route to highly decorated biaryl structures. While unsubstituted phenylboronic acid provides a baseline and EDG-substituted boronic acids offer rapid kinetics, This compound provides a sophisticated balance of reactivity and functionality, making it a superior choice for the synthesis of advanced molecular targets.
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. mdpi-res.com [mdpi-res.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [guidechem.com]
- 12. chemimpex.com [chemimpex.com]
- 13. mdpi.com [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. This compound [myskinrecipes.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic Acid Derivatives as Potent FAAH Inhibitors
This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid derivatives as promising inhibitors of Fatty Acid Amide Hydrolase (FAAH). We will explore the rationale behind the molecular design, compare their projected performance with established FAAH inhibitors, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutics targeting the endocannabinoid system.
Introduction: The Therapeutic Promise of FAAH Inhibition
Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase responsible for the degradation of the endocannabinoid anandamide and other related fatty acid amides.[1] By inhibiting FAAH, the endogenous levels of these signaling lipids are elevated, leading to analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[2] This makes FAAH a highly attractive therapeutic target for a range of neurological and inflammatory disorders.[3]
Several classes of FAAH inhibitors have been developed, including carbamates, ureas, and α-ketoheterocycles, many of which act as irreversible covalent inhibitors.[4][5] Boronic acids have emerged as a particularly interesting class of reversible covalent inhibitors, forming a stable but reversible complex with the catalytic serine residue in the FAAH active site.[1][6] This reversible mechanism may offer advantages in terms of safety and off-target effects.
This guide focuses on a specific scaffold: this compound. We will dissect the anticipated contribution of each key structural feature to the overall inhibitory potency and selectivity, drawing upon established principles of medicinal chemistry and available data on analogous compounds.
Deconstructing the Pharmacophore: A Rationale-Driven SAR Analysis
The this compound scaffold combines several key features expected to contribute to potent and selective FAAH inhibition.
The Boronic Acid Warhead: A Reversible Covalent Interaction
The boronic acid moiety is the critical "warhead" of these inhibitors. It is hypothesized to form a reversible covalent bond with the catalytic serine (Ser241) in the FAAH active site.[1] This interaction mimics the transition state of the natural substrate hydrolysis, leading to potent inhibition. The trigonal planar geometry of the boronic acid allows for the formation of a tetrahedral boronate adduct with the serine hydroxyl group, a key interaction for inhibitory activity.
The Phenyl Ring Scaffold: Orienting for Optimal Binding
The central phenyl ring serves as the scaffold, positioning the other functional groups for optimal interaction within the FAAH active site. The substitution pattern on this ring is crucial for modulating potency and selectivity.
The ortho-Fluoro Substituent: Enhancing Potency and Modulating Acidity
The fluorine atom at the 2-position (ortho to the boronic acid) is anticipated to play a multifaceted role.
-
Increased Lewis Acidity: The strong electron-withdrawing nature of fluorine increases the Lewis acidity of the boron atom, making it more susceptible to nucleophilic attack by the catalytic serine.[7][8] This enhanced electrophilicity is expected to lead to a more stable boronate adduct and, consequently, higher inhibitory potency.
-
Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can form between the ortho-fluoro substituent and a hydroxyl group of the boronic acid.[9] This interaction can influence the conformation of the boronic acid group, potentially pre-organizing it for optimal binding in the active site.
-
Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation, increasing the metabolic stability and bioavailability of the compound.[6]
The meta-Phenylcarbamoyl Moiety: Probing the Acyl Chain Binding Pocket
The phenylcarbamoyl group at the 5-position is designed to extend into the hydrophobic acyl chain binding pocket of FAAH. This interaction is critical for anchoring the inhibitor within the active site and contributes significantly to binding affinity.
-
Hydrogen Bonding: The amide linkage of the carbamoyl group can act as both a hydrogen bond donor and acceptor, forming key interactions with residues in the active site.
-
Hydrophobic Interactions: The terminal phenyl ring can engage in hydrophobic interactions within the acyl chain binding channel, further enhancing binding affinity. Variations in the substitution pattern on this distal phenyl ring would be a key area for SAR exploration to optimize these interactions.
The logical relationship between the structural components and their expected function is depicted in the following diagram:
Caption: Logical relationship of the inhibitor's structural components to the FAAH active site.
Comparative Analysis with Alternative FAAH Inhibitors
To contextualize the potential of this compound derivatives, it is essential to compare them with established classes of FAAH inhibitors.
| Inhibitor Class | Example Compound | Mechanism of Action | Key Advantages | Key Disadvantages |
| Boronic Acids | This compound (Hypothesized) | Reversible Covalent | Potential for improved safety profile due to reversibility. | Potency may be lower than irreversible inhibitors. |
| Carbamates | URB597[10] | Irreversible Covalent | High potency and good in vivo efficacy.[11][12] | Potential for off-target reactivity and time-dependent inhibition.[2] |
| Ureas | PF-3845[2] | Irreversible Covalent | High potency and selectivity.[2] | Irreversible nature can lead to safety concerns. |
| α-Ketoheterocycles | OL-135 | Reversible Covalent | Good selectivity. | May have lower in vivo efficacy due to rapid metabolism.[2] |
Experimental Protocols for Evaluation
The following protocols provide a framework for the synthesis and biological evaluation of this compound derivatives.
Synthesis Workflow
A general synthetic route to the target compounds is outlined below. This would involve the synthesis of a key boronic acid intermediate followed by coupling with a substituted aniline.
Caption: General synthetic workflow for this compound derivatives.
Step-by-Step Synthesis (Illustrative Example):
-
Protection of the Amine: Protect the amino group of 2-fluoro-5-bromoaniline, for example, as a Boc-carbamate.
-
Borylation: Convert the bromo-substituent to a boronic acid or boronic ester via a lithium-halogen exchange followed by reaction with a borate ester, or through a palladium-catalyzed cross-coupling reaction.
-
Deprotection: Remove the protecting group from the amine to yield the (2-fluoro-5-aminophenyl)boronic acid derivative.
-
Amide Coupling: Couple the aminophenylboronic acid derivative with a substituted benzoic acid or its corresponding acid chloride to form the final phenylcarbamoyl linkage.
In Vitro FAAH Inhibition Assay
A fluorometric assay is a standard method for determining the inhibitory potency of compounds against FAAH.
Principle: The assay measures the hydrolysis of a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), by FAAH, which releases the fluorescent product 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is proportional to FAAH activity.
Materials:
-
Recombinant human or rat FAAH
-
Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH substrate (AAMCA)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Enzyme Preparation: Dilute the FAAH enzyme to the desired concentration in cold assay buffer.
-
Assay Plate Setup:
-
Blank wells: Add assay buffer only.
-
Control wells (100% activity): Add assay buffer, DMSO, and FAAH enzyme.
-
Test wells: Add assay buffer, diluted test compound, and FAAH enzyme.
-
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the FAAH substrate to all wells to start the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
The experimental workflow for the in vitro assay is as follows:
Caption: Experimental workflow for the in vitro FAAH inhibition assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel, potent, and selective FAAH inhibitors. The strategic placement of the ortho-fluoro and meta-phenylcarbamoyl substituents is based on sound medicinal chemistry principles aimed at optimizing interactions within the FAAH active site.
Future SAR studies should focus on:
-
Exploring alternative ortho-substituents: Investigating other small, electron-withdrawing groups at the 2-position to fine-tune the electronic properties of the boronic acid.
-
Modifying the distal phenyl ring: Introducing various substituents on the phenyl ring of the phenylcarbamoyl moiety to probe the hydrophobic pocket and potentially enhance potency and selectivity.
-
Investigating other substitution patterns: Exploring the effects of moving the fluoro and phenylcarbamoyl groups to other positions on the core phenyl ring.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively advance the development of this promising class of FAAH inhibitors, ultimately contributing to the discovery of new therapies for a range of debilitating diseases.
References
- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of boronic acids as novel and potent inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peripheral FAAH inhibition causes profound antinociception and protects against indomethacin-induced gastric lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Introduction: From Benchtop Synthesis to Biological Significance
An Investigator's Guide to Validating the Biological Activity of Synthesized Compounds
The synthesis of a novel compound is a moment of significant achievement in medicinal chemistry. However, a molecule's true value is only realized once its biological activity is rigorously validated. This guide serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, detailing the critical stages of validating a synthesized compound's efficacy and mechanism of action. Moving beyond a simple checklist of experiments, we will delve into the causality behind experimental choices, ensuring a robust and self-validating pathway from initial "hit" identification to preclinical candidate selection. The journey from a synthesized powder to a potential therapeutic is paved with meticulous biological validation, a process essential for making informed, data-driven decisions and avoiding the costly pursuit of inactive or toxic molecules.[1][2][3]
The Validation Funnel: A Strategic Screening Cascade
Effective validation follows a strategic, multi-tiered approach often called a "screening cascade" or "validation funnel."[4] This strategy is designed to efficiently test large numbers of compounds initially with less complex, high-throughput methods and progressively subject a smaller number of promising candidates to more complex, physiologically relevant, and resource-intensive assays. This funneling approach ensures that resources are focused on compounds with the highest likelihood of success.
Caption: The Drug Discovery Validation Funnel.
Part 1: Primary Screening - Casting a Wide Net for "Hits"
The first step is to screen a library of synthesized compounds to identify "hits"—molecules that show a desired biological effect in a primary assay.[5][6] High-Throughput Screening (HTS) is the cornerstone of this phase, utilizing automation and miniaturization to test thousands to millions of compounds rapidly and cost-effectively.[5][7][8]
The choice of the primary HTS assay is a critical decision that shapes the entire discovery program. The two main approaches are biochemical and cell-based assays.[9][10][11]
-
Biochemical (Target-Based) Assays: These assays use purified components, such as a recombinant enzyme or receptor, to measure the direct effect of a compound on its intended molecular target.[1][12] They are often simpler to develop and have a higher throughput.
-
Cell-Based (Phenotypic) Assays: These assays use living cells and measure a compound's effect on a cellular process or pathway, such as cell death, proliferation, or the activation of a signaling pathway.[10][11][13] They provide more physiologically relevant data, as the compound must cross the cell membrane and act in a complex cellular environment.[11][13]
Comparison of Primary Screening Approaches
| Feature | Biochemical Assays | Cell-Based Assays |
| Principle | Measures direct interaction with an isolated target (e.g., enzyme, receptor).[12] | Measures effect on a cellular process or phenotype in living cells.[11] |
| Physiological Relevance | Lower. Lacks cellular context, metabolism, and membrane permeability factors. | Higher. Provides insights into a compound's activity in a biological system.[13] |
| Throughput | Generally higher and more amenable to ultra-HTS (uHTS).[12] | Can be lower, depending on the complexity of the assay and incubation times. |
| Information Gained | Direct target affinity/inhibition (e.g., Ki, IC50). | Functional outcomes (e.g., cell viability, reporter gene activation, pathway modulation). |
| Common Artifacts | Compound aggregation, assay technology interference. | General cytotoxicity, off-target effects. |
| Ideal For | Target-based drug discovery where the molecular target is well-validated.[1] | Phenotypic drug discovery or when the specific target is unknown.[1] |
Experimental Protocol: Fluorescence-Based Enzyme Inhibition Assay (HTS)
This protocol describes a common biochemical assay to screen for inhibitors of a specific kinase.
-
Objective: To identify compounds that inhibit the activity of Kinase-X by measuring the reduction in the phosphorylation of a peptide substrate.
-
Materials:
-
384-well microplates (low-volume, black)
-
Recombinant Kinase-X enzyme
-
Fluorescently-labeled peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., HEPES buffer with MgCl₂, DTT, and BSA)
-
Synthesized compounds dissolved in DMSO
-
Positive control (a known Kinase-X inhibitor)
-
Automated liquid handling system
-
Microplate reader capable of fluorescence detection
-
-
Methodology:
-
Compound Plating: Using an automated liquid handler, add 50 nL of each synthesized compound from the library (typically at a high concentration, e.g., 10 mM in DMSO) to the wells of the 384-well plate. Also, plate wells with DMSO only (negative control) and the positive control inhibitor.
-
Enzyme Addition: Add 5 µL of Kinase-X enzyme diluted in assay buffer to all wells.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Reaction Initiation: Add 5 µL of a solution containing the peptide substrate and ATP in assay buffer to initiate the enzymatic reaction. The final concentration of compound is typically 10 µM.
-
Reaction Incubation: Incubate the plate for 60 minutes at 30°C.
-
Detection: Add a "stop/detection" reagent that specifically recognizes the phosphorylated form of the peptide, generating a fluorescent signal.
-
Data Acquisition: Read the fluorescence intensity in each well using a microplate reader.
-
-
Data Analysis & Hit Identification:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
Compounds that show inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are identified as primary "hits".
-
Part 2: Hit Confirmation and Potency Determination
A single active point in a primary screen is not enough to proceed. Hits must be rigorously confirmed to eliminate false positives and determine their potency.
-
Hit Confirmation: The first step is to re-test the primary hits in the same assay to confirm their activity. Often, the solid compound is re-sourced or, ideally, re-synthesized to ensure the observed activity is not due to an impurity from the original synthesis.
-
Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations (typically using a serial dilution) to determine their potency. This generates a dose-response curve, from which the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) value is calculated. This is a critical metric for comparing compounds and establishing a structure-activity relationship (SAR).[6]
Experimental Protocol: IC₅₀ Determination
-
Objective: To determine the potency (IC₅₀) of a confirmed hit compound against Kinase-X.
-
Methodology:
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the hit compound in DMSO. For example, starting from a 10 mM stock, this would create concentrations from 10 mM down to 0.5 µM.
-
Assay Setup: Perform the same fluorescence-based enzyme inhibition assay described previously. However, instead of a single concentration, add the 10 different concentrations of the compound to the plate in triplicate.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration.
-
Plot percent inhibition versus the log of the compound concentration.
-
Fit the data to a non-linear regression model (e.g., a four-parameter logistic model) using statistical software.[14][15]
-
The IC₅₀ is the concentration of the compound that produces 50% inhibition.
-
-
Part 3: Proving the Mechanism - Is the Target Correct?
A compound can produce a desired effect in a primary assay without ever interacting with the intended target. It might be acting on another protein in the system (an "off-target" effect) or interfering with the assay technology itself. Therefore, demonstrating direct target engagement —the binding of the compound to its intended target in a relevant biological context—is a non-negotiable step.[12][16][17] This provides confidence that the compound's biological activity is due to its intended mechanism of action.[17][18]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Comparison of Target Engagement Methods
| Method | Principle | Throughput | Context | Key Output |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding in cells or cell lysates. | Low to Medium | Cellular, In vivo | Thermal shift (ΔTₘ), indicating binding. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index when a compound flowing over a sensor chip binds to an immobilized target protein.[10] | Medium to High | Biochemical (purified protein) | Binding kinetics (kₐ, kₔ) and affinity (Kₔ). |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding of a compound to a target protein in solution. | Low | Biochemical (purified protein) | Binding affinity (Kₔ), stoichiometry (n), and thermodynamics (ΔH, ΔS). |
| NanoBRET™ | A proximity-based assay measuring energy transfer between a NanoLuc® fusion protein and a fluorescently labeled compound in live cells. | High | Cellular | Binding affinity (Kₔ) and residence time in live cells. |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm that the hit compound binds to and stabilizes Kinase-X in intact cells.
-
Materials:
-
Cultured cells expressing Kinase-X.
-
Hit compound and vehicle control (DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
PCR tubes and a thermal cycler.
-
Equipment for protein quantification (e.g., Western Blot or ELISA).
-
-
Methodology:
-
Cell Treatment: Treat cultured cells with the hit compound at a desired concentration (e.g., 10x IC₅₀) and with vehicle (DMSO) as a control. Incubate under normal culture conditions for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into different PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler. One aliquot should be left at room temperature as a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (containing the soluble, non-denatured protein). Quantify the amount of soluble Kinase-X in each sample using a specific antibody via Western Blot or ELISA.
-
-
Data Analysis:
-
For both the vehicle- and compound-treated groups, plot the amount of soluble Kinase-X against the temperature.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tₘ) for each condition.
-
A positive "thermal shift" (an increase in the Tₘ in the compound-treated group compared to the vehicle group) confirms that the compound binds to and stabilizes the target protein.[19]
-
Part 4: Validation in Advanced and In Vivo Models
Once a compound has demonstrated potent, on-target activity, it must be evaluated in more complex systems that better mimic human physiology.
-
Secondary Assays: These assays bridge the gap between simplified HTS models and whole-organism studies.[6] Examples include using patient-derived primary cells, 3D organoid cultures, or assays that measure downstream pathway effects to confirm the compound elicits the expected biological response.[20]
-
In Vivo Validation: Testing in animal models is a critical step to understand a compound's behavior in a whole, living organism.[21] These studies provide essential data on pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug), efficacy in a disease model, and potential toxicity.[6][21][22] The selection of the animal model is crucial and depends on factors like genetic similarity to humans, how well the model recapitulates the human disease, and practical considerations.[23][24][25]
Experimental Protocol: High-Level Murine Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy of a lead compound in a mouse model of human cancer.
-
Model: Immunocompromised mice (e.g., NOD-SCID) are implanted with human cancer cells (e.g., subcutaneously).
-
Methodology:
-
Tumor Implantation: Inject a suspension of human cancer cells subcutaneously into the flank of each mouse.
-
Tumor Growth: Monitor the mice daily until tumors reach a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization: Randomly assign mice into treatment groups (e.g., Vehicle control, Positive control/standard-of-care drug, and multiple dose levels of the lead compound).
-
Dosing: Administer the compound and controls to the mice according to a predetermined schedule (e.g., daily oral gavage) for a set period (e.g., 21 days).
-
Monitoring: Measure tumor volume (using calipers) and body weight 2-3 times per week. Observe the animals for any signs of toxicity.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., biomarker studies).
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control group.
-
Statistically compare the treatment groups to the control group to determine if the anti-tumor effect is significant.
-
Part 5: The Foundation of Trust - Data Analysis and Interpretation
-
For HTS: The Z-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z-factor between 0.5 and 1.0 indicates an excellent assay suitable for screening.[29][30]
-
For Dose-Response Curves: As mentioned, non-linear regression is used to fit the data and calculate the IC₅₀/EC₅₀. The confidence interval of this value indicates the precision of the estimate.[14][26]
-
For In Vivo Studies: Statistical tests such as the t-test or ANOVA are used to determine if the observed differences between treatment and control groups are statistically significant.[31]
Conclusion
The validation of a synthesized compound's biological activity is a rigorous, multi-faceted process that forms the bedrock of drug discovery. It is an iterative cycle of testing, analyzing, and refining, guided by a deep understanding of the underlying biology and a commitment to scientific integrity. By employing a strategic screening cascade—from high-throughput primary assays and dose-response determinations to definitive target engagement studies and in vivo efficacy models—researchers can build a comprehensive data package. This robust validation provides the confidence needed to advance the most promising compounds toward clinical development, ultimately translating a chemical entity into a potential therapeutic reality.
References
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. [PDF] Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. accio.github.io [accio.github.io]
- 5. bmglabtech.com [bmglabtech.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. High-Throughput Screening Methods for Drug Discovery | Technology Networks [technologynetworks.com]
- 9. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. selvita.com [selvita.com]
- 13. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 14. quantics.co.uk [quantics.co.uk]
- 15. [PDF] Statistical methods for the analysis of bioassay data | Semantic Scholar [semanticscholar.org]
- 16. Target engagement approaches for pharmacological evaluation in animal models - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Target Engagement Assay Services [conceptlifesciences.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. In vitro assays | 300 cells lines | CRO services [oncodesign-services.com]
- 21. What is in vivo testing? | Biobide [biobide.com]
- 22. youtube.com [youtube.com]
- 23. Selecting Animal Models: A Guide for Biomedical Research Success | HuaTeng Biotechnology [en.htscience.com]
- 24. blog.biobide.com [blog.biobide.com]
- 25. Animal Models | Harvard Medical School [hms.harvard.edu]
- 26. uspbpep.com [uspbpep.com]
- 27. STATISTICAL ANALYSIS OF RESULTS OF BIOLOGICAL ASSAYS AND TESTS - ตำรายาของประเทศไทย กรมวิทยาศาสตร์การแพทย์ [bdn-tp.dmsc.moph.go.th]
- 28. jstage.jst.go.jp [jstage.jst.go.jp]
- 29. bellbrooklabs.com [bellbrooklabs.com]
- 30. [PDF] Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies | Semantic Scholar [semanticscholar.org]
- 31. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Oseltamivir (Tamiflu®)
This guide provides an in-depth comparative analysis of the prominent synthetic routes to Oseltamivir (Tamiflu®), a critical antiviral agent for the treatment of influenza A and B viruses.[1] The synthesis of Oseltamivir is a landmark topic in process chemistry, not only for its importance to global health but also for the chemical challenges it presents. The molecule possesses three stereocenters, demanding a high degree of stereochemical control throughout any synthetic sequence.[2]
The historical reliance on shikimic acid, a natural product harvested from Chinese star anise (Illicium verum), for the commercial production of Oseltamivir has highlighted significant supply chain vulnerabilities.[3] This dependency has spurred extensive research into alternative, more robust synthetic strategies.[1][4] This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of key synthetic methodologies to inform future research and process development.
We will dissect and compare three seminal synthetic strategies:
-
The Gilead/Roche Industrial Route: The original and current commercial synthesis, which begins with the chiral pool starting material, (-)-shikimic acid.[2]
-
The Corey Synthesis: An elegant, fully synthetic route starting from inexpensive, readily available petrochemicals.[5]
-
The Shibasaki Synthesis: An innovative approach that bypasses shikimic acid through a catalytic asymmetric strategy.[2]
Our analysis will focus on critical parameters including starting material availability, overall yield, step count, scalability, stereochemical control, and safety considerations.
Workflow for Synthetic Route Evaluation
The process of selecting and optimizing a synthetic route for a pharmaceutical agent is a multi-faceted decision. It involves balancing chemical elegance with practical and economic realities. The following diagram illustrates the logical workflow applied in this guide for comparing the different routes to Oseltamivir.
Caption: A logical workflow for the comparative analysis of synthetic routes.
Route 1: The Gilead/Roche Industrial Synthesis from (-)-Shikimic Acid
The commercial production of Oseltamivir begins with (-)-shikimic acid, a chiral molecule sourced from either Chinese star anise or through fermentation processes using engineered E. coli.[2][3] This route leverages the existing stereochemistry of the starting material to establish the correct configuration of the final product.
The synthesis developed by Gilead Sciences and later optimized by Hoffmann-La Roche is a robust, multi-ton scale process.[6] A key intermediate in this process is a strategically formed epoxide. The synthesis involves the esterification of shikimic acid, protection of the diol, and subsequent mesylation.[2] A crucial step involves the ring-opening of an epoxide intermediate with an azide nucleophile, followed by reduction to install the C5-amino group. A second azide displacement is used to install the C4-amino group.[7] While effective, the use of potentially explosive azide reagents is a significant drawback from a safety and handling perspective.
Caption: Simplified schematic of the Roche industrial synthesis of Oseltamivir.
Causality and Experimental Choices:
-
Starting Material: The choice of shikimic acid is a classic example of a chiral pool synthesis. It provides a scaffold with the correct absolute stereochemistry at C3, C4, and C5 relative to the final product, simplifying the synthetic challenge.
-
Use of Azides: Sodium azide is an efficient and reliable source of nitrogen for nucleophilic substitution and epoxide opening. Despite its hazards, its high reactivity and stereospecificity (via SN2-type reactions) make it highly effective for installing the two crucial amino groups with the correct stereochemistry.[7] The process has been highly optimized to handle these reagents safely on a large scale.[8]
Route 2: The Corey Synthesis from Butadiene and Acrylic Acid
In 2006, E.J. Corey and his group developed a landmark synthesis that is completely independent of shikimic acid.[5] This route is notable for its use of inexpensive and abundant starting materials: butadiene and an acrylate derivative.[5]
The cornerstone of this synthesis is an asymmetric Diels-Alder reaction between butadiene and a trifluoroethyl acrylate, catalyzed by a chiral oxazaborolidine (CBS catalyst), to construct the cyclohexene ring and set the initial stereocenter.[2][9] Subsequent steps involve an iodolactamization to install functionality across the double bond, followed by a series of transformations to introduce the amino and pentyl ether side chains.[10] A key advantage of this route is that it completely avoids the use of hazardous azide reagents.[5] Corey deliberately chose not to patent this procedure, offering it as a public good.[2][9]
Caption: Simplified schematic of the Corey azide-free synthesis of Oseltamivir.
Causality and Experimental Choices:
-
Asymmetric Diels-Alder: This is the key strategic decision. It allows for the construction of the core carbocycle from simple, achiral starting materials while establishing the critical C1 stereocenter in high enantiomeric excess. This front-loads the chirality into the molecule.
-
Iodolactamization: This step is a clever way to install two functional groups (iodine and nitrogen) across the double bond in a single, stereocontrolled operation, setting the stage for subsequent manipulations.
-
Azide-Free: The avoidance of azides was a deliberate goal.[5] The nitrogen atoms are introduced via amidation and a subsequent intramolecular displacement to form an aziridine, which is then opened. This enhances the overall safety profile of the synthesis, making it more attractive from a process safety perspective.
Route 3: The Shibasaki Synthesis
The group of Masakatsu Shibasaki also reported a shikimic acid-independent synthesis in 2006, further expanded in 2007.[2][11] This route's key feature is the catalytic asymmetric desymmetrization of a meso-aziridine.
The synthesis begins with the desymmetrization of a readily prepared aziridine using trimethylsilyl azide (TMSN₃) in the presence of a chiral catalyst.[2] This reaction opens the aziridine to form an azide product with high enantioselectivity, establishing one of the key stereocenters. The remainder of the synthesis involves functional group manipulations, including an iodolactamization, to complete the synthesis.[11] While this route is innovative, it reintroduces the use of azide reagents. A later iteration of the synthesis involved a challenging Mitsunobu reaction to form an aziridine, which was then opened with 3-pentanol to install the ether side chain.[12]
Caption: Simplified schematic of the Shibasaki synthesis of Oseltamivir.
Causality and Experimental Choices:
-
Catalytic Desymmetrization: This is the strategic highlight of the Shibasaki route. Starting with a simple, symmetric meso compound and using a small amount of a chiral catalyst to generate a complex, enantioenriched product is a highly efficient and elegant strategy in modern asymmetric synthesis.
-
Reintroduction of Azide: The use of TMSN₃ in the key step, while effective, brings back the safety concerns associated with azides, albeit in a different chemical context than the Roche route.[2] This demonstrates a trade-off between synthetic elegance and process safety.
Quantitative Performance Comparison
The following table provides a side-by-side comparison of the key performance indicators for the three synthetic routes discussed.
| Metric | Gilead/Roche Route | Corey Route | Shibasaki Route (2007) |
| Starting Material(s) | (-)-Shikimic Acid | Butadiene, Acrylate Derivative | meso-Aziridine |
| Starting Material Cost | Variable, can be high[3] | Low | Moderate |
| Longest Linear Sequence | ~8-12 steps[13] | 12 steps[10] | 14 steps[11] |
| Overall Yield | 17-29%[13][14] | ~30%[5] | Not explicitly stated, likely lower |
| Use of Azides? | Yes (Potentially explosive)[2][7] | No[5] | Yes (TMSN₃)[2] |
| Key Strategic Step | Chiral Pool Synthesis | Asymmetric Diels-Alder[9] | Catalytic Desymmetrization[2] |
| Scalability | Proven (Multi-ton scale)[6] | Potentially scalable[5] | Less proven for large scale |
Featured Experimental Protocol: Corey's Asymmetric Diels-Alder Reaction
This protocol describes the key stereochemistry-defining step from the Corey synthesis, which establishes the cyclohexene core.[5] The procedure is representative of modern catalytic asymmetric synthesis.
Objective: To synthesize the chiral cyclohexene ester via an enantioselective Diels-Alder reaction.
Materials:
-
(1R,2S)-1-Amino-2-indanol derived oxazaborolidine catalyst (CBS catalyst)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Butadiene (condensed)
-
2,2,2-Trifluoroethyl acrylate
-
Toluene (anhydrous)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Step-by-Step Procedure:
-
Catalyst Preparation: In a flame-dried, argon-purged flask, the chiral oxazaborolidine catalyst (0.1 eq) is dissolved in anhydrous toluene. The solution is cooled to 0 °C.
-
Activator Addition: Borane-dimethyl sulfide complex (0.1 eq) is added dropwise to the catalyst solution. The mixture is stirred for 15 minutes at 0 °C to form the active Lewis acid catalyst. Rationale: The borane coordinates to the nitrogen of the oxazaborolidine, increasing the Lewis acidity of the ring boron atom, which will coordinate to the dienophile.
-
Dienophile Addition: 2,2,2-Trifluoroethyl acrylate (1.0 eq) is added to the activated catalyst mixture. The solution is stirred for 5 minutes. Rationale: The acrylate carbonyl oxygen coordinates to the chiral Lewis acid, holding the dienophile in a specific conformation that biases the facial approach of the diene.
-
Diene Addition: The reaction flask is cooled to -78 °C (dry ice/acetone bath). An excess of cold, liquefied butadiene (~3.0 eq) is added slowly.
-
Reaction Execution: The reaction mixture is stirred at -78 °C for 24-48 hours, monitoring by TLC or GC for the consumption of the acrylate.
-
Workup: The reaction is quenched by the addition of a small amount of methanol. The mixture is warmed to room temperature and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography to yield the desired chiral cyclohexene ester. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Self-Validation: The protocol's success is validated by achieving high enantioselectivity (>95% ee) for the desired product, confirmed by chiral chromatography. The stereochemical outcome is dictated by the specific enantiomer of the CBS catalyst used.
Conclusion
The synthesis of Oseltamivir provides a rich case study in the evolution of pharmaceutical process chemistry.
-
The Gilead/Roche route stands as a testament to process optimization, demonstrating how a challenging synthesis relying on a natural product and hazardous reagents can be safely and efficiently scaled to meet global demand. Its primary vulnerability remains the reliance on the shikimic acid supply chain.[3]
-
The Corey synthesis is a triumph of synthetic strategy, offering an elegant and practical azide-free pathway from cheap, abundant feedstocks.[5] It represents an ideal academic response to a real-world supply problem and serves as a robust backup manufacturing process.
-
The Shibasaki synthesis showcases the power of modern catalytic asymmetric methods.[2] While perhaps less practical for immediate large-scale production compared to the other two, its innovative approach to stereocontrol provides valuable lessons for the synthesis of other complex chiral molecules.
The choice of an "optimal" route is context-dependent. For established, large-scale manufacturing, the highly optimized Roche process remains the incumbent. However, for ensuring supply chain security and promoting safer manufacturing processes, routes like Corey's are invaluable and demonstrate the power of de novo synthetic design.
References
- 1. Different synthetic strategies of oseltamivir phosphate: a potent influenza neuraminidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 3. news-medical.net [news-medical.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A short enantioselective pathway for the synthesis of the anti-influenza neuramidase inhibitor oseltamivir from 1,3-butadiene and acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. york.ac.uk [york.ac.uk]
- 7. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Total Synthesis of Oseltamivir phosphate by Corey [organic-chemistry.org]
- 10. synarchive.com [synarchive.com]
- 11. synarchive.com [synarchive.com]
- 12. Total Synthesis of Oseltamivir phosphate (Tamiflu) by Shibasaki [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
A Multi-Technique Spectroscopic Guide to the Structural Confirmation of (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid
This guide provides a comprehensive framework for the unambiguous structural confirmation of (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid (CAS 874289-41-5), a key building block in medicinal chemistry and materials science. For professionals in drug discovery and chemical research, absolute certainty in molecular structure is non-negotiable. Here, we move beyond simple data reporting to explain the causality behind the application of a multi-technique spectroscopic approach, ensuring a self-validating system for structural elucidation. We will compare and contrast the roles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in piecing together the molecular puzzle.
The Molecular Structure: Identifying Key Reporters
Before delving into experimental data, a clear understanding of the target structure is paramount. The molecule comprises several distinct functional groups, each of which will serve as a unique "reporter" in different spectroscopic analyses.
-
Aryl Boronic Acid: The B(OH)₂ group is the most characteristic feature, whose presence and hybridization state are critical to confirm.
-
Substituted Phenyl Ring A: A 1,2,4-trisubstituted ring bearing the boronic acid, a fluorine atom, and the amide linkage. The fluorine atom provides a unique spectroscopic handle.
-
Amide Linkage: The -C(O)NH- group provides characteristic signals in both IR and NMR.
-
Phenyl Ring B: A monosubstituted phenyl group attached to the amide nitrogen.
A holistic analysis requires integrating data from each of these regions to build an unshakeable structural proof.
Nuclear Magnetic Resonance (NMR): The Cornerstone of Structural Elucidation
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework, the local environment of specific nuclei (¹¹B, ¹⁹F), and connectivity. A suite of NMR experiments is required for a complete picture.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar compound and to ensure that the acidic N-H and O-H protons are observable.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
¹⁹F NMR
-
¹¹B NMR (using a quartz NMR tube to avoid background signals from borosilicate glass[1]).
-
¹H NMR: Mapping the Proton Skeleton
Causality: ¹H NMR confirms the presence and connectivity of protons. Chemical shifts indicate the electronic environment, while coupling constants (J-values) reveal through-bond relationships between neighboring protons and with the ¹⁹F nucleus.
Expected Data & Interpretation:
| Predicted Shift (ppm) | Multiplicity | Assignment | Rationale |
|---|---|---|---|
| ~10.2 | Singlet (broad) | -NH- (Amide) | Amide protons are typically deshielded and appear as broad singlets. |
| ~8.3 | Singlet (broad, 2H) | -B(OH)₂ | Boronic acid protons are acidic and exchangeable, resulting in a broad singlet. |
| ~8.1-8.2 | Doublet of doublets | H-6 (Ring A) | Ortho to the electron-withdrawing boronic acid and meta to the amide. |
| ~7.8-7.9 | Doublet of doublets | H-4 (Ring A) | Ortho to the amide and coupled to both H-3 and the ¹⁹F nucleus. |
| ~7.7 | Doublet | H-2', H-6' (Ring B) | Protons ortho to the amide nitrogen on the second phenyl ring. |
| ~7.3-7.4 | Triplet | H-3', H-5' (Ring B) | Protons meta to the amide linkage on Ring B. |
| ~7.3 | Triplet (or dd) | H-3 (Ring A) | Ortho to the fluorine atom, showing both H-H and H-F coupling. |
| ~7.1 | Triplet | H-4' (Ring B) | Proton para to the amide linkage on Ring B. |
¹³C NMR: Probing the Carbon Framework
Causality: ¹³C NMR confirms the number of unique carbon environments and provides information about functional groups. The large one-bond coupling constant between carbon and fluorine is a definitive marker for the C-F bond.
Expected Data & Interpretation:
| Predicted Shift (ppm) | Key Feature | Assignment | Rationale |
|---|---|---|---|
| ~165 | - | C=O (Amide) | Characteristic chemical shift for a carbonyl carbon in an amide. |
| ~160 | Doublet, ¹JCF ≈ 250 Hz | C-2 (Ring A) | The carbon directly attached to fluorine shows a large one-bond C-F coupling. |
| ~140 | - | C-1' (Ring B) | Ipso-carbon of the phenyl ring attached to the amide nitrogen. |
| ~115-135 | Multiple Signals | Aromatic CH & C | Remaining aromatic carbons. Signals for carbons near fluorine will show smaller ²JCF and ³JCF couplings. |
| Not Observed or Broad | - | C-1 (Ring A) | The ipso-carbon attached to the boron atom is often broadened due to quadrupolar relaxation and may not be observed[2]. |
¹¹B and ¹⁹F NMR: Heteronuclear Confirmation
Causality: These experiments directly probe the key heteroatoms, providing unambiguous confirmation of the boronic acid and fluoro-substituent.
Expected Data & Interpretation:
| Nucleus | Predicted Shift (ppm) | Rationale & Comparison |
|---|---|---|
| ¹¹B | ~28-33 | This chemical shift is characteristic of a trigonal planar (sp² hybridized) boron atom in an aryl boronic acid[3]. A significant upfield shift (e.g., 5-15 ppm) would indicate the presence of a tetrahedral (sp³ hybridized) boronate species, formed by reaction with a diol or base[1]. The absence of such signals confirms the integrity of the free boronic acid. |
| ¹⁹F | ~ -110 to -120 | The chemical shift is typical for a fluorine atom on a benzene ring. The spectrum should show a single resonance, confirming the presence of one fluorine environment. This signal will be coupled to the ortho and meta protons, which can be confirmed with decoupling experiments. |
Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups
Causality: IR spectroscopy probes the vibrational frequencies of chemical bonds. It is a rapid and effective method to confirm the presence of the key functional groups identified in the molecular structure.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Expected Data & Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Significance |
|---|---|---|---|
| ~3400-3200 (broad) | O-H Stretch | B(OH)₂ | The broadness is indicative of extensive hydrogen bonding, a hallmark of boronic acids in the solid state[4][5]. |
| ~3300 (sharp) | N-H Stretch | Amide | Confirms the presence of the secondary amide N-H group. |
| ~1660 (strong) | C=O Stretch | Amide I Band | A strong, characteristic absorption confirming the amide carbonyl group. |
| ~1550 | N-H Bend | Amide II Band | Complements the Amide I band as a definitive marker for the amide linkage. |
| ~1350 (strong) | Asymmetric B-O Stretch | Boronic Acid | This is a highly characteristic and diagnostic band for the boronic acid functionality[4][5]. |
| ~1200-1100 | C-F Stretch | Aryl-Fluoride | Confirms the C-F bond. |
The collective presence of these bands provides a robust "fingerprint" of the molecule, corroborating the findings from NMR. A comparison to the IR spectra of boroxines (cyclic anhydrides of boronic acids) would show a disappearance of the O-H stretch and a shift in the B-O stretching bands, making IR a powerful tool to check for dehydration impurities[6][7].
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Causality: MS provides the exact mass of the molecule, which in turn confirms its elemental composition. Fragmentation patterns can offer further structural clues.
Comparison of Methodologies
For a polar, non-volatile compound like this, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is vastly superior to Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS would require chemical derivatization to increase volatility and would risk thermal decomposition of the boronic acid into its cyclic boroxine anhydride, complicating the analysis[8].
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Ionization: Use ESI in both positive and negative ion modes for comprehensive analysis.
-
Analysis: High-resolution mass spectrometry (HRMS) is recommended for exact mass determination.
Expected Data & Interpretation:
-
Molecular Formula: C₁₃H₁₁BFNO₃
-
Monoisotopic Mass: 259.0820
Ion Mode Observed m/z Ion Significance Negative 258.0741 [M-H]⁻ The deprotonated molecule is often the most stable and abundant ion for acids in negative mode. Its accurate mass should match the calculated value for C₁₃H₁₀BFNO₃⁻. Positive 260.0898 [M+H]⁺ The protonated molecule, confirming the molecular weight. | Positive | 282.0718 | [M+Na]⁺ | Sodium adducts are common in ESI and serve as another confirmation of the molecular weight. |
Boron Isotopic Pattern: A key validation step is observing the characteristic isotopic signature of boron. The [M-H]⁻ peak at m/z 258.07 (from ¹¹B, ~80% abundance) should be accompanied by a smaller peak at m/z 257.07 (from ¹⁰B, ~20% abundance). This pattern is a definitive confirmation of a boron-containing compound.
Integrated Workflow and Conclusion
The structural confirmation of this compound is not achieved by a single technique but by the logical integration of orthogonal data streams. Each method validates the others, creating a self-consistent and definitive structural proof.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. rsc.org [rsc.org]
- 3. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
Navigating the Path to Clinical Success: A Comparative Guide to In Vitro and In Vivo Efficacy Studies
An Essential Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate journey of drug discovery and development, establishing the efficacy of a novel therapeutic candidate is a paramount objective. This process hinges on a meticulously planned series of preclinical studies, broadly categorized as in vitro and in vivo evaluations. While both are indispensable, they represent distinct stages of investigation, each with its own set of strengths, limitations, and strategic applications. This guide provides an in-depth comparison of in vitro and in vivo efficacy studies, offering insights into their underlying principles, experimental design considerations, and their synergistic role in advancing promising drug candidates toward clinical trials.
The Fundamental Divide: A Conceptual Overview
At its core, the distinction between in vitro and in vivo studies lies in the experimental environment.[1][2][3][4] In vitro (Latin for "in glass") studies are conducted outside of a living organism, typically in controlled laboratory settings such as test tubes or petri dishes.[2][3][4] These experiments often involve the use of isolated cells, tissues, or specific biological molecules to assess the direct effect of a drug candidate on a particular target.[2][5]
Conversely, in vivo (Latin for "within the living") studies are performed within a whole, living organism, most commonly animal models in the preclinical phase.[2][3][6] These studies are designed to evaluate how a drug behaves in a complex, systemic environment, providing crucial information on its efficacy, safety, and pharmacokinetic profile.[6][7]
The progression from in vitro to in vivo testing is a logical and necessary sequence in drug development. Promising results from initial in vitro screens provide the justification for advancing a compound to more complex and resource-intensive in vivo models.[3][8]
A Comparative Analysis: Key Differentiators
The choice between and the interpretation of data from in vitro and in vivo studies are guided by a clear understanding of their inherent differences. The following table summarizes the key distinctions:
| Feature | In Vitro Studies | In Vivo Studies |
| Environment | Controlled, artificial (e.g., petri dish, test tube)[2][3][4] | Complex, physiological (whole living organism)[2][3] |
| Biological Complexity | Low; isolated cells or molecules | High; interaction of multiple organ systems |
| Throughput | High; suitable for screening large numbers of compounds[9] | Low; resource- and time-intensive |
| Cost | Generally lower[9][10] | Significantly higher[10][11] |
| Timeframe | Shorter; rapid results[9][10] | Longer; can take months to years[10] |
| Predictive Value | Lower for systemic effects; may not fully replicate human physiology[10][12] | Higher for systemic effects and overall physiological response[1] |
| Ethical Considerations | Fewer ethical concerns[9] | Significant ethical considerations regarding animal welfare[10] |
| Regulatory Acceptance | Necessary for initial screening and mechanistic studies[2] | Required by regulatory authorities (e.g., FDA) before human trials[6][13] |
The Drug Discovery and Development Workflow
The journey from a promising compound to a potential therapeutic is a multi-stage process where in vitro and in vivo studies play sequential and complementary roles.
Caption: A typical workflow illustrating the progression from early-stage in vitro screening to preclinical in vivo validation and subsequent clinical trials.
Deep Dive into In Vitro Efficacy Studies
In vitro assays are the workhorses of early-stage drug discovery, providing a rapid and cost-effective means to screen large libraries of compounds and elucidate their mechanisms of action.[9][14]
Causality Behind Experimental Choices
The selection of a specific in vitro assay is driven by the biological question being addressed. For instance, to identify compounds that inhibit a particular enzyme, an enzyme inhibition assay is the logical choice. To assess the ability of a compound to kill cancer cells, a cell viability assay is employed. The controlled nature of in vitro systems allows researchers to isolate specific variables and establish a direct cause-and-effect relationship between the drug candidate and its molecular target.[5][9]
Self-Validating Systems and Protocol Standards
To ensure the reliability and reproducibility of in vitro data, robust assay design and validation are critical. This includes the use of appropriate positive and negative controls, determination of assay sensitivity and dynamic range, and adherence to standardized protocols.
Example Protocol: Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cells.
Objective: To determine the concentration at which a drug candidate inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the drug candidate for a specified duration (e.g., 72 hours). Include vehicle-treated cells as a negative control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will metabolize MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration to determine the IC50 value.
The Rise of Advanced In Vitro Models
While traditional 2D cell cultures have been instrumental in drug discovery, they often fail to replicate the complex microenvironment of native tissues.[15] To bridge this gap, more physiologically relevant 3D cell culture models, such as spheroids and organoids, are gaining prominence.[11][16][17] These models better mimic cell-cell and cell-matrix interactions, offering a more accurate prediction of in vivo responses.[16][18] Furthermore, organ-on-a-chip technology provides a dynamic, microfluidic environment that can simulate the function of entire organs, offering valuable insights into drug efficacy and toxicity.[19][20]
Caption: The evolution of in vitro models from simple 2D cultures to more complex and physiologically relevant 3D and organ-on-a-chip systems.
Deep Dive into In Vivo Efficacy Studies
In vivo efficacy studies are a critical step in the preclinical evaluation of a drug candidate, providing the first comprehensive assessment of its biological activity in a living system.[21] These studies are essential for identifying promising candidates for clinical development and for screening for potential target indications.[21]
Causality Behind Experimental Choices
The selection of an appropriate animal model is paramount for the translational relevance of in vivo studies. The chosen model should recapitulate key aspects of the human disease being studied.[6] For example, in oncology, xenograft models, where human tumor cells are implanted into immunodeficient mice, are commonly used to evaluate the anti-tumor activity of a drug.[21] Syngeneic models, which utilize tumor cells derived from the same inbred mouse strain, are employed to study the interaction of the drug with a competent immune system.[21]
Self-Validating Systems and Protocol Standards
To ensure the ethical and scientific rigor of in vivo research, studies must be conducted in compliance with strict guidelines and regulations, such as those set forth by the FDA's Good Laboratory Practices (GLP).[13][22] This includes having a detailed study protocol, appropriate animal care and use procedures, and robust data analysis methods.[23]
Example Protocol: Xenograft Tumor Model Study
This protocol outlines a common method for assessing the anti-tumor efficacy of a compound in a mouse xenograft model.
Objective: To evaluate the ability of a drug candidate to inhibit tumor growth in vivo.
Methodology:
-
Cell Implantation: Subcutaneously implant human cancer cells into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Compound Administration: Administer the drug candidate to the treatment group according to a specified dosing schedule and route of administration. The control group receives a vehicle control.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treatment group to the control group to determine the efficacy of the drug candidate.
The In Vitro-In Vivo Correlation (IVIVC)
A key goal in drug development is to establish a predictive relationship between in vitro and in vivo data, known as the in vitro-in vivo correlation (IVIVC).[24][25][26] A strong IVIVC allows researchers to use in vitro results to forecast the in vivo performance of a drug, which can streamline the development process and reduce the reliance on animal testing.[25][26] However, achieving a reliable IVIVC can be challenging due to the complex interplay of factors that influence drug disposition and response in a living organism.[25]
Conclusion: A Symbiotic Relationship for Success
In vitro and in vivo efficacy studies are not mutually exclusive but rather represent two essential and interconnected phases of the drug discovery and development continuum. In vitro assays provide a powerful platform for high-throughput screening and mechanistic investigation, while in vivo studies offer a more holistic assessment of a drug's efficacy and safety in a complex physiological system. By strategically integrating these complementary approaches and leveraging the insights gained from advanced in vitro models, researchers can make more informed decisions, de-risk their development programs, and ultimately increase the likelihood of bringing safe and effective therapies to patients in need.
References
- 1. In Vivo vs. In Vitro: What Are the Differences? [verywellhealth.com]
- 2. Understanding In Vivo vs In Vitro Methods | Technology Networks [technologynetworks.com]
- 3. In Vivo vs. In Vitro Trials (and Why Combining Both Is Best) | HowStuffWorks [science.howstuffworks.com]
- 4. In Vivo vs. In Vitro: Advantages & Disadvantages [medicinenet.com]
- 5. cusabio.com [cusabio.com]
- 6. youtube.com [youtube.com]
- 7. nuvisan.com [nuvisan.com]
- 8. blog.biobide.com [blog.biobide.com]
- 9. The Role Of in vitro Testing In Drug Development [pion-inc.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. focus.gbo.com [focus.gbo.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 14. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Three-Dimensional Cell Cultures: The Bridge between In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. rroij.com [rroij.com]
- 19. Organoids VS organs on chip: A Comparative Review by Elveflow [elveflow.com]
- 20. A Comprehensive Review of Organ-on-a-Chip Technology and Its Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. probiocdmo.com [probiocdmo.com]
- 22. fda.gov [fda.gov]
- 23. namsa.com [namsa.com]
- 24. In vitro-in vivo correlation: Significance and symbolism [wisdomlib.org]
- 25. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. wjarr.com [wjarr.com]
A Technical Guide to (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid: A Comparative Analysis for Biaryl Amide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the biaryl amide motif is a cornerstone of molecular design. Its prevalence in pharmaceuticals and functional materials necessitates robust and versatile synthetic methodologies. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of the requisite carbon-carbon bonds, offering a broad functional group tolerance and typically high yields. The choice of boronic acid is critical to the success of these endeavors. This guide provides a comprehensive technical overview of (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid as a reagent for the synthesis of biaryl amides, offering a comparative perspective against other relevant boronic acids. While direct, peer-reviewed comparative studies for this specific reagent are not extensively published, this guide synthesizes available data on analogous systems to provide a scientifically grounded performance benchmark.
The Strategic Advantage of Fluorinated Biaryl Amides
The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity[1]. The phenylcarbamoyl group, an amide functionality, is a common feature in bioactive molecules, contributing to hydrogen bonding interactions and structural rigidity. The combination of these features in a single building block, such as this compound, makes it a potentially valuable reagent for drug discovery and development.
This compound: A Profile
This compound (CAS 874289-41-5) is a substituted phenylboronic acid designed for the introduction of a 2-fluoro-5-(phenylcarbamoyl)phenyl moiety via Suzuki-Miyaura cross-coupling.
Structural Features and Expected Reactivity:
-
Ortho-Fluoro Substituent: The fluorine atom at the ortho position to the boronic acid group is expected to exert a strong electron-withdrawing inductive effect. This can influence the electronics of the carbon-boron bond and potentially impact the rate of transmetalation in the Suzuki-Miyaura catalytic cycle. Furthermore, ortho-substituents can introduce steric hindrance, which may necessitate the use of specific palladium catalysts and ligands to achieve high coupling efficiency.
-
Meta-Phenylcarbamoyl Substituent: The amide group at the meta position is also electron-withdrawing, further modifying the electronic nature of the boronic acid. The presence of the amide functionality is generally well-tolerated in Suzuki-Miyaura couplings.
Performance Comparison with Alternative Boronic Acids
To contextualize the potential performance of this compound, a comparison with other substituted phenylboronic acids is instructive. The following table summarizes representative data for Suzuki-Miyaura couplings of various boronic acids with aryl halides. It is important to note that direct comparison of yields should be approached with caution as reaction conditions are not identical across all studies. The data presented aims to provide a general performance benchmark.
| Boronic Acid Derivative | Coupling Partner | Catalyst System & Base | Solvent & Temperature | Reaction Time (h) | Yield (%) | Reference |
| Phenylboronic acid | 4-bromoacetophenone | Pd-bpydc-Nd, K₂CO₃ | DMF/H₂O (1:1), 70°C | 3 | >95 | [2] |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10, K₂CO₃ | DMF/H₂O (95:5), 110°C | 48 | ~98 | [3] |
| 2-Fluorophenylboronic acid | 4-Methoxyphenyl tosylate | Ni(COD)₂/PCy₃, K₃PO₄ | THF, 60°C | Not Specified | High | [4] |
| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂/SPhos, K₃PO₄ | Toluene/H₂O, 100°C | 2 | 95 | [5] |
| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃/SPhos, K₃PO₄ | Toluene/H₂O, 100°C | 4 | 92 | [5] |
| o-Nitrophenylboronic acid | 4-Chlorotoluene | Pd₂(dba)₃/XPhos, K₃PO₄ | t-AmylOH, 100°C | 18 | 45 | [5] |
Analysis of Comparative Data:
-
Electron-Withdrawing Groups: Boronic acids with electron-withdrawing groups, such as nitro groups, are effective coupling partners, often providing high yields[5]. This suggests that the electron-withdrawing nature of the fluoro and phenylcarbamoyl groups in the target compound should not be detrimental to the reaction and may even be beneficial in some cases.
-
Ortho-Substitution: The case of ortho-nitrophenylboronic acid demonstrates the significant impact of steric hindrance from an ortho-substituent, leading to a considerably lower yield even with a more reactive catalyst system and longer reaction time[5]. This is a critical consideration for this compound, and optimization of the catalyst and ligand system will likely be necessary to overcome the steric effect of the ortho-fluoro group. Studies have shown that for ortho-substituted boronic acids, the choice of a bulky and electron-rich phosphine ligand is often crucial for achieving high yields.
Experimental Protocols
The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction to synthesize a biaryl amide. This protocol should be considered a starting point and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, or a DMF/water mixture, 5-10 mL).
-
Reaction Execution: Stir the mixture at the desired temperature (typically ranging from 80°C to 120°C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl amide.
Visualizing the Chemistry
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Biaryl Amide Synthesis:
References
- 1. CN104311532A - Preparation method of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl) methyl] thiophene - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Design, synthesis and biological evaluation of biaryl amide derivatives as modulators of multi-drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing Enzyme Inhibitory Profiles
For researchers, scientists, and drug development professionals, understanding how a compound interacts with a specific enzyme is a foundational step in the journey from a promising molecule to a potential therapeutic. Enzymes are the workhorses of biological systems, and their dysregulation is often at the heart of disease.[1][2] Consequently, identifying and characterizing molecules that can modulate enzyme activity is a cornerstone of modern drug discovery.[1][3][4]
This guide provides an in-depth comparison of key methodologies for assessing the inhibitory profile of compounds against specific enzymes. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring that each step is understood within the broader context of generating robust, reliable, and translatable data.
The Central Question: From "Does It Inhibit?" to "How Well and By What Mechanism?"
The initial goal of screening is often a binary question: does our compound inhibit the target enzyme? High-throughput screening (HTS) campaigns are designed to answer this question for vast libraries of compounds.[5] However, a simple "yes" is only the beginning of the story. A thorough inhibitory profile must address:
-
Potency: How much of the compound is required to inhibit the enzyme's activity? This is most commonly quantified by the half-maximal inhibitory concentration (IC50).[6][7]
-
Mechanism of Action (MoA): How does the compound inhibit the enzyme? Does it compete with the natural substrate, or does it bind to another site? Understanding the MoA is critical for optimizing lead compounds.[8]
-
Binding Kinetics: How quickly does the compound bind to the enzyme, and how long does it remain bound? This provides a more dynamic picture of the interaction than potency alone.
Answering these questions requires a multi-faceted experimental approach, moving from broad screening assays to more detailed mechanistic studies.
Comparing the Workhorses: A Guide to Enzyme Inhibition Assay Formats
The choice of assay format is a critical decision that will influence the type and quality of data obtained. The two primary categories are biochemical assays and cell-based assays.
Biochemical Assays: Precision in a Purified System
Biochemical assays utilize purified enzymes and substrates in a controlled, in vitro environment.[7] This reductionist approach offers high precision and is ideal for detailed mechanistic studies.
Common Biochemical Assay Formats:
| Assay Type | Principle | Advantages | Disadvantages |
| Spectrophotometric/Colorimetric | Measures the change in absorbance of light as a colored substrate is converted to a colored product (or vice versa).[9] | Simple, cost-effective, and widely applicable. | Can be less sensitive than other methods and prone to interference from colored compounds. |
| Fluorometric | Detects changes in fluorescence upon enzymatic activity. This can involve a substrate that becomes fluorescent after being cleaved or a coupled assay where the product of the primary reaction is used in a secondary, fluorescence-producing reaction. | High sensitivity, wide dynamic range, and suitable for HTS.[10] | Susceptible to interference from fluorescent compounds and quenching effects. |
| Luminometric | Measures the light produced by a chemical reaction, often involving the enzymatic turnover of a substrate like luciferin. | Extremely high sensitivity and low background signals. | Can be more expensive and may require specialized equipment. |
| FRET (Förster Resonance Energy Transfer) | A substrate is labeled with two different fluorophores (a donor and an acceptor). When the substrate is intact, excitation of the donor leads to energy transfer and emission from the acceptor. Cleavage of the substrate separates the pair, leading to a change in the FRET signal.[11][12] | Homogeneous (no-wash) assay format, provides real-time kinetic data.[13][14][15] | Requires careful selection of FRET pairs and can be complex to design. |
| Surface Plasmon Resonance (SPR) | A label-free technique that measures the binding of an inhibitor to an enzyme immobilized on a sensor chip in real-time.[16][17][18] | Provides detailed kinetic information (association and dissociation rates) and can identify non-specific binders.[19][20] | Requires specialized equipment and can be challenging to optimize for some enzymes. |
Cell-Based Assays: Relevance in a Biological Context
Cell-based assays measure enzyme inhibition within a living cell, providing a more physiologically relevant context.[7] These assays are crucial for validating hits from biochemical screens, as they account for factors like cell permeability and off-target effects.
However, it's important to note that IC50 values obtained from cell-based assays can differ significantly from those from biochemical assays due to these additional biological variables.[7]
The Logic of Experimental Design: A Step-by-Step Guide to Robust Data
A well-designed enzyme inhibition assay is a self-validating system. Each parameter is carefully chosen to ensure that the results accurately reflect the interaction between the inhibitor and the enzyme.
The Foundational Workflow
The following diagram illustrates a typical workflow for characterizing an enzyme inhibitor, from initial setup to detailed mechanistic studies.
Caption: Workflow for enzyme inhibitor characterization.
Key Experimental Considerations and Their Rationale
1. Choosing the Right Substrate Concentration:
The concentration of the substrate is a critical parameter that can significantly impact the apparent potency of an inhibitor, especially for competitive inhibitors.[5]
-
The "Why": According to the principles of enzyme kinetics, a competitive inhibitor can be outcompeted by high concentrations of the substrate.[5] Therefore, using a substrate concentration that is too high will make it difficult to detect competitive inhibitors.
-
The "How": It is generally recommended to use a substrate concentration at or below the Michaelis-Menten constant (Km).[5][21] The Km is the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax) and is an inverse measure of the enzyme's affinity for its substrate.[22] To determine the Km, you must first measure the initial reaction velocity at various substrate concentrations.[5]
2. The Importance of Pre-incubation:
In many protocols, the enzyme and inhibitor are mixed and allowed to "pre-incubate" for a period before the reaction is initiated by the addition of the substrate.[23]
-
The "Why": Pre-incubation allows the inhibitor to bind to the enzyme and reach a state of equilibrium.[23] For inhibitors that bind slowly or irreversibly, this step is crucial for an accurate determination of potency.[24] An insufficient pre-incubation time can lead to an underestimation of the inhibitor's potency (a higher IC50 value).[23]
-
The "How": The optimal pre-incubation time should be determined empirically. A common starting point is 10-30 minutes.[23] To determine the optimal time, you can run a time-course experiment where the percentage of inhibition is measured at different pre-incubation times. The optimal time is the point at which the inhibition reaches a plateau.[23]
A Practical Example: A Fluorescence-Based Kinase Inhibition Assay
Protein kinases are a major class of drug targets, and fluorescence-based assays are commonly used to screen for kinase inhibitors.[10]
Experimental Protocol
This protocol describes a general method for determining the IC50 of a test compound against a specific protein kinase using a fluorescent peptide substrate.
Materials:
-
Purified, active protein kinase
-
Fluorescent peptide substrate (e.g., a Sox-based sensor)[25]
-
ATP
-
Kinase assay buffer (e.g., HEPES buffer with MgCl2)[25]
-
Test compound serially diluted in DMSO
-
Positive control inhibitor
-
96- or 384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Prepare working solutions of the kinase, peptide substrate, and ATP in the assay buffer.
-
Set up the Assay Plate:
-
Add the assay buffer to all wells.
-
Add the serially diluted test compound to the appropriate wells. Include wells for a "no inhibitor" control (DMSO only) and a positive control inhibitor.
-
Add the kinase to all wells except for a "no enzyme" control.
-
-
Pre-incubation: Add the enzyme to the wells containing the test compounds and incubate for 20-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the Reaction: Add the ATP and fluorescent peptide substrate mixture to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 30°C). Monitor the increase in fluorescence intensity over time (e.g., every 1-2 minutes for 60-90 minutes). The excitation and emission wavelengths will depend on the specific fluorophore used.
-
Data Analysis:
-
Determine the initial reaction rates (slopes) from the linear portion of the kinetic curves.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing the Mechanism: The Ras-Raf-MEK-ERK Signaling Pathway
Many kinase inhibitors target components of key signaling pathways that are dysregulated in diseases like cancer. The Ras-Raf-MEK-ERK pathway is a classic example.[26] Understanding this pathway provides context for why inhibiting a specific kinase can have a therapeutic effect.
Caption: The Ras-Raf-MEK-ERK signaling cascade.
Conclusion: An Integrated Approach to Inhibitor Profiling
Assessing the inhibitory profile of a compound is a systematic process that builds from broad screening to detailed mechanistic understanding. By carefully selecting assay formats, optimizing experimental conditions based on sound biochemical principles, and integrating data from both biochemical and cellular systems, researchers can build a comprehensive and reliable profile of their compound's activity. This rigorous approach is essential for making informed decisions in the complex and challenging process of drug discovery and development.
References
- 1. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. How to Design a Colorimetric Assay for Enzyme Screening [synapse.patsnap.com]
- 10. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) DOI:10.1039/C6AN02647H [pubs.rsc.org]
- 13. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Screening for enzyme inhibitors by surface plasmon resonance combined with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Event Website - Fourwaves [event.fourwaves.com]
- 18. Development of a Surface Plasmon Resonance Assay for the Characterization of Small-Molecule Binding Kinetics and Mechanism of Binding to Kynurenine 3-Monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Untitled Document [ucl.ac.uk]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. assayquant.com [assayquant.com]
- 26. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The proper management of chemical reagents, from handling to disposal, is a cornerstone of a compliant and secure laboratory environment. This guide provides a detailed, step-by-step protocol for the safe disposal of (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid, a specialized reagent whose unique properties demand careful consideration. Our objective is to move beyond mere instruction and provide a framework of understanding, ensuring that every procedural choice is grounded in scientific principles and best practices for safety and environmental stewardship.
Hazard Assessment and Chemical Profile
Understanding the inherent risks of a compound is the critical first step in managing its lifecycle. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, a robust hazard assessment can be constructed by examining structurally analogous compounds and the boronic acid class as a whole.
Boronic acids are known Lewis acids and can interact with biological molecules.[1] Data from similar fluorinated phenylboronic acid derivatives consistently indicate several key hazards.[2][3][4] Furthermore, recent studies have highlighted that some boronic acids and their derivatives may act as potential genotoxic impurities (GTIs) or bacterial mutagens, necessitating a cautious approach to handling and disposal.[5][6][7]
| Hazard Classification | Description | Rationale & Precautionary Action |
| Skin Irritation (Category 2) | Causes skin irritation upon direct contact.[2][8] | The acidic nature and organic structure can disrupt skin integrity. Always wear nitrile or other chemically resistant gloves and a fully fastened lab coat to prevent exposure.[9][10] |
| Serious Eye Irritation (Category 2A) | Causes serious, potentially damaging, eye irritation.[2][8] | The fine powder can easily become airborne and contact the eyes. Mandatory use of chemical safety goggles is required to prevent this.[11] |
| Respiratory Irritation (STOT SE 3) | May cause respiratory tract irritation upon inhalation of dust.[2][4][8] | Fine powders can be easily inhaled, leading to irritation of the nasal passages and lungs. All handling of the solid form should be conducted in a certified chemical fume hood to minimize inhalation risk.[10] |
| Potential Reproductive Toxicity | Boronic acids as a class may pose a risk of damaging fertility or the unborn child.[12][13] | This potential long-term health effect underscores the need for stringent containment and minimal exposure. |
| Potential Mutagenicity | Certain boronic acids have been shown to be mutagenic in the Ames assay.[5][6] | This possibility requires that the compound be treated with the highest level of caution and that all waste be considered hazardous to prevent environmental release. |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive suite of PPE is mandatory to prevent exposure during handling and disposal operations. The selection of PPE is not arbitrary; each component is chosen to counter a specific hazard identified in the assessment phase.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standard. A face shield is recommended for splash hazards.[9][14] | Protects eyes from airborne dust particles of the solid compound and potential splashes of solutions.[9] |
| Hand Protection | Chemically resistant gloves (e.g., disposable nitrile gloves).[9][10] | Prevents skin contact, which can cause irritation. Gloves must be inspected before use and changed immediately upon contamination.[9][14] |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.[9][14] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required if handling the solid outside of a fume hood where dust may be generated.[9][11] | Prevents the inhalation of the powdered compound, which is a known respiratory irritant.[14][15][16] Engineering controls like fume hoods are the preferred primary method of exposure reduction.[14] |
Core Disposal Protocol: Waste Stream Management
The fundamental principle for disposing of this compound is that all waste streams containing this chemical must be treated as hazardous waste. [17][18][19] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[17][18]
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[18]
-
Designated Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste.[17]
-
Chemical Incompatibility: This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[19][20] Ensure waste containers are stored separately from these materials.
Step 2: Waste Collection and Labeling
-
Solid Waste: Collect unused this compound, contaminated gloves, weighing papers, and spill cleanup materials in a designated, sealable container.[18]
-
Liquid Waste: Collect any solutions containing the compound and the first solvent rinse from decontaminated glassware in a separate, sealable container for liquid hazardous waste.[18]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound" .[17][19][21] The label should also indicate the date when the first waste was added.[19]
Step 3: Storage and Pickup
Store sealed and properly labeled waste containers in a designated satellite accumulation area (SAA) that is secure and well-ventilated.[17][22] Follow your institution's specific procedures for hazardous waste collection and disposal, which are governed by EPA and local regulations.[23][24]
Emergency Procedures: Spill Cleanup
Accidental spills must be managed promptly and safely. The following procedure should only be undertaken by trained personnel.
-
Alert & Evacuate: Immediately alert personnel in the area and evacuate if necessary.[25]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood. Do not attempt to clean a spill of fine powder outside a hood without appropriate respiratory protection.[12]
-
Don PPE: Wear the full complement of PPE as described in Section 2.
-
Contain the Spill: For solid spills, avoid generating dust.[11] For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, sand, or cat litter.[10][26]
-
Clean-Up: Carefully sweep or scoop the solid material or the absorbent mixture into a labeled, sealable container for hazardous waste disposal.[10][11] Avoid raising dust.[2]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[10] All cleaning materials (wipes, etc.) and rinsates must be collected as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Decontamination of Empty Containers
Empty containers must be thoroughly decontaminated before they can be considered non-hazardous.
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The first rinse must be collected and disposed of as liquid hazardous waste.[18] Depending on your institution's guidelines, subsequent rinses may also need to be collected.[18]
-
Final Disposal: After the final rinse, allow the container to air dry completely in a well-ventilated area. Deface or remove the original label. The clean, dry container can then be disposed of according to your laboratory's policy for glass or plastic recycling.[18]
By adhering to these detailed procedures, you ensure not only compliance with regulatory standards but also the protection of yourself, your colleagues, and the environment. This commitment to responsible chemical management is a hallmark of scientific excellence.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. synquestlabs.com [synquestlabs.com]
- 3. fishersci.pt [fishersci.pt]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Collection - Boronic Acids and Derivativesî¸Probing the StructureâActivity Relationships for Mutagenicity - Organic Process Research & Development - Figshare [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 16. ushazmatstorage.com [ushazmatstorage.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. fishersci.com [fishersci.com]
- 21. MedicalLab Management Magazine [medlabmag.com]
- 22. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 23. epa.gov [epa.gov]
- 24. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 25. Spilled Liquid | Department of Safety and Environmental Compliance [southalabama.edu]
- 26. qmul.ac.uk [qmul.ac.uk]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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